ddhCTP
Description
naturally-encoded vertebrate ribonucleotide with antiviral activity
Propriétés
Formule moléculaire |
C9H14N3O13P3 |
|---|---|
Poids moléculaire |
465.14 g/mol |
Nom IUPAC |
[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1 |
Clé InChI |
DGUQXKKDZHTKIE-HTRCEHHLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring ribonucleotide analogue that functions as a potent broad-spectrum antiviral agent.[1][2] It is synthesized in mammalian cells by the interferon-inducible enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[3][4][5] Viperin, a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, catalyzes the conversion of cytidine (B196190) triphosphate (CTP) into this compound.[3][5] This molecule acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), thereby inhibiting the replication of a wide range of viruses, including members of the Flavivirus genus such as Dengue, West Nile, and Zika viruses.[2][6][7]
Biosynthesis of this compound
The synthesis of this compound in mammalian cells is initiated as part of the innate immune response to viral infections. The key enzyme in this process is viperin.
Signaling Pathway for this compound Synthesis
The production of this compound is a direct enzymatic conversion of the cellular pool of CTP. The process is dependent on the radical SAM catalytic mechanism of viperin.
Caption: Enzymatic synthesis of this compound from CTP by viperin.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This method provides a facile route to produce milligram quantities of this compound from the commercially available nucleoside, 3'-deoxy-3',4'-didehydro-cytidine (ddhC).[6][8][9][10]
Methodology:
-
Enzymatic Phosphorylation: The synthesis involves a one-pot reaction using three recombinant human enzymes:
-
Uridine/Cytidine Kinase 2 (UCK2): To convert ddhC to ddhCMP.
-
Cytidylate Monophosphate Kinase 1 (CMPK1): To convert ddhCMP to ddhCDP.
-
Nucleoside Diphosphate Kinase (NDK): To convert ddhCDP to this compound.
-
-
Reaction Conditions: The reaction is typically carried out in a buffer containing ATP as the phosphate (B84403) donor and the three enzymes. The mixture is incubated to allow for the sequential phosphorylation of ddhC to this compound.
-
Purification: The resulting mixture of ddhC and its phosphorylated derivatives (ddhCMP, ddhCDP, and this compound) is then purified using anion-exchange chromatography to isolate this compound with high purity (>98%).[9]
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Chemical Synthesis of this compound
A robust and scalable chemical synthesis route has been developed, allowing for the production of gram-scale quantities of this compound.[1][11][12]
Methodology:
-
Starting Material: The synthesis begins with commercially available 4-N-benzoylcytidine.[1]
-
Protecting Group Strategy: A key feature of this synthesis is the use of a tert-butyldimethylsilyl (TBDMS) protecting group. This lipophilic group facilitates the purification of the phosphorylated intermediates by reverse-phase flash chromatography.[1][11]
-
Formation of the Didehydro Ribose Ring: The 3′-deoxy-3′,4′-didehydroribo unit is formed through iodination at the 3′-position of the ribose ring, followed by a base-mediated elimination of hydriodic acid.[1]
-
Phosphorylation: The protected nucleoside is then phosphorylated to the triphosphate.
-
Deprotection: The protecting groups are removed under mild conditions to yield the final this compound product.[1]
Quantification of Intracellular this compound
The levels of this compound within cells can be quantified using liquid chromatography-mass spectrometry (LC-MS).[13][14]
Methodology:
-
Cell Lysis: Cells are lysed, typically using a cold methanol-water solution, to release intracellular metabolites.
-
Metabolite Extraction: The cell lysate is processed to extract the nucleotide pool.
-
LC-MS Analysis: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. The concentration of this compound is determined by comparing its signal to that of a known standard.
Antiviral Activity and Mechanism of Action
This compound exhibits potent antiviral activity against a range of RNA viruses by acting as a chain terminator of their RNA-dependent RNA polymerases.[2][7]
Quantitative Data on Antiviral Activity
| Parameter | Virus/Enzyme | Value | Reference |
| IC50 | Dengue Virus (DV) RdRp | 60 ± 10 µM (at 0.1 µM CTP) | [7] |
| 120 ± 20 µM (at 1 µM CTP) | [7] | ||
| 520 ± 90 µM (at 10 µM CTP) | [7] | ||
| 3900 ± 700 µM (at 100 µM CTP) | [7] | ||
| Km (for CTP) | Rat Viperin (Rvip) | 183 ± 28 µM | [7] |
| Vmax | Rat Viperin (Rvip) | 0.185 ± 0.007 min-1 | [7] |
| Intracellular Conc. | HEK293T cells (Viperin expressing) | ~30% of total CTP pool | [7] |
| RAW264.7 macrophages (IFN-α stimulated) | ~350 µM | [7] |
Mechanism of Action: Chain Termination
This compound lacks the 3'-hydroxyl group on its ribose sugar moiety. When a viral RdRp incorporates this compound into a growing RNA chain, the absence of this 3'-OH group prevents the formation of the next phosphodiester bond, leading to the termination of RNA synthesis.
Caption: this compound-mediated chain termination of viral RNA synthesis.
Conclusion
This compound represents a unique endogenous antiviral molecule with a well-defined mechanism of action. The ability to synthesize this compound both chemoenzymatically and chemically opens up avenues for further research into its therapeutic potential. This guide provides a comprehensive overview of the key technical aspects of this compound for researchers in the fields of virology, biochemistry, and drug development.
References
- 1. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 2. psu.edu [psu.edu]
- 3. apexbt.com [apexbt.com]
- 4. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of ddhCTP in Halting Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system possesses a sophisticated arsenal (B13267) of antiviral effectors. Among these, the interferon-inducible enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible) has emerged as a crucial player with broad-spectrum antiviral activity.[1] Recent discoveries have elucidated a primary mechanism through which viperin exerts its effects: the enzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a potent viral replication inhibitor.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its effects on viral polymerases, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Mechanism of Action: Chain Termination of Viral RNA-Dependent RNA Polymerase
The central mechanism by which this compound inhibits viral replication is through acting as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[2][3] Viruses, particularly RNA viruses, rely on their RdRp to replicate their genetic material. This process involves the sequential addition of ribonucleoside triphosphates (NTPs) to a growing RNA strand, using the viral genome as a template.
This compound is a structural analog of the natural nucleotide cytidine (B196190) triphosphate (CTP).[1] This structural mimicry allows it to be recognized and incorporated by the viral RdRp into the nascent RNA chain. However, the critical difference lies in the ribose sugar of this compound, which lacks a hydroxyl group at the 3' position.[4] This 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Its absence in the incorporated this compound molecule means that no further nucleotides can be added, leading to the premature termination of RNA chain elongation.[3][4] This incomplete viral RNA is non-functional and cannot be used to produce new viral particles, effectively halting viral replication.[1]
This mechanism has been demonstrated to be effective against a range of viruses, particularly flaviviruses such as Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV).[1][2] Studies have also shown that this compound can be utilized by the SARS-CoV-2 replicase, suggesting a broader potential for its antiviral activity.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and inhibitory activity of this compound.
Table 1: Kinetic Parameters for this compound Synthesis by Viperin (Rvip)
| Substrate | Enzyme | Km (μM) | kcat or Vmax |
| CTP | Rvip | 183 ± 28 | 0.185 ± 0.007 min-1 |
Data from Gizzi et al., 2018.[2]
Table 2: IC50 Values for this compound Inhibition of Viral RdRps
| Virus | RdRp Target | CTP Concentration (μM) | IC50 of this compound (μM) |
| Dengue Virus (DV) | RdRp | 0.1 | 60 ± 10 |
| 1 | 120 ± 20 | ||
| 10 | 520 ± 90 | ||
| 100 | 3900 ± 700 | ||
| West Nile Virus (WNV) | RdRp | 0.1 | 20 ± 10 |
| 1 | 70 ± 10 | ||
| 10 | 300 ± 40 | ||
| 100 | 2700 ± 300 |
Data from Gizzi et al., 2018.[2]
Table 3: Antiviral Activity of ddhC and ddhC Prodrugs
| Virus | Compound | Cell Line | EC50 (μM) |
| Zika Virus (ZIKV) | ddhC | Vero | Weak inhibition at 1mM |
| Zika Virus (ZIKV) | ddhC Prodrug (ddhCPD) | HUH7 | >1 log10 pfu/mL reduction at 0.1 mM |
| West Nile Virus (WNV) | ddhC Prodrug (ddhCPD) | HUH7 | Significant reduction at 0.1 mM |
| Zika Virus (ZIKV) | ddhA Prodrug (ddhAPD) | Not specified | Potent activity at 0.1 mM |
| Zika Virus (ZIKV) | ddhG Prodrug (ddhGPD) | Not specified | 2-fold greater activity than ddhCPD |
Data from Gizzi et al., 2018 and DeLaGrange et al., 2024.[2][5][6]
Table 4: Intracellular this compound Concentrations
| Treatment | Cell Line | Concentration (μM) | Time (hours) |
| 1mM ddhC | Vero | 129 | 24 |
| 1mM ddhC | HEK293T | 78 | 24 |
| IFNα stimulation | Macrophages (RAW 264.7) | 350 | 19 |
| 100µM ddhC Prodrug (1) | HUH7 | >1000 | 24 |
Data from Gizzi et al., 2018 and Forrest et al., 2022.[2][7]
Experimental Protocols
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a non-radioactive primer extension assay to evaluate the inhibitory effect of this compound on viral RdRp activity.
Materials:
-
Purified viral RdRp
-
Fluorescently labeled RNA primer
-
RNA template
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Natural NTPs (ATP, GTP, CTP, UTP) at desired concentrations
-
This compound at various concentrations
-
Nuclease-free water
-
Formamide-containing stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
TBE buffer
-
Fluorescence gel scanner
Methodology:
-
Prepare the RNA primer-template complex: Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the reaction mixtures: In nuclease-free microcentrifuge tubes, prepare the reaction mixtures. A typical 20 µL reaction would include:
-
Reaction buffer
-
Annealed primer-template complex (e.g., 100 nM)
-
Purified RdRp (concentration to be optimized)
-
A mixture of three natural NTPs (e.g., ATP, GTP, UTP at 100 µM each)
-
The fourth natural NTP (CTP) at a specific concentration (e.g., 10 µM)
-
Varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM)
-
-
Initiate the reaction: Add the RdRp to the reaction mixture to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reactions by adding an equal volume of formamide-containing stop solution.
-
Denature the products: Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Gel electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the desired separation is achieved.
-
Visualize and quantify: Scan the gel using a fluorescence gel scanner. The intensity of the full-length product band will decrease with increasing concentrations of this compound, while a shorter, terminated product band corresponding to this compound incorporation will appear. Quantify the band intensities to determine the IC₅₀ value of this compound.
Zika Virus (ZIKV) Plaque Assay for Antiviral Activity
This protocol describes a plaque assay to determine the antiviral activity of ddhC or its prodrugs against ZIKV in cell culture.[8][9]
Materials:
-
Vero cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Zika virus stock of known titer
-
ddhC or ddhC prodrug
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 2X MEM containing 2% FBS and 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Methodology:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Treatment: On the day of infection, prepare serial dilutions of the test compound (ddhC or its prodrug) in cell culture medium. Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Virus Infection: Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.01 to 0.1. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add 2 mL of the pre-warmed overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain.
-
-
Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The percentage of plaque reduction relative to the vehicle control is calculated for each compound concentration. The 50% effective concentration (EC₅₀) is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular this compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14]
Materials:
-
Cultured cells treated with ddhC, its prodrug, or an inducing agent (e.g., interferon)
-
Cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C,¹⁵N-labeled CTP)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC or anion exchange)
Methodology:
-
Cell Harvesting and Lysis:
-
Wash the cell monolayer with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells and scrape them.
-
Collect the cell lysate and transfer it to a microcentrifuge tube.
-
Add the internal standard.
-
-
Protein Precipitation and Extraction:
-
Vortex the lysate vigorously.
-
Incubate on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using an appropriate chromatographic method.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound will need to be determined.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the cell extracts by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Normalize the this compound concentration to the cell number or total protein content.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: The enzymatic synthesis of this compound by viperin and its subsequent inhibition of viral RdRp.
Experimental Workflow for RdRp Inhibition Assay
Caption: A streamlined workflow for assessing this compound-mediated inhibition of viral RdRp.
Logical Relationship of Antiviral Activity
Caption: Logical flow demonstrating how the presence of this compound leads to the inhibition of viral replication.
References
- 1. psu.edu [psu.edu]
- 2. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pandemicpact.org [pandemicpact.org]
- 5. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3'-Deoxy-3',4'-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
role of viperin in the synthesis of ddhCTP
An In-depth Technical Guide on the Role of Viperin in the Synthesis of ddhCTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-associated, Interferon-inducible), also known as RSAD2, is a critical interferon-stimulated gene (ISG) that plays a pivotal role in the innate immune response against a wide array of viruses.[1][2][3] For years, its broad-spectrum activity was a subject of intense research, with multiple proposed mechanisms. A significant breakthrough revealed viperin's direct enzymatic function: the synthesis of 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (this compound), a novel antiviral nucleotide.[3][4] Viperin is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, utilizing a unique radical-based mechanism to convert cellular cytidine (B196190) triphosphate (CTP) into this compound.[1][2][5] This product, this compound, acts as a chain-terminating inhibitor of viral RNA-dependent RNA polymerases (RdRps), effectively halting the replication of various RNA viruses, including significant human pathogens like Dengue, West Nile, and Zika viruses.[1][6][7] This guide provides a comprehensive overview of the enzymatic activity, reaction mechanism, structural biology, and key experimental protocols related to viperin's function as a this compound synthase, offering a technical resource for professionals in virology, immunology, and drug development.
The Enzymatic Synthesis of this compound by Viperin
Viperin catalyzes the formal dehydration of cytidine triphosphate (CTP) to produce 3′-deoxy-3′,4′-didehydro-CTP (this compound). This reaction is dependent on its identity as a radical SAM enzyme, requiring S-adenosylmethionine (SAM) as a co-substrate and a [4Fe-4S] iron-sulfur cluster for catalytic activity.[1][2][8]
Proposed Reaction Mechanism
The conversion of CTP to this compound proceeds through a sophisticated radical-based mechanism, which is a hallmark of the radical SAM enzyme superfamily.[9][10]
-
Radical Generation : The reaction initiates with the reductive cleavage of SAM by the [4Fe-4S] cluster, generating a highly reactive 5′-deoxyadenosyl radical (5′-dA•).[2][9]
-
Hydrogen Abstraction : The 5′-dA• abstracts a hydrogen atom from the C4′ position of the CTP ribose ring, creating a C4′ substrate radical.[6][9]
-
Dehydration : The formation of the radical at the 4′ position facilitates the elimination of the 3′-hydroxyl group as a water molecule, likely assisted by acid-base catalysis within the active site. This step results in a radical-carbocation intermediate.[9]
-
Reduction : The intermediate is reduced by one electron to complete the reaction, yielding the final product, this compound, and regenerating the enzyme's resting state.[6][9]
Caption: Viperin's radical SAM mechanism for this compound synthesis.
Structural Biology of Viperin
The crystal structure of viperin reveals key features that underpin its unique catalytic function. The enzyme adopts a partial (βα)₆-barrel fold, which is characteristic of radical SAM enzymes.[8]
-
Radical SAM Domain : This core domain contains the hallmark CxxxCxxC motif (specifically Cys84, Cys88, and Cys91 in mouse viperin) that ligates three of the four iron atoms of the catalytic [4Fe-4S] cluster.[8] This cluster is essential for the reductive cleavage of SAM.
-
Substrate Binding : The active site is located in a cleft on the surface of the enzyme. Structural studies show that CTP binding induces a significant conformational change, causing a previously disordered C-terminal extension to fold over the active site.[11][12] This "capping" motion secures the substrate for catalysis.
-
C-Terminal Extension : This region is critical for substrate recognition and binding. It contains a P-loop motif that makes direct contact with the γ-phosphate of the bound CTP, anchoring it in the correct orientation for the radical reaction.[11][13]
Caption: Key structural and functional domains of the viperin enzyme.
Quantitative Data: Enzyme Kinetics and Substrate Specificity
Viperin displays a clear preference for CTP as its substrate. While it can utilize other nucleotides like UTP, the efficiency is significantly lower, primarily due to a much higher Michaelis constant (Km), indicating weaker binding.[11][13] The enzyme's activity can also be modulated by interactions with other cellular proteins involved in innate immune signaling pathways.
| Parameter | Condition | Substrate | Value | Reference |
| kcat | Mouse Viperin (in vitro) | CTP | Similar to UTP | [11][13] |
| Km | Mouse Viperin (in vitro) | CTP | ~10-100 µM (range) | [11] |
| Km | Mouse Viperin (in vitro) | UTP | Much greater than for CTP | [11][13] |
| kobs | Human Viperin (in HEK293T lysates) | CTP | 4.3 ± 0.5 h⁻¹ | [14] |
| kobs | Human Viperin (in HEK293T lysates) | CTP | 0.04 min⁻¹ (unstimulated) | [15] |
| kobs | Human Viperin + IRAK1 + TRAF6 (lysates) | CTP | 0.36 min⁻¹ (~10-fold increase) | [15] |
| kobs | Human Viperin + STING + TBK1 (lysates) | CTP | ~10-fold increase | [15] |
Note: Kinetic parameters can vary based on the specific viperin homolog, experimental conditions (in vitro vs. cell lysate), and the presence of interacting proteins.
Antiviral Mechanism of this compound
The primary antiviral function of this compound stems from its ability to act as a chain terminator of viral RNA synthesis.[2][3][4]
-
Mimicry : this compound mimics the natural CTP nucleotide and is recognized as a substrate by the RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[16]
-
Incorporation : The viral RdRp incorporates ddhCMP into the nascent viral RNA strand.
-
Chain Termination : Because ddhCMP lacks the 3′-hydroxyl group necessary for forming the next phosphodiester bond, RNA chain elongation is halted.[2][17]
-
Inhibition of Replication : The premature termination of transcription prevents the synthesis of full-length viral genomes and transcripts, thereby inhibiting viral replication.[2][16] This mechanism has been demonstrated for several flaviviruses, including Dengue, West Nile, and Zika virus.[1][7] It is also effective against SARS-CoV-2 RdRp.[18][19][20]
Caption: Mechanism of viral chain termination by this compound.
Detailed Experimental Protocols
Viperin Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of viperin by quantifying the formation of 5′-deoxyadenosine (5′-dA), a co-product of the reaction.
-
Cell Culture and Transfection : Transfect HEK293T cells with a plasmid expressing the viperin gene. For studying protein-protein interactions, co-transfect with plasmids for interacting partners (e.g., IRAK1, TRAF6, NS5A).[15][21]
-
Cell Harvesting and Lysis : Harvest cells and resuspend them in an anoxic buffer (e.g., Tris-buffered saline with 1% Triton X-100). Perform all subsequent steps in an anaerobic chamber (O₂ < 50 ppm).[14] Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Reaction Setup : In the anaerobic chamber, prepare a reaction mixture containing the cell lysate, substrates (e.g., 300 µM CTP, 200 µM SAM), and reducing agents (e.g., 5 mM DTT and 5 mM sodium dithionite) to ensure the [4Fe-4S] cluster is in its reduced, active state.[21]
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a set time (e.g., 5-60 minutes).[11][22]
-
Quenching and Extraction : Quench the reaction by adding acetonitrile (B52724) or by heating to 95°C.[11][22] Centrifuge to remove precipitated proteins.
-
Quantification : Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of 5′-dA produced, often using a labeled internal standard for accuracy.[11] The activity (kobs) can be calculated based on the rate of 5'-dA formation and the amount of viperin in the lysate (determined by Western blot).[14]
Co-immunoprecipitation (Co-IP) Assay
This method is used to verify interactions between viperin and other proteins in a cellular context.
-
Cell Lysis : Lyse co-transfected cells (as described above) in a gentle lysis buffer (e.g., containing 1% Triton X-100) to preserve protein complexes.
-
Immunoprecipitation : Add an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-tagged viperin) to the clarified cell lysate. Incubate to allow antibody-protein binding.
-
Complex Capture : Add Protein A/G-conjugated beads to the lysate. The beads will bind the antibody, capturing the entire protein complex.
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the protein complexes from the beads. Analyze the eluate using SDS-PAGE and Western blotting with an antibody against the "prey" protein (e.g., anti-Myc for a Myc-tagged interacting partner) to confirm its presence in the complex.[23]
RdRp Chain Termination Assay
This in vitro assay directly visualizes the ability of this compound to terminate RNA synthesis by a viral polymerase.
-
Components : Assemble a reaction mixture containing a purified viral RdRp (e.g., from Dengue or Zika virus), a single-stranded RNA template annealed to a short, labeled primer (e.g., 5'-radiolabeled), a mix of the four natural ribonucleotides (ATP, GTP, UTP, CTP), and varying concentrations of this compound (0 to >100 µM).[7]
-
Reaction : Initiate the reaction by adding the enzyme or nucleotides and incubate at the optimal temperature for the polymerase.
-
Analysis : Stop the reaction and analyze the RNA products using denaturing polyacrylamide gel electrophoresis (PAGE) containing formamide.[7]
-
Visualization : Visualize the RNA products by autoradiography. In the absence of this compound, a band corresponding to the full-length RNA product will be prominent. In the presence of this compound, shorter, terminated products will appear, and the intensity of the full-length product will decrease in a dose-dependent manner.[7]
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]
- 3. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viperin Reveals Its True Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pandemicpact.org [pandemicpact.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies of viperin, an antiviral radical SAM enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insight into the Substrate Scope of Viperin and Viperin-like Enzymes from Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of substrate selectivity of viperin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of the Substrate Selectivity of Viperin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiviral enzyme viperin inhibits cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psu.edu [psu.edu]
- 17. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition Mechanisms of RdRp Machinery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Interactions between Viperin, Vesicle-Associated Membrane Protein A, and Hepatitis C Virus Protein NS5A Modulate Viperin Activity and NS5A Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Purification of the full-length, membrane-associated form of the antiviral enzyme viperin utilizing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viperin interacts with PEX19 to mediate peroxisomal augmentation of the innate antiviral response | Life Science Alliance [life-science-alliance.org]
ddhCTP as a Chain Terminator of RNA-Dependent RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is an endogenous antiviral molecule produced by the interferon-inducible enzyme viperin. It acts as a potent chain terminator of viral RNA-dependent RNA polymerases (RdRps), representing a critical component of the innate immune response to a variety of RNA viruses. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health. The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of the viral genome and stands as a prime target for antiviral therapeutics due to its lack of a functional homolog in host cells[1]. Nucleoside analogs that mimic natural substrates of RdRp have been a cornerstone of antiviral drug development, often functioning as chain terminators to halt viral RNA synthesis[1][2].
Recently, the interferon-inducible protein viperin was discovered to catalyze the synthesis of a novel antiviral ribonucleotide, 3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound), from the cellular pool of CTP[3][4][5]. This molecule acts as a naturally occurring chain terminator for the RdRps of several medically important viruses, including members of the Flaviviridae family and coronaviruses[6][7]. The absence of a 3'-hydroxyl group on the ribose sugar of this compound, once incorporated into the nascent viral RNA chain, prevents the formation of a subsequent phosphodiester bond, thereby prematurely terminating viral genome replication[5][8]. This guide delves into the technical details of this compound's function as an RdRp chain terminator.
Mechanism of Action
The antiviral activity of this compound is rooted in its ability to be recognized and incorporated by viral RdRps as a substrate, competing with the natural nucleotide CTP. The key structural feature of this compound that confers its chain-terminating property is the absence of the 3'-hydroxyl group on its ribose moiety.
The generally accepted mechanism of RdRp-catalyzed RNA synthesis involves the following steps[9]:
-
NTP Binding: The viral RdRp binds a nucleoside triphosphate (NTP) that is complementary to the template RNA strand.
-
Conformational Change: Upon correct NTP binding, the RdRp undergoes a conformational change to an active state.
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the growing RNA chain attacks the α-phosphate of the incoming NTP, forming a phosphodiester bond and releasing pyrophosphate.
-
Translocation: The polymerase then translocates along the RNA template to the next position, ready to incorporate the next nucleotide.
This compound disrupts this cycle at the elongation step. After its incorporation into the growing RNA strand, the absence of a 3'-hydroxyl group prevents the subsequent nucleophilic attack on the incoming NTP, thereby halting further elongation of the viral RNA.
Quantitative Data: Inhibition of Viral RdRps
The inhibitory potency of this compound has been quantified against various viral RdRps. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of an inhibitor. The IC50 value for this compound is dependent on the concentration of the competing natural substrate, CTP.
| Virus | RdRp Target | CTP Concentration (µM) | This compound IC50 (µM) | Reference |
| Dengue Virus (DV) | NS5 RdRp | Not Specified | ~3.0 | [6] |
| West Nile Virus (WNV) | NS5 RdRp | Not Specified | ~5.0 | [6] |
| SARS-CoV-2 | nsp12 RdRp | 500 | Not specified as IC50, but induces early termination | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an RdRp chain terminator.
In Vitro RdRp Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a purified viral RdRp.
Objective: To determine the IC50 value of this compound for a specific viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., Dengue virus NS5, SARS-CoV-2 nsp12/nsp7/nsp8 complex).
-
RNA template-primer duplex. The template should contain a sequence that requires the incorporation of CTP.
-
This compound of high purity.
-
Ribonucleoside triphosphates (ATP, GTP, UTP, CTP).
-
α-32P labeled CTP or a fluorescently labeled nucleotide.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Quench buffer (e.g., 50 mM EDTA in formamide).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the RNA template-primer duplex, purified RdRp, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the NTP mix, including the labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Denaturation: Denature the RNA products by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the RNA products by size on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. Quantify the intensity of the full-length product bands.
-
Data Analysis: Plot the percentage of RdRp activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Chain Termination Assay
This assay provides direct visual evidence of this compound's ability to act as a chain terminator.
Objective: To demonstrate that this compound incorporation leads to the premature termination of RNA synthesis.
Materials:
-
Same as for the RdRp inhibition assay.
Procedure:
-
Reaction Setup: Set up four separate reaction mixtures, each containing the RNA template-primer, purified RdRp, and reaction buffer.
-
NTP Addition:
-
Reaction 1 (Control): Add all four natural NTPs (ATP, GTP, UTP, CTP), with one being labeled.
-
Reaction 2 (this compound): Add ATP, GTP, UTP, and this compound (labeled or unlabeled, with another NTP being labeled if this compound is unlabeled).
-
Reaction 3 (Dideoxy-CTP control): Add ATP, GTP, UTP, and a known chain terminator like 3'-deoxy-CTP (ddCTP).
-
Reaction 4 (-CTP control): Add only ATP, GTP, and UTP.
-
-
Incubation, Quenching, Denaturation, and Electrophoresis: Follow the same steps as in the RdRp inhibition assay.
-
Analysis: Compare the product bands on the gel. The control reaction should show a full-length RNA product. The this compound and ddCTP reactions should show shorter, terminated products at positions where a cytosine would be incorporated. The -CTP reaction should show stalled synthesis before the first cytosine incorporation site.
Cell-Based Antiviral Assay
This assay evaluates the efficacy of this compound's precursor, 3'-deoxy-3',4'-didehydro-cytidine (ddhC), in inhibiting viral replication in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of ddhC against a specific virus.
Materials:
-
A susceptible host cell line (e.g., Vero E6, Huh-7).
-
High-titer viral stock.
-
ddhC.
-
Cell culture medium and supplements.
-
Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for viral RNA, antibodies for viral proteins, or a reporter virus).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo, MTS assay).
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ddhC. Include a no-drug control.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify viral RNA levels.
-
Immunofluorescence/Western Blot: Fix and stain cells for viral proteins or lyse cells and perform a Western blot.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the infectious virus titer.
-
-
Cytotoxicity Assay: In a parallel plate without viral infection, treat cells with the same serial dilutions of ddhC and measure cell viability.
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the ddhC concentration.
-
Calculate the 50% cytotoxic concentration (CC50) from the cell viability data.
-
Determine the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.
Viperin-ddhCTP Signaling Pathway
This diagram illustrates the induction of viperin and the subsequent production of this compound as part of the innate immune response to viral infection.
Caption: Viperin induction and this compound synthesis pathway.
Experimental Workflow for RdRp Inhibition Assay
This diagram outlines the key steps in an in vitro RdRp inhibition assay to characterize this compound.
Caption: Workflow for in vitro RdRp inhibition assay.
Mechanism of this compound Chain Termination
This diagram illustrates the molecular mechanism by which this compound terminates viral RNA synthesis.
Caption: Molecular mechanism of RdRp chain termination.
Conclusion
This compound represents a fascinating example of the host's innate antiviral defense mechanisms, employing a strategy of molecular mimicry and chain termination that has been successfully exploited in synthetic antiviral drug design. Its broad-spectrum activity against various RNA viruses underscores the potential of targeting viral RdRps. The information and protocols provided in this technical guide offer a comprehensive resource for researchers aiming to further investigate the antiviral properties of this compound and to leverage this knowledge in the development of novel therapeutics. The detailed methodologies and visual aids are intended to facilitate the design and execution of experiments to explore the full potential of this endogenous antiviral nucleotide.
References
- 1. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viperin Reveals Its True Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Antiviral Spectrum of ddhCTP Against Flaviviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of pathogenic flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), pose a significant and ongoing threat to global public health. With limited approved antiviral therapies available, there is a pressing need for the discovery and development of broad-spectrum antiviral agents. One such promising molecule is 3'-deoxy-3',4'-didehydro-CTP (ddhCTP), a naturally occurring nucleotide analog produced by the interferon-inducible host enzyme viperin.[1][2] This technical guide provides an in-depth overview of the antiviral spectrum of this compound against flaviviruses, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: A Host-Derived Chain Terminator
This compound exerts its antiviral activity by acting as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome.[1][3] The process is initiated by the host's innate immune response to viral infection, which upregulates the expression of the enzyme viperin.
Signaling Pathway: From CTP to Viral Replication Inhibition
Viperin, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the conversion of the cellular nucleotide cytidine (B196190) triphosphate (CTP) into this compound.[4][5] This conversion involves the abstraction of a hydrogen atom from the ribose of CTP, leading to the formation of the didehydro derivative.[5]
Once produced, this compound, lacking a 3'-hydroxyl group, is incorporated into the elongating viral RNA strand by the viral RdRp.[2] This incorporation prevents the addition of the next nucleotide, leading to premature termination of viral RNA synthesis and thus inhibiting viral replication.[4]
Data Presentation: Quantitative Antiviral Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against the RdRp of various flaviviruses. It is important to note that most of the currently available data is in the form of IC50 values from enzymatic assays rather than EC50 values from cell-based assays.
| Virus | Target | Assay Type | Compound | IC50 (µM) | Cell Line | Reference(s) |
| Dengue Virus (DENV) | RdRp | Enzymatic | This compound | 60 ± 10 (at 0.1 µM CTP) | N/A | [2] |
| 120 ± 20 (at 1 µM CTP) | [2] | |||||
| 520 ± 90 (at 10 µM CTP) | [2] | |||||
| 3900 ± 700 (at 100 µM CTP) | [2] | |||||
| West Nile Virus (WNV) | RdRp | Enzymatic | This compound | 20 ± 10 (at 0.1 µM CTP) | N/A | [2] |
| 70 ± 10 (at 1 µM CTP) | [2] | |||||
| 300 ± 40 (at 10 µM CTP) | [2] | |||||
| 2700 ± 300 (at 100 µM CTP) | [2] | |||||
| Zika Virus (ZIKV) | Replication | Plaque Assay | ddhC | 50-200-fold reduction in virus titer at 1mM | Vero | [1] |
Note: Data for EC50 and CC50 values of this compound in cell-based assays for a broad range of flaviviruses are not extensively available in the public literature at the time of this guide's compilation. The data for ZIKV reflects the activity of the prodrug ddhC, which is intracellularly converted to this compound.[1]
Experimental Protocols
Flavivirus Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.
Workflow: Plaque Reduction Assay
Detailed Methodology:
-
Cell Seeding: Seed susceptible cell lines (e.g., Vero, Huh-7) into 6- or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the flavivirus in the presence of the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Flavivirus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of the viral RdRp.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), a template-primer RNA, and the four ribonucleoside triphosphates (ATP, GTP, UTP, and CTP), with one of them being radiolabeled or fluorescently tagged.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding the purified recombinant flavivirus RdRp enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Detection: Separate the newly synthesized RNA from the unincorporated nucleotides (e.g., by filter binding or gel electrophoresis).
-
Data Analysis: Quantify the amount of incorporated labeled nucleotide. The percentage of inhibition is calculated relative to the no-inhibitor control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the this compound concentration.
qPCR-Based Viral Load Determination
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
Workflow: qPCR for Viral Load
Detailed Methodology:
-
Sample Preparation: Collect samples from in vitro (cell culture supernatant) or in vivo (e.g., serum, tissue homogenates) experiments.
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the flavivirus genome. The probe is typically labeled with a fluorescent reporter dye.
-
Data Analysis: During PCR amplification, the fluorescence signal is measured in real-time. A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The amount of viral RNA in the samples is then quantified by comparing their amplification curves to the standard curve.
Conclusion and Future Directions
The endogenous antiviral molecule this compound demonstrates significant potential as a broad-spectrum inhibitor of flaviviruses by targeting the highly conserved viral RdRp. The data gathered to date, primarily from enzymatic assays, strongly supports its mechanism as a chain terminator. However, to advance this compound or its prodrugs as viable therapeutic candidates, further research is imperative.
Future studies should focus on:
-
Comprehensive in vitro efficacy studies: Determining the EC50 and CC50 values of this compound against a wide panel of flaviviruses, including all four serotypes of Dengue virus, various strains of Zika virus, West Nile virus, and Yellow Fever virus, in different and clinically relevant cell lines.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound prodrugs in established animal models of flavivirus infection to assess their pharmacokinetic properties, safety, and ability to reduce viral load and disease severity.[6]
-
Resistance studies: Investigating the potential for flaviviruses to develop resistance to this compound and characterizing the genetic basis of any observed resistance.
A deeper understanding of the antiviral spectrum and therapeutic potential of this compound will be crucial in the development of novel and effective treatments for the significant global health burden posed by flaviviruses.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. preprints.org [preprints.org]
A Comprehensive Structural and Functional Analysis of ddhCTP and its Precursor CTP: A Guide for Researchers and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential pyrimidine (B1678525) nucleotide vital for numerous cellular processes, including the synthesis of RNA and DNA, phospholipid biosynthesis, and protein glycosylation.[1][2][3] Its structural analog, 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), has emerged as a potent antiviral agent.[4][5] Produced endogenously by the interferon-inducible enzyme viperin, this compound acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), thereby inhibiting the replication of a broad spectrum of viruses.[5][6][7] This technical guide provides an in-depth comparative structural analysis of this compound and its precursor CTP, detailed experimental protocols for their synthesis and characterization, and a comprehensive overview of their biological significance, tailored for researchers, scientists, and drug development professionals.
Structural Analysis: CTP vs. This compound
The key structural difference between CTP and this compound lies in the ribose sugar moiety. This compound possesses a double bond between the 3' and 4' carbons and lacks the 3'-hydroxyl group present in CTP. This modification renders this compound a potent chain terminator during RNA synthesis, as the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleotide.
Physicochemical Properties
A summary of the key physicochemical properties of CTP and this compound is presented in Table 1 for a direct comparison.
| Property | Cytidine Triphosphate (CTP) | 3'-deoxy-3',4'-didehydro-cytidine Triphosphate (this compound) |
| Molecular Formula | C₉H₁₆N₃O₁₄P₃ | C₉H₁₄N₃O₁₃P₃ |
| Molecular Weight | 483.16 g/mol [6] | 465.14 g/mol [8] |
| Appearance | White powder[6] | Colorless solid |
| Water Solubility | 11.2 g/L[6] | Data not available |
| Melting Point | 215–218 °C[6] | Data not available |
| pKa | Data not available | Data not available |
Table 1: Physicochemical Properties of CTP and this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between CTP and this compound. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the local electronic environment of each atom.
| Assignment | CTP ¹H Chemical Shift (ppm) in D₂O | This compound ¹H Chemical Shift (ppm) in D₂O | CTP ¹³C Chemical Shift (ppm) in D₂O | This compound ¹³C Chemical Shift (ppm) in D₂O |
| H5 | 6.00 - 6.14[9] | 6.07 (d, J = 7.6 Hz) | 99.37[9] | 96.4 |
| H6 | 7.96 - 7.98[9] | 7.50 (d, J = 7.5 Hz) | 144.26[9] | 141.2 |
| H1' | 5.99 (d) | 6.33 (d, J = 2.1 Hz) | 91.83[9] | 93.7 |
| H2' | 4.31 - 4.34[9] | 5.52 (d, J = 2.6 Hz) | 71.81[9] | 78.7 |
| H3' | 4.23 - 4.24[9] | 4.98–4.94 (m) | 76.92[9] | 101.8 |
| H4' | 4.26 - 4.30[9] | - | 85.43 - 85.52[9] | 158.8 (d, J = 7.6 Hz) |
| H5' | 4.26 - 4.43[9] | 4.64–4.55 (m) | 67.23 - 67.29[9] | 59.4 (d, J = 4.1 Hz) |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts of CTP and this compound in D₂O. Note: CTP chemical shifts are reported as ranges from available database entries. This compound data is from a published chemical synthesis.[10]
³¹P NMR Spectroscopy:
-
CTP: The ³¹P NMR spectrum of CTP typically shows three distinct signals corresponding to the α, β, and γ phosphates.
-
This compound: The ³¹P NMR spectrum of this compound in D₂O exhibits three resonance peaks at -19.5 (triplet, J=19.5 Hz, β-P), -9.5 (doublet, J=19.5 Hz, α-P), and -3.9 (doublet, J=19.5 Hz, γ-P) ppm.[10]
Biosynthesis and Enzymatic Conversion
De Novo Biosynthesis of CTP
CTP is synthesized in the cell through the de novo pyrimidine biosynthesis pathway. This multi-step enzymatic process begins with simple precursor molecules. The key enzymes and intermediates are illustrated in the following workflow.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway. This diagram illustrates the enzymatic conversion of simple precursors to CTP.
Viperin-Catalyzed Conversion of CTP to this compound
The antiviral nucleotide this compound is synthesized from CTP by the radical S-adenosylmethionine (SAM) enzyme, viperin. The catalytic mechanism involves the abstraction of a hydrogen atom from the 4' position of the ribose ring of CTP, leading to the elimination of the 3'-hydroxyl group and the formation of a double bond.
Figure 2: Viperin-Catalyzed this compound Synthesis. A simplified representation of the conversion of CTP to this compound by viperin.
Synthesis and Purification of this compound
The production of pure this compound is crucial for research and preclinical studies. Both chemoenzymatic and chemical synthesis methods have been developed.
Chemoenzymatic Synthesis of this compound
This method utilizes a series of enzymatic reactions to phosphorylate the commercially available nucleoside, 3'-deoxy-3',4'-didehydro-cytidine (ddhC).
Experimental Protocol:
-
Reaction Setup: In a 50 mL reaction volume, combine 1 mM ddhC, 150 µM ATP, 3 mM phosphoenolpyruvate (B93156) (PEP), 1.2 U/mL pyruvate (B1213749) kinase (PK), 1.8 U/mL L-lactate dehydrogenase (LLDH), and 10 µM each of uridine-cytidine kinase 2 (UCK2), cytidylate monophosphate kinase 1 (CMPK1), and nucleoside diphosphate (B83284) kinase (NDK). The reaction buffer should be optimized for the activity of all enzymes.
-
Incubation: Incubate the reaction mixture at 37°C. To obtain a mixture of ddhCMP, ddhCDP, and this compound, a reaction time of approximately 30 minutes is sufficient. For the exclusive production of this compound, extend the incubation time to 360 minutes.[5]
-
Quenching: Terminate the reaction by adding concentrated HCl to a final pH of 2.0.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered solution 10-fold with 10 mM triethylammonium (B8662869) bicarbonate (TEAB) at pH 9.5.
-
Load the diluted sample onto a MonoQ 10/100 GL anion exchange column pre-equilibrated with the same buffer.
-
Wash the column with 8 column volumes of the loading buffer.
-
Elute the nucleotides using a stepwise gradient of 1 M TEAB (pH 9.5). ddhCMP, ddhCDP, and this compound typically elute at approximately 5%, 12.5%, and 27.5-30% of 1 M TEAB, respectively.[5]
-
-
Characterization: Confirm the identity and purity of the collected fractions using LC-MS and NMR spectroscopy.
Figure 3: Chemoenzymatic Synthesis of this compound. Sequential phosphorylation of ddhC to this compound.
Chemical Synthesis of this compound
An eight-step chemical synthesis route starting from commercially available 4-N-benzoylcytidine has been reported with an overall yield of 19%.[9] A key feature of this synthesis is the use of a tert-butyldimethylsilyl (TBDMS) protecting group, which facilitates purification by reverse-phase chromatography.
Experimental Protocol (Simplified Overview):
-
Preparation of ddhC derivative: Starting from 4-N-benzoylcytidine, a series of reactions are performed to introduce the 3'-deoxy-3',4'-didehydro functionality and protect the 2'-hydroxyl group with a TBDMS group.
-
Phosphorylation: The protected ddhC derivative is then phosphorylated to the triphosphate.
-
Purification: The lipophilic TBDMS group allows for purification of the triphosphate product by reverse-phase flash chromatography.
-
Deprotection: The TBDMS and other protecting groups are removed under mild conditions to yield the final this compound product.
For detailed reaction conditions and procedures, refer to the original publication by Wood et al. (2021).[9]
Antiviral Activity of this compound
This compound exhibits potent antiviral activity against a range of RNA viruses by acting as a chain terminator for their RdRps. The 50% inhibitory concentration (IC₅₀) values vary depending on the specific viral polymerase and the concentration of the natural substrate, CTP.
| Virus | RdRp | CTP Concentration (µM) | IC₅₀ of this compound (µM) | Reference |
| Dengue Virus (DV) | NS5 | 0.1 | 60 ± 10 | [5] |
| 1 | 120 ± 20 | [5] | ||
| 10 | 520 ± 90 | [5] | ||
| 100 | 3900 ± 700 | [5] | ||
| West Nile Virus (WNV) | NS5 | 0.1 | 20 ± 10 | [5] |
| 1 | 70 ± 10 | [5] | ||
| 10 | 300 ± 40 | [5] | ||
| 100 | 2700 ± 300 | [5] | ||
| Zika Virus (ZIKV) | NS5 | - | - | [5] |
| Hepatitis C Virus (HCV) | NS5B | - | - | [5] |
| Human Rhinovirus C (HRV-C) | 3Dpol | 0.1 | ~10,000 | [5] |
| Poliovirus (PV) | 3Dpol | 0.1 | >20,000 | [5] |
Table 3: IC₅₀ Values of this compound against Viral RNA-dependent RNA Polymerases. Note: Inhibition of ZIKV and HCV RdRps by this compound has been demonstrated, but specific IC₅₀ values were not provided in the primary reference.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
The inhibitory activity of this compound on viral RdRps can be determined using a primer extension-based assay.
Experimental Protocol:
-
Reaction Components:
-
Viral RdRp enzyme
-
RNA template-primer duplex
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and other components optimized for the specific RdRp)
-
A mixture of ATP, GTP, UTP, and a limiting concentration of CTP
-
Radiolabeled CTP (e.g., [α-³²P]CTP) for detection
-
Varying concentrations of this compound
-
-
Reaction Setup:
-
Assemble the reaction mixture containing the buffer, template-primer, and non-radiolabeled NTPs.
-
Add varying concentrations of this compound to different reaction tubes. Include a control with no this compound.
-
Initiate the reaction by adding the RdRp enzyme and radiolabeled CTP.
-
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA.
-
Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products using autoradiography or phosphorimaging.
-
Quantify the amount of full-length and terminated RNA products to determine the extent of inhibition at each this compound concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.
Figure 4: Workflow for RdRp Inhibition Assay. A general workflow for determining the inhibitory activity of this compound.
Conclusion
The structural modifications of this compound compared to its precursor CTP are directly responsible for its potent antiviral activity. The absence of the 3'-hydroxyl group makes it an effective chain terminator for viral RdRps, highlighting its potential as a broad-spectrum antiviral agent. This guide provides a comprehensive resource for researchers and drug development professionals, offering detailed structural information, synthesis protocols, and methods for evaluating the biological activity of this compound. Further research into the structure-activity relationships of this compound analogs and the development of efficient drug delivery systems will be crucial for translating the therapeutic potential of this fascinating molecule into clinical applications.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000082) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytidine 5â²-triphosphate (ctp) (5-D, ribose-3â²,4â²,5â²,5â²-Dâ, 97%) (NHâ salts, in solution) CP 90% - Cambridge Isotope Laboratories, DLM-8924-CA [isotope.com]
- 4. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. 3'-deoxy-3',4'-didehydro-CTP | C9H14N3O13P3 | CID 137520688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 9. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Cellular Impact of Endogenous Dideoxycytidine Triphosphate (ddCTP) Production
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular pathways profoundly affected by the presence of 2',3'-dideoxycytidine triphosphate (ddCTP), a potent DNA chain terminator. While the direct endogenous synthesis of ddCTP in mammalian cells is an area of ongoing investigation, its well-characterized effects as a competitive inhibitor of deoxycytidine triphosphate (dCTP) provide a critical framework for understanding the consequences of aberrant nucleotide metabolism. This document delves into the molecular mechanisms of ddCTP-induced DNA replication stress, the ensuing DNA damage response, and the implications for both antiviral and cancer therapeutics. Detailed experimental protocols and quantitative data are provided to empower researchers in this critical field.
The Central Role of dNTP Pool Regulation
The faithful replication of the genome is contingent upon a balanced supply of deoxynucleoside triphosphates (dNTPs). The intracellular concentration of these building blocks is meticulously controlled by a network of anabolic and catabolic enzymes. A key regulator in this process is the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[1] SAMHD1 plays a crucial role in maintaining genomic stability by preventing the accumulation of excess dNTPs, which can be mutagenic.[2] Its activity is tightly regulated throughout the cell cycle, with maximal expression during quiescence and minimal levels during the S-phase to ensure sufficient dNTPs for DNA synthesis.[2]
The dysregulation of dNTP pools, either through genetic mutations or external pressures, can lead to replication stress and genome instability.[1] While the endogenous production of dideoxynucleotides like ddCTP is not a well-established physiological process, the study of their effects provides a powerful model for understanding the cellular consequences of incorporating modified and potentially chain-terminating nucleotides.
The Molecular Mechanism of ddCTP: A Competitive Inhibitor and Chain Terminator
Dideoxycytidine triphosphate's potent biological activity stems from its structure. Lacking the 3'-hydroxyl group essential for the formation of a phosphodiester bond, its incorporation into a growing DNA strand by a DNA polymerase results in the immediate termination of chain elongation.[3] This property makes ddCTP a powerful tool in molecular biology, notably in Sanger sequencing, and a cornerstone of certain antiviral therapies.
ddCTP acts as a competitive inhibitor of its natural counterpart, dCTP, vying for the active site of DNA polymerases. The efficiency of its incorporation and the resulting chain termination is dependent on the specific polymerase and the cellular context.
Cellular Pathways Disrupted by ddCTP
The incorporation of ddCTP into the genome triggers a cascade of cellular responses, primarily centered around DNA replication stress and the DNA damage response (DDR).
Induction of DNA Replication Stress
The premature termination of DNA synthesis by ddCTP leads to stalled replication forks. This stalling can uncouple the helicase and polymerase activities, exposing single-stranded DNA (ssDNA) that becomes coated with Replication Protein A (RPA). This accumulation of RPA-coated ssDNA is a key signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a central player in the replication stress response.
Diagram: ddCTP-Induced Replication Stress Pathway
Caption: Logical flow of ddCTP incorporation leading to replication stress.
Activation of the DNA Damage Response (DDR)
The stalled and potentially collapsed replication forks are recognized as DNA damage, activating a broader DDR. A key early event is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a beacon to recruit DNA repair and signaling proteins to the site of damage.[4] The accumulation of γH2AX foci is a widely used marker for DNA double-strand breaks and severe replication stress.
Activated ATR and the related ATM (Ataxia Telangiectasia Mutated) kinase phosphorylate a multitude of downstream targets, including the checkpoint kinase Chk1, leading to cell cycle arrest.[5] This arrest provides time for the cell to attempt to repair the damage. However, if the damage is too extensive, the DDR can trigger apoptosis, or programmed cell death, to eliminate the compromised cell.
Quantitative Analysis of ddCTP's Cellular Effects
The following tables summarize key quantitative data related to the impact of dideoxynucleotides on cellular processes.
Table 1: Kinetic Parameters of ddCTP Incorporation by DNA Polymerases
| DNA Polymerase | Substrate | Kd (μM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (μM-1s-1) | Reference |
| Taq DNA Polymerase | ddCTP | N/A | N/A | ddGTP incorporated ~10x more efficiently than ddCTP | [6] |
| Vent (exo-) DNA Polymerase | dCTP | N/A | 85 | N/A | [7] |
| Vent (exo-) DNA Polymerase | ddCTP | N/A | 0.5 | N/A | [7] |
| DNA Polymerase α | ddTTP (Ki) | >200 | N/A | N/A | [3] |
| DNA Polymerase δ | ddTTP (Ki) | ~40 (replication) | N/A | N/A | [3] |
| DNA Polymerase β | ddTTP (Ki) | <2 | N/A | N/A | [3] |
| Note: N/A indicates data not available in the cited literature. Kinetic data for ddCTP is limited; ddTTP data is included for polymerase comparison. |
Table 2: Representative Intracellular dNTP Concentrations
| Cell Type | dATP (pmol/106 cells) | dGTP (pmol/106 cells) | dCTP (pmol/106 cells) | dTTP (pmol/106 cells) | Reference |
| Human Leukemia (K562) | ~15 | ~5 | ~10 | ~30 | [8] |
| Human Leukemia (MV4-11) | ~20 | ~8 | ~15 | ~40 | [8] |
| Note: These values can vary significantly based on cell cycle phase and culture conditions. |
Detailed Experimental Protocols
This section provides methodologies for key experiments to study the effects of ddCTP.
Quantification of Intracellular dNTP and ddNTP Pools by HPLC-MS/MS
This protocol provides a robust method for the accurate measurement of intracellular dNTPs and can be adapted for ddNTPs.
A. Sample Preparation (from cultured cells) [9]
-
Harvest approximately 1 x 106 cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, add 100 µL of ice-cold 65% methanol. For adherent cells, lyse directly on the plate with the same solution.
-
Vortex vigorously for 2 minutes.
-
Incubate at 95°C for 3 minutes.
-
Chill on ice for 1 minute.
-
Centrifuge at 14,000 x g for 3 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a speed vacuum concentrator.
-
Store dried samples at -80°C until analysis.
B. HPLC-MS/MS Analysis [10]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1×50mm, 3µm).
-
Mobile Phase A: 0.1M ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 9.5 with ammonium hydroxide (B78521).
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
-
Gradient:
-
0-1 min: 100% A
-
1-6 min: Linear gradient to 70% B
-
6-7 min: Linear gradient to 95% B
-
7-7.1 min: Return to 100% A
-
7.1-10 min: Re-equilibration at 100% A
-
-
Detection: Negative ion mode with multiple reaction monitoring (MRM).
-
Quantification: Generate a standard curve with known concentrations of dNTPs and ddCTP to determine the concentrations in the samples.
Diagram: HPLC-MS/MS Workflow for dNTP Quantification
Caption: Workflow for dNTP analysis by HPLC-MS/MS.
Assessment of DNA Replication Stress by Single-Molecule DNA Fiber Analysis
This technique allows for the direct visualization of DNA replication dynamics at the single-molecule level.[1][11]
-
Plate cells to be actively dividing.
-
Pulse-label with 50 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20 minutes.
-
Wash cells and pulse-label with 100 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes. (Treatment with ddCTP or other agents can be performed between or after labeling).
-
Harvest cells and lyse them in a spreading buffer on a microscope slide.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Fix the DNA fibers with methanol:acetic acid (3:1).
-
Denature the DNA with 2.5 M HCl.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
Mount the slides and visualize using fluorescence microscopy.
-
Measure the lengths of the CldU (red) and IdU (green) tracks to determine replication fork speed, stalling, and origin firing.
Detection of DNA Damage by Immunofluorescence of γH2AX Foci
This protocol details the visualization of DNA damage foci within the nucleus.[4][12]
-
Grow cells on coverslips and treat with ddCTP or other DNA damaging agents.
-
Fix cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG FITC) for 2 hours in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Cell Cycle Analysis by Flow Cytometry
This method assesses the distribution of cells in different phases of the cell cycle.[13][14]
-
Harvest and wash cells.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The study of ddCTP and other dideoxynucleotides provides invaluable insights into the cellular mechanisms that safeguard genomic integrity. While the endogenous production of ddCTP remains an intriguing and underexplored area, the cellular responses to its presence are well-defined and serve as a critical model for understanding the consequences of nucleotide pool imbalances and DNA chain termination. The methodologies detailed in this guide provide a robust toolkit for researchers to further investigate these pathways. Future research should focus on identifying potential endogenous sources of dideoxynucleotides, elucidating the full spectrum of cellular proteins that interact with and respond to these modified nucleotides, and leveraging this knowledge for the development of more effective and targeted therapeutic strategies for cancer and viral diseases.
References
- 1. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deoxynucleotide triphosphohydrolase SAMHD1 is a major regulator of DNA precursor pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crpr-su.se [crpr-su.se]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Natural Occurrence of ddhCTP in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring ribonucleotide with potent antiviral properties, endogenously produced in mammalian cells. Its synthesis is catalyzed by the interferon-inducible enzyme viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-Associated, Interferon-Inducible), also known as RSAD2. This molecule acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), effectively halting the replication of a broad range of viruses, particularly flaviviruses such as Zika, Dengue, and West Nile virus. Recent research has also pointed to its potential role in modulating cellular metabolism, although this remains an area of active investigation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in mammalian cells, including quantitative data, detailed experimental protocols for its study, and visualizations of the key biological pathways and experimental workflows.
Data Presentation: Intracellular Concentrations of this compound
The intracellular concentration of this compound can vary significantly depending on the cell type, the level of viperin expression, and the presence of external stimuli such as interferons or viral infections. The following tables summarize the reported quantitative data on this compound concentrations in various mammalian cell lines under different experimental conditions.
| Cell Line | Condition | Intracellular this compound Concentration (µM) | Reference |
| HEK293T | Transient expression of viperin | Detectable | [1] |
| HEK293T | Transient co-expression of viperin and CMPK2 | Significantly increased vs. viperin alone | [1] |
| RAW264.7 (murine macrophages) | Stimulated with 250 ng/mL IFN-α for 19 hours | ~350 | [1] |
| Vero (monkey kidney epithelial cells) | Supplemented with 1 mM ddhC for 24 hours | 129 | [1] |
| HEK293T | Supplemented with 1 mM ddhC for 24 hours | 78 | [1] |
| HUH7 (human hepatoma cells) | Treated with a phosphoramidate (B1195095) prodrug of ddhC | >1000 | [2] |
Table 1: Experimentally determined intracellular concentrations of this compound in various mammalian cell lines.
| Parameter | Value | Reference |
| Typical intracellular CTP concentration | ~1 mM | [1] |
| This compound as a percentage of total CTP pool (IFN-α stimulated RAW264.7 cells) | ~30% | [1] |
Table 2: Comparative data on CTP and this compound concentrations.
Signaling Pathway for this compound Production
The production of this compound is a direct consequence of the innate immune response to viral infections, primarily through the interferon signaling pathway. Upon viral recognition, cells produce interferons which, in turn, induce the expression of a plethora of interferon-stimulated genes (ISGs), including viperin.
References
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a potent antiviral nucleotide produced by the interferon-inducible enzyme viperin.[1][2][3][4] It acts as a chain terminator for viral RNA-dependent RNA polymerases of several flaviviruses, including Dengue, West Nile, and Zika viruses, making it a molecule of significant interest for antiviral drug development.[1][2][3][4][5] This document provides a detailed protocol for a robust and efficient chemoenzymatic synthesis of this compound, starting from the commercially available nucleoside analog 3'-deoxy-3',4'-didehydro-cytidine (ddhC).[1][2][3][6] This method offers a more accessible alternative to complex chemical synthesis or recombinant viperin-based production, which can be challenging to purify from CTP contamination.[1][2][3][4][6][7] The described protocol is suitable for producing milligram quantities of highly pure this compound for research and development purposes.[1][2][3][6]
Synthesis Overview
The chemoenzymatic synthesis of this compound from ddhC is achieved through a sequential three-step enzymatic phosphorylation cascade.[1][3] This one-pot reaction utilizes three recombinant human enzymes: Uridine/Cytidine Kinase 2 (UCK2), Cytidylate Monophosphate Kinase 1 (CMPK1), and Nucleoside Diphosphate Kinase (NDK).[6] ATP serves as the phosphate (B84403) donor throughout the process.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the chemoenzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 10 mg of ddhC | [6] |
| Final Product | This compound | [1][6] |
| Overall Yield | ~78% | [3][6] |
| Purity | >98% | [1] |
| Scale | Milligram quantities | [1][2][3][6] |
Experimental Protocol
This protocol details the chemoenzymatic synthesis and purification of this compound from ddhC.
Materials and Reagents:
-
3'-deoxy-3',4'-didehydro-cytidine (ddhC)
-
Recombinant human Uridine/Cytidine Kinase 2 (UCK2)
-
Recombinant human Cytidylate Monophosphate Kinase 1 (CMPK1)
-
Recombinant human Nucleoside Diphosphate Kinase (NDK)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate (B1213749) kinase (PK)
-
L-lactate dehydrogenase (LLDH)
-
Hydrochloric acid (HCl)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Deionized water
Instrumentation:
-
HPLC system with an anion exchange column
-
Lyophilizer
-
pH meter
-
Standard laboratory glassware and equipment
Procedure:
-
Enzyme Preparation: Recombinant human UCK2, CMPK1, and NDK can be expressed as N-terminal hexa-histidine tag fusions and purified using Ni-NTA chromatography.[6] Over 100 mg of stable, soluble, and active enzymes can be produced using this method.[3]
-
One-Pot Synthesis Reaction:
-
In a 50 mL reaction volume, combine the following reagents:
-
1 mM ddhC
-
10 µM each of UCK2, CMPK1, and NDK
-
150 µM ATP
-
3 mM PEP
-
1.2 U/mL pyruvate kinase (PK)
-
1.8 U/mL L-lactate dehydrogenase (LLDH)
-
-
Incubate the reaction mixture. To generate a mixture of ddhCMP, ddhCDP, and this compound, a reaction time of 30 minutes can be used.[6]
-
To produce predominantly this compound, extend the reaction time to 360 minutes to ensure the complete conversion of ddhC.[6]
-
-
Reaction Quenching:
-
After the desired reaction time, quench the reaction by adding concentrated HCl to adjust the pH to 2.0.[6]
-
-
Purification by Anion Exchange Chromatography:
-
Product Characterization and Quantification:
-
Collect the fractions corresponding to ddhCMP, ddhCDP, and this compound.
-
Confirm the identity of the purified products by LC-MS analysis. The expected m/z for this compound is 464.1.[1]
-
Assess the purity of the final products using HPLC analysis, which should be >98%.[1]
-
Lyophilize the purified fractions to obtain the final products as a powder.
-
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Sequential enzymatic phosphorylation of ddhC to this compound.
Logical Relationship of Synthesis Methods
Caption: Comparison of this compound synthesis methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psu.edu [psu.edu]
- 6. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of ddhCTP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) from its precursor, cytidine (B196190) triphosphate (CTP), and other contaminants. The methods described herein are based on established chemoenzymatic and chemical synthesis routes, ensuring high purity of the final product suitable for biochemical and antiviral studies.
Introduction to this compound Purification
3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a potent antiviral nucleotide analogue produced by the enzyme viperin.[1] It acts as a chain terminator for viral RNA-dependent RNA polymerases, making it a promising candidate for broad-spectrum antiviral therapies.[1][2] However, obtaining highly pure this compound is crucial for accurate in vitro and in vivo studies, as contaminants like CTP can interfere with experimental results.[3][4][5][6][7]
This guide details two primary methodologies for this compound purification:
-
Chemoenzymatic Synthesis and Purification: This method involves the enzymatic conversion of commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC) into this compound, followed by purification using anion exchange chromatography. This approach is well-suited for producing milligram quantities of highly pure this compound in a standard biochemistry laboratory setting.[3][4][5]
-
Chemical Synthesis and Purification: This robust and scalable approach allows for the gram-scale synthesis of this compound.[8] The strategy involves the use of protecting groups and purification of a key intermediate by reverse-phase flash chromatography.[1][9]
Chemoenzymatic Synthesis and Anion Exchange Purification of this compound
This method leverages a series of enzymatic reactions to phosphorylate ddhC to this compound, followed by a highly effective purification step using anion exchange chromatography to separate the different phosphorylation states (ddhCMP, ddhCDP, and this compound).
Signaling Pathway of Chemoenzymatic this compound Synthesis
Caption: Chemoenzymatic synthesis of this compound from ddhC.
Experimental Protocol: Anion Exchange Chromatography
This protocol is designed for the purification of this compound from the enzymatic reaction mixture containing ddhCMP, ddhCDP, and unreacted precursors.
Materials:
-
Anion exchange column (e.g., DEAE-Sepharose)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with 100% Buffer A for at least 5 column volumes or until the conductivity and pH are stable.
-
Sample Loading: Load the filtered enzymatic reaction mixture onto the equilibrated column.
-
Washing: Wash the column with 100% Buffer A to remove unbound contaminants.
-
Elution: Elute the bound nucleotides using a stepwise gradient of Buffer B. The different phosphorylated forms will elute at different salt concentrations.
-
ddhCMP typically elutes at a lower salt concentration.
-
ddhCDP elutes at a mid-range salt concentration.
-
This compound , being the most negatively charged, elutes at the highest salt concentration.
-
-
Fraction Collection: Collect fractions throughout the elution process and monitor the absorbance at 271 nm, the absorbance maximum for this compound.[10]
-
Purity Analysis: Pool the fractions containing this compound and verify the purity using LC-MS. Highly pure this compound should exhibit a mass-to-charge ratio (m/z) of 464.1.[10]
Data Presentation: Chemoenzymatic Synthesis and Purification
| Parameter | Value | Reference |
| Starting Material | ddhC (commercially available) | [3][4][5] |
| Key Enzymes | UCK2, CMPK1, NDK | [5] |
| Purification Method | Anion Exchange Chromatography | [3][5] |
| Overall Yield | 78% | [4] |
| Final Purity | >98% | [3] |
| Scale | Milligram | [3][4][5] |
Chemical Synthesis and Reverse-Phase Purification of this compound
This approach provides a scalable method for producing gram quantities of this compound. A key feature of this synthesis is the use of a silyl (B83357) ether protecting group, which facilitates the purification of a protected this compound precursor using reverse-phase flash chromatography.[1][9]
Experimental Workflow: Chemical Synthesis and Purification
Caption: Workflow for chemical synthesis and purification of this compound.
Experimental Protocol: Reverse-Phase Flash Chromatography
This protocol is for the purification of the 2'-O-TBDMS protected this compound intermediate.
Materials:
-
Reverse-phase silica (B1680970) gel (e.g., C18)
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
Flash chromatography system
Procedure:
-
Column Equilibration: Equilibrate the reverse-phase column with a starting mixture of Solvent A and Solvent B (e.g., 95:5).
-
Sample Loading: Dissolve the crude protected this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the compound using a gradient of increasing Solvent B. The lipophilic TBDMS protecting group allows for strong retention on the reverse-phase column, enabling efficient separation from more polar impurities.[1][9]
-
Fraction Collection: Collect fractions and monitor by TLC or LC-MS to identify those containing the desired protected product.
-
Deprotection: Pool the pure fractions and remove the protecting groups under mild conditions to yield the final, highly pure this compound.[1][9]
Data Presentation: Chemical Synthesis and Purification
| Parameter | Value/Description | Reference |
| Starting Material | 4-N-Benzoylcytidine | [9] |
| Key Strategy | 2'-silyl ether protection | [1][8] |
| Purification Method | Reverse-Phase Flash Chromatography | [1][9] |
| Overall Yield | 19% (8-step synthesis) | [9] |
| Final Purity | High purity suitable for biophysical studies | [1] |
| Scale | Gram | [8] |
Summary and Comparison of Methods
| Feature | Chemoenzymatic Synthesis | Chemical Synthesis |
| Scale | Milligram | Gram |
| Yield | High (78%) | Moderate (19% over 8 steps) |
| Purity | Excellent (>98%) | High |
| Key Contaminants | ddhCMP, ddhCDP, ATP | Reaction byproducts |
| Purification | Anion Exchange Chromatography | Reverse-Phase Flash Chromatography |
| Expertise Required | Biochemistry, Enzymology | Organic Synthesis |
| Primary Advantage | High purity at a smaller scale | High scalability |
Both methods offer effective routes to obtaining pure this compound. The choice of method will depend on the required scale, available laboratory infrastructure, and the specific expertise of the research team. For most biochemical and initial drug screening applications, the chemoenzymatic method provides a straightforward and efficient way to produce highly pure this compound. For larger-scale production required for advanced preclinical and clinical development, the chemical synthesis route is more appropriate.
References
- 1. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 2. Preparative Anion Exchange Chromatography For The Purification Of Phosphorothioate DNA Oligonucleotides [bioprocessonline.com]
- 3. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. conductscience.com [conductscience.com]
- 8. Chemical Synthesis of the Antiviral Nucleotide Analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selekt.biotage.com [selekt.biotage.com]
Application Notes and Protocols for the Development of ddhCTP Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a potent antiviral nucleotide produced by the interferon-inducible enzyme viperin (virus-inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1][2] this compound functions as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), effectively halting the replication of a broad spectrum of viruses, including West Nile Virus (WNV), Zika Virus (ZIKV), Dengue Virus (DENV), Hepatitis C Virus (HCV), and SARS-CoV-2.[3][4][5][6] However, the therapeutic potential of this compound is limited by its poor cell permeability due to the highly charged triphosphate group.[5] To overcome this limitation, prodrug strategies have been developed to enhance the intracellular delivery of this compound. This document provides detailed application notes and protocols for the development and evaluation of this compound prodrugs.
Mechanism of Action
The antiviral activity of this compound stems from its ability to be incorporated into the growing viral RNA strand by viral RdRp.[3] Due to the absence of a 3'-hydroxyl group, the addition of the subsequent nucleotide is blocked, leading to chain termination and inhibition of viral replication.[5] The enzyme viperin catalyzes the conversion of cytidine (B196190) triphosphate (CTP) to this compound through a radical S-adenosylmethionine (SAM)-dependent mechanism.[7][8]
Prodrug Strategy: Phosphoramidate (B1195095) ProTides
A successful approach to enhance the cell permeability of this compound is the use of phosphoramidate prodrugs, often referred to as ProTides.[5][6] This strategy involves masking the phosphate (B84403) group of the nucleoside monophosphate (ddhCMP) with lipophilic moieties. These prodrugs can diffuse across the cell membrane and are then intracellularly metabolized to release the active triphosphate form, this compound.[5][9] This approach bypasses the often inefficient initial phosphorylation step of the nucleoside analogue.[5]
A notable example is the phosphoramidate prodrug of 3'-deoxy-3',4'-didehydro-cytidine (ddhC), which has demonstrated potent antiviral activity.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and intracellular concentration of this compound and its prodrugs.
Table 1: Antiviral Activity of ddhC and its Phosphoramidate Prodrug (ddhCPD)
| Compound | Virus | Concentration (mM) | Viral Titer Reduction (log) | Cell Line |
| ddhC | WNV | 1.0 | No activity | Vero |
| ddhCPD | WNV | 1.0 | 5.0 | Vero |
| ddhC | ZIKV | - | Weak inhibitory activity | - |
| ddhCPD | ZIKV | - | Significant antiviral activity | - |
Data sourced from multiple studies.[5][6]
Table 2: Intracellular this compound Concentrations
| Treatment | Cell Line | Incubation Time (h) | Intracellular this compound Concentration (µM) |
| ddhC Exposure | HEK293 | 48 | ~100 |
| IFNα Induction | RAW 264.7 (Macrophages) | 19 | 350 |
| Phosphoramidate Prodrug 1 | HUH7 | - | >1000 (>1 mM) |
Data indicates that the phosphoramidate prodrug leads to a 29-fold increase in this compound compared to ddhC treatment.[5]
Experimental Protocols
Protocol 1: Synthesis of ddhC Nucleoside
A scalable chemical synthesis of ddhC is crucial for the development of its prodrugs. While enzymatic synthesis is possible, chemical routes offer better scalability.[2][10] A multi-step synthesis starting from a commercially available protected cytidine derivative can be employed.[10]
Materials:
-
Protected cytidine derivative (e.g., 4-N-benzoylcytidine)
-
Protecting group reagents (e.g., TBDMS-Cl)
-
Reagents for elimination reaction
-
Phosphorylation reagents
-
Solvents and purification materials (silica gel, etc.)
Procedure:
-
Protection of Hydroxyl Groups: Protect the 2' and 5' hydroxyl groups of the starting cytidine derivative. The use of a tert-butyldimethylsilyl (TBDMS) group can aid in purification due to its lipophilicity.[2][10]
-
Formation of the 3',4'-Unsaturation: Introduce the double bond in the ribose ring, for example, through an iodination reaction at the 3'-position followed by a base-mediated elimination.[2]
-
Deprotection: Remove the protecting groups to yield the ddhC nucleoside.
-
Purification: Purify the final compound using flash chromatography.
Protocol 2: Synthesis of ddhC Phosphoramidate Prodrug (ProTide)
The McGuigan phosphoramidate (ProTide) approach is a common method for synthesizing these prodrugs.[6]
Materials:
-
ddhC nucleoside
-
Phosphorylating agent (e.g., phosphoryl chloride)
-
Aryl phosphoramidate derivative
-
Amino acid ester
-
Coupling agents
-
Solvents and purification materials
Procedure:
-
Phosphorylation of ddhC: Phosphorylate the 5'-hydroxyl group of ddhC.
-
Coupling with Aryl Phosphoramidate: Couple the resulting ddhC-monophosphate with an appropriate aryl phosphoramidate derivative.
-
Coupling with Amino Acid Ester: Couple the intermediate with an amino acid ester to complete the ProTide moiety.
-
Purification: Purify the final prodrug by flash chromatography. A detailed synthesis of a ddhC phosphoramidate prodrug, HLB-0532247, has been reported.[5]
Protocol 3: Cell Permeability and Intracellular this compound Quantification
This protocol is for assessing the ability of a prodrug to enter cells and be converted to this compound.
Materials:
-
Cell line of interest (e.g., Huh-7, Vero)
-
Cell culture medium and supplements
-
This compound prodrug
-
ddhC (as a control)
-
Cell lysis buffer
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the this compound prodrug at various concentrations. Include untreated cells and cells treated with ddhC as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.
-
A standard curve of this compound should be prepared to enable accurate quantification.
-
Protocol 4: Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the efficacy of the prodrug in inhibiting viral replication.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for WNV and ZIKV)
-
Virus stock of known titer
-
This compound prodrug
-
Cell culture medium, serum, and antibiotics
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the this compound prodrug for a few hours.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Adsorption: Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with medium containing agarose or methylcellulose and the corresponding concentration of the prodrug. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells with a formaldehyde (B43269) solution.
-
Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 (the concentration of the compound that inhibits viral plaque formation by 50%).
-
Visualizations
Caption: Intracellular activation of a ddhC phosphoramidate prodrug.
Caption: Workflow for an antiviral plaque reduction assay.
References
- 1. pandemicpact.org [pandemicpact.org]
- 2. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 3. psu.edu [psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating ddhCTP into In Vitro Transcription Assays for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a potent antiviral molecule that functions as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[1][2] Produced endogenously in mammals by the interferon-inducible enzyme viperin, this compound represents a key component of the innate immune response to viral infections.[1][3][4] Its mechanism of action involves mimicking the natural nucleotide cytidine (B196190) triphosphate (CTP) and becoming incorporated into the nascent viral RNA strand.[5][6] The absence of a 3'-hydroxyl group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting viral RNA synthesis.[6] This application note provides detailed protocols for incorporating this compound into in vitro transcription assays to study its inhibitory effects on viral polymerases, a critical step in the discovery and development of novel antiviral therapeutics.
Mechanism of Action of this compound
Viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-Associated, Interferon-Inducible), encoded by the RSAD2 gene, is an interferon-stimulated gene (ISG) that plays a crucial role in the host's defense against a wide range of viruses.[1][2][7] Upon viral infection, the production of type I interferons (IFN-α/β) triggers a signaling cascade that leads to the upregulation of viperin expression.[1][7] Viperin then catalyzes the conversion of cellular CTP into this compound through a radical S-adenosylmethionine (SAM)-dependent mechanism.[1][8] this compound acts as a direct-acting antiviral by targeting the RdRp of various viruses, particularly members of the Flavivirus genus such as Dengue, West Nile, and Zika viruses.[1][9][10][11]
Applications in Antiviral Drug Development
The study of this compound in in vitro transcription assays offers a powerful platform for:
-
Screening for novel antiviral compounds: By understanding how this compound inhibits viral polymerases, researchers can design and screen for other nucleotide analogs with similar or enhanced antiviral properties.
-
Characterizing viral polymerase activity: These assays can be used to determine the susceptibility of different viral polymerases to this compound and other inhibitors.
-
Investigating mechanisms of drug resistance: In vitro evolution studies using these assays can help in understanding how viruses might develop resistance to chain-terminating nucleotide analogs.
Data Presentation
The inhibitory potential of this compound against various viral RNA-dependent RNA polymerases (RdRps) has been quantified in several studies. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound for different viral polymerases. These values are dependent on the concentration of the natural substrate, CTP.
| Viral Polymerase | CTP Concentration (μM) | This compound IC50 (μM) | Reference |
| Dengue Virus (DV) RdRp | 0.1 | 20 ± 10 | [1] |
| 1 | 70 ± 10 | [1] | |
| 10 | 300 ± 40 | [1] | |
| 100 | 2700 ± 300 | [1] | |
| West Nile Virus (WNV) RdRp | 0.1 | 60 ± 10 | [1] |
| 1 | 120 ± 20 | [1] | |
| 10 | 520 ± 90 | [1] | |
| 100 | 3900 ± 700 | [1] | |
| Human Rhinovirus C (HRV-C) RdRp | 0.1 | ~10,000 | [1] |
| 1 | ~20,000 | [1] |
Note: The IC50 values for this compound are highly dependent on the competing CTP concentration, as expected for a competitive inhibitor. The significantly higher IC50 values for HRV-C RdRp suggest a much lower sensitivity to this compound compared to flavivirus polymerases.
Signaling Pathway and Experimental Workflow
Interferon-Induced this compound Synthesis Pathway
Caption: Type I interferon signaling pathway leading to the production of this compound.
Experimental Workflow for this compound Inhibition Assay
References
- 1. The Interferon Inducible Gene: Viperin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viperin - Wikipedia [en.wikipedia.org]
- 3. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 4. psu.edu [psu.edu]
- 5. scispace.com [scispace.com]
- 6. Signal transduction in the type I interferon system and viral countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]
- 9. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 10. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The interferon-inducible protein viperin controls cancer metabolic reprogramming to enhance cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antiviral Efficacy of ddhCTP in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Application Note: Introduction to ddhCTP
3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a potent antiviral molecule produced within human and other mammalian cells.[1][2] Its generation is catalyzed by the interferon-inducible enzyme viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-Associated, Interferon-Inducible), which converts cytidine (B196190) triphosphate (CTP) into this compound through a radical-based mechanism.[3][4]
The primary mechanism of action for this compound is as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[4] By mimicking the natural nucleotide CTP, this compound gets incorporated into the nascent viral RNA strand.[1] However, lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, it halts further elongation of the viral genome, effectively preventing viral replication.[2][4] This mechanism has shown broad-spectrum activity against numerous viruses, particularly members of the Flavivirus genus, such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV).[1][2]
A critical consideration for in vitro studies is that this compound, being a triphosphate nucleotide, is not readily cell-permeable. Therefore, experimental designs must utilize cell-permeable precursors, such as the nucleoside 3'-deoxy-3',4'-didehydro-cytidine (ddhC) or specifically designed phosphoramidate (B1195095) prodrugs, which can enter the cell and be metabolically converted to the active this compound form.[4][5]
Caption: Mechanism of this compound synthesis and action.
Experimental Design and Workflow
Testing the efficacy of a this compound precursor involves a multi-step process. The primary goals are to determine the compound's cytotoxicity to establish a safe therapeutic window, and to quantify its specific antiviral activity. This is typically achieved by measuring the reduction in viral replication or infectious particle production.
Caption: Overall experimental workflow for this compound efficacy testing.
Protocol 1: Cytotoxicity Assay (MTS Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of the this compound precursor (e.g., ddhC) on the host cell line, which is essential for calculating the therapeutic window.
Materials:
-
Host cell line (e.g., Vero cells for ZIKV/DENV)
-
Complete growth medium
-
96-well flat-bottom tissue culture plates
-
ddhC or this compound prodrug
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[6] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the ddhC/prodrug in growth medium, starting from a high concentration (e.g., 1 mM).[7][8]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "cells only" (no compound) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48 or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate cell viability as a percentage of the "cells only" control: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Use non-linear regression (dose-response curve) to calculate the CC50 value.
-
Data Presentation: Cytotoxicity of ddhC on Vero Cells
| ddhC Conc. (µM) | % Cell Viability (Mean ± SD) |
| 1000 | 15.2 ± 3.1 |
| 500 | 48.9 ± 4.5 |
| 250 | 85.7 ± 5.2 |
| 125 | 96.1 ± 3.8 |
| 62.5 | 98.5 ± 2.9 |
| 31.25 | 99.1 ± 2.5 |
| 0 (Control) | 100.0 ± 2.1 |
| CC50 (µM) | ~510 |
Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of the this compound precursor by quantifying its ability to reduce the number of infectious viral plaques.
Materials:
-
Confluent host cell monolayers in 12-well plates
-
Virus stock of known titer (e.g., ZIKV)
-
ddhC/prodrug dilutions (at non-toxic concentrations)
-
Infection medium (serum-free)
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in growth medium)
-
Crystal violet staining solution (0.1% crystal violet, 20% ethanol)
Methodology:
-
Compound Treatment & Infection:
-
Prepare serial dilutions of the ddhC/prodrug in infection medium.
-
Prepare a virus dilution to yield ~50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of the corresponding compound dilution for 1 hour at 37°C.
-
Remove growth medium from the 12-well plates and add 200 µL of the virus-compound mixture to each well.
-
-
Adsorption: Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
Overlay: Aspirate the inoculum and add 2 mL of overlay medium containing the corresponding concentration of the ddhC/prodrug.
-
Incubation: Incubate for 3-5 days (depending on the virus) at 37°C until plaques are visible.
-
Staining:
-
Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.
-
Remove formalin, wash with water, and stain with crystal violet solution for 15 minutes.
-
Gently wash away excess stain with water and let the plates air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction relative to the virus-only control: (% Inhibition) = (1 - (Plaques_treated / Plaques_control)) * 100.
-
Use non-linear regression to determine the IC50 value.
-
Data Presentation: ZIKV Plaque Reduction by ddhC
| ddhC Conc. (µM) | Plaque Count (Mean ± SD) | % Inhibition |
| 100 | 2 ± 1 | 96.5% |
| 50 | 11 ± 3 | 80.7% |
| 25 | 29 ± 5 | 49.1% |
| 12.5 | 45 ± 6 | 21.1% |
| 6.25 | 53 ± 8 | 7.0% |
| 0 (Control) | 57 ± 7 | 0% |
| IC50 (µM) | ~25.5 |
Protocol 3: Viral Load Quantification (qRT-PCR)
Objective: To confirm the antiviral effect by measuring the reduction in viral RNA replication within the host cells.
Materials:
-
Infected and treated cell samples from a parallel experiment (e.g., in 24-well plates)
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific to a viral gene (e.g., ZIKV E gene) and a host housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
Sample Collection: At 24 or 48 hours post-infection, wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
RNA Extraction: Purify total RNA according to the kit manufacturer's protocol. Elute in nuclease-free water and quantify the RNA concentration.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 500 ng) from each sample using a reverse transcriptase kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample, using primers for the viral target gene and the host housekeeping gene.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all reactions.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing the viral gene Ct to the housekeeping gene Ct, and then comparing treated samples to the untreated control.
-
Data Presentation: Relative ZIKV RNA Levels after ddhC Treatment
| ddhC Conc. (µM) | Relative Viral RNA Fold Change (Mean ± SD) |
| 50 | 0.08 ± 0.02 |
| 25 | 0.45 ± 0.09 |
| 12.5 | 0.78 ± 0.15 |
| 0 (Control) | 1.00 (Baseline) |
Data Summary and Interpretation
The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI) , which represents the therapeutic window between its toxicity and its efficacy. A higher SI value indicates a more promising drug candidate.
SI = CC50 / IC50
Caption: Relationship between cytotoxicity, efficacy, and selectivity.
Summary of ddhC Efficacy Against ZIKV
| Parameter | Value (µM) | Interpretation |
| CC50 (Vero Cells) | ~510 | Low cytotoxicity to host cells. |
| IC50 (Plaque Red.) | ~25.5 | Potent inhibition of viral replication. |
| Selectivity Index | 20 | A favorable therapeutic window for further study. |
References
- 1. psu.edu [psu.edu]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis of ddhCMP and ddhCDP
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3'-Deoxy-3',4'-didehydro-cytidine (ddhC) and its phosphorylated derivatives are crucial antiviral nucleoside analogues. Notably, the triphosphate form, ddhCTP, is an antiviral molecule produced by the enzyme viperin during the innate immune response, where it acts as a chain terminator for viral RNA-dependent RNA polymerases.[1][2][3][4][5] The synthesis of ddhC monophosphate (ddhCMP) and diphosphate (B83284) (ddhCDP) is a critical step for producing this compound and for studying the biological activity of these intermediates. This document provides a detailed protocol for the chemoenzymatic synthesis of ddhCMP and ddhCDP from commercially available ddhC, a method well-suited for producing milligram quantities with high purity in most biochemical laboratories.[1][2][4]
Synthesis Pathway Overview
The conversion of ddhC to its diphosphate form is achieved through a sequential two-step enzymatic phosphorylation process. Each step utilizes a specific kinase and adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
-
ddhC to ddhCMP: The first phosphorylation is catalyzed by Uridine-Cytidine Kinase 2 (UCK2), which transfers a phosphate group from ATP to ddhC, forming ddhCMP.
-
ddhCMP to ddhCDP: The subsequent phosphorylation is catalyzed by Cytidylate Kinase 1 (CMPK1), which converts ddhCMP to ddhCDP using another molecule of ATP.
This sequential reaction can be performed in a one-pot synthesis.[1][2]
Caption: Sequential enzymatic phosphorylation of ddhC to ddhCMP and ddhCDP.
Data Presentation
The chemoenzymatic synthesis method provides high purity products.[1] Key quantitative data from the synthesis and characterization are summarized below.
| Parameter | Value | Notes | Source |
| Substrate | ddhC | Commercially available starting material. | [1] |
| Enzyme 1 | UCK2 | Catalyzes the first phosphorylation step (ddhC → ddhCMP). | [1][4] |
| Enzyme 2 | CMPK1 | Catalyzes the second phosphorylation step (ddhCMP → ddhCDP). | [1] |
| UCK2 Activity Reduction | ~130-fold | The activity of UCK2 is significantly lower with ddhC as a substrate compared to its native substrate, cytidine. | [1][4] |
| CMPK1 Activity Reduction | ~82-fold | The activity of CMPK1 is reduced when ddhCMP is used as a substrate. | [1] |
| Product Purity | >98% | Purity of ddhCMP and ddhCDP after purification, confirmed by HPLC analysis. | [1] |
| ddhCMP Mass (m/z) | 304.9 Da | Molecular mass confirmed by LCMS. | [1][4] |
| ddhCDP Mass (m/z) | 384.1 Da | Molecular mass confirmed by LCMS. | [1][4] |
| Overall Yield | 78% | Reported yield for the complete chemoenzymatic synthesis to this compound, indicating high efficiency for the intermediate steps. | [2][4] |
Experimental Protocols
The following protocols detail the synthesis of ddhCMP and ddhCDP, followed by purification and analysis.
Protocol 1: One-Pot Synthesis of ddhCMP and ddhCDP
This protocol describes a one-pot reaction where ddhC is sequentially converted to ddhCDP.
Materials:
-
3'-Deoxy-3',4'-didehydro-cytidine (ddhC)
-
Uridine-Cytidine Kinase 2 (UCK2)
-
Cytidylate Kinase 1 (CMPK1)
-
Adenosine 5'-triphosphate (ATP)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to final volume
-
Reaction Buffer to 1x concentration
-
ddhC (e.g., 10 mg starting material)[1]
-
ATP (in molar excess to ddhC)
-
UCK2 enzyme
-
CMPK1 enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time. For complete conversion, an incubation period of several hours (e.g., up to 360 minutes) may be required due to the reduced activity of the kinases with ddhC substrates.[1]
-
Reaction Monitoring (Optional): To monitor the formation of ddhCMP and ddhCDP, aliquots of the reaction can be taken at different time points (e.g., 0, 30, 60, 120 minutes) and analyzed by High-Performance Liquid Chromatography (HPLC).[1][4]
-
Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by heat inactivation of the enzymes or by proceeding directly to the purification step.
Protocol 2: Purification and Analysis
Purification of the ddhC nucleoside phosphates is achieved using anion exchange chromatography, which separates molecules based on their net negative charge.
Materials:
-
Anion exchange chromatography column (e.g., a Resource Q column)
-
Buffer A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M Triethylammonium bicarbonate (TEAB), pH 7.5)[1]
-
HPLC system with a UV detector
-
LCMS system for mass verification
Procedure:
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any precipitated protein.
-
Chromatography:
-
Equilibrate the anion exchange column with Buffer A.
-
Load the filtered sample onto the column.
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound nucleotides using a linear or stepwise gradient from 0% to 30% of Buffer B.[1] The different phosphorylated forms will elute at different salt concentrations due to their increasing negative charge (ddhCMP, then ddhCDP).
-
Monitor the elution profile using UV absorbance at 260 nm.[1]
-
-
Fraction Collection: Collect the fractions corresponding to the ddhCMP and ddhCDP peaks.
-
Desalting and Lyophilization: Remove the high salt concentration (TEAB) from the collected fractions by repeated lyophilization.
-
Purity Analysis and Verification:
-
Quantification and Storage: Quantify the purified nucleotides using their molar extinction coefficient and store them at -80°C.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and purification of ddhCMP and ddhCDP.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating Flavivirus Replication Machinery using ddhCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flaviviruses, a genus of RNA viruses that includes significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Hepatitis C virus (HCV), pose a considerable global health threat. The viral RNA-dependent RNA polymerase (RdRp), a key component of the replication machinery, is a prime target for antiviral drug development. A promising inhibitor of this enzyme is 2'-deoxy-2'-β-hydroxy-7-deaza-adenosine triphosphate (ddhCTP), a naturally occurring ribonucleotide analog produced by the interferon-inducible protein viperin.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the flavivirus replication machinery. The information presented here is intended to guide researchers in designing and executing experiments to probe the mechanism of viral RNA synthesis and to evaluate potential antiviral compounds.
Mechanism of Action
This compound acts as a chain terminator of viral RNA synthesis.[1][3][5][6][7] The flaviviral RdRp incorporates this compound into the nascent viral RNA strand in place of the natural substrate, cytidine (B196190) triphosphate (CTP).[1][2] Due to the absence of a 3'-hydroxyl group on the ribose sugar of this compound, the polymerase is unable to catalyze the formation of the next phosphodiester bond, leading to the premature termination of RNA chain elongation.[8] This targeted inhibition of viral genome replication effectively halts the propagation of the virus.[2][6] Notably, host cell RNA and DNA polymerases are not significantly affected by this compound, suggesting a selective antiviral activity.[1]
Data Presentation
Table 1: Inhibition of Flavivirus RNA-dependent RNA Polymerases by this compound
| Virus | RdRp Inhibition | Method | Reference |
| Dengue virus (DV) | This compound inhibits DV RdRp in a concentration-dependent manner. | Primer extension assay | [1] |
| West Nile virus (WNV) | This compound inhibits WNV RdRp. | Primer extension assay | [1] |
| Zika virus (ZIKV) | This compound inhibits ZIKV RdRp. | Primer extension assay | [1] |
| Hepatitis C virus (HCV) | This compound inhibits HCV RdRp. | Primer extension assay | [1] |
Table 2: Relative Utilization of this compound versus CTP by Flavivirus RdRps
| Virus | Fold Difference in Utilization (CTP vs. This compound) | Method | Reference |
| Dengue virus (DV) | 135-fold | Kinetic analysis of nucleotide incorporation | [1] |
| West Nile virus (WNV) | 59-fold | Kinetic analysis of nucleotide incorporation | [1] |
Table 3: In vivo Inhibition of Zika Virus by ddhC
| ZIKV Isolate | Treatment | Effect on Viral Titer | Reference |
| MR766 (Uganda 1947) | 1 mM ddhC | Significant reduction at 24 and 48 hpi | [1] |
| PRVABC59 (Puerto Rico 2015) | 1 mM ddhC | Significant reduction at 24 and 48 hpi | [1] |
| R103451 (Honduras 2016) | 1 mM ddhC | Significant reduction at 24 and 48 hpi | [1] |
Note: ddhC is the nucleoside precursor to this compound and is metabolized intracellularly to its active triphosphate form.[1]
Experimental Protocols
Protocol 1: In Vitro RdRp Inhibition Assay using a Primer Extension Assay
This protocol is designed to assess the inhibitory effect of this compound on the activity of purified flavivirus RdRp.
Materials:
-
Purified recombinant flavivirus RdRp (e.g., from DENV, WNV, ZIKV)
-
RNA template with a 3' overhang
-
Fluorescently or radioactively labeled RNA primer complementary to the 3' end of the template
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, UTP, CTP)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Denaturing polyacrylamide gel (containing urea)
-
Gel loading buffer (containing formamide)
-
Phosphorimager or fluorescence scanner
Method:
-
Annealing: Anneal the labeled primer to the RNA template by heating to 95°C for 3 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the annealed primer-template complex, purified RdRp, and reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of rNTPs, including CTP, and varying concentrations of this compound (e.g., 0, 1, 10, 100, 300 µM).[1] A control reaction with 3'-dCTP, a known chain terminator, can be included.[1]
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing formamide (B127407) and EDTA.
-
Denaturation: Denature the samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the results using a phosphorimager or fluorescence scanner. The appearance of shorter RNA products in the presence of this compound indicates chain termination.
Protocol 2: Plaque Assay for Assessing Antiviral Activity of ddhC in Cell Culture
This protocol determines the effect of the this compound precursor, ddhC, on flavivirus replication in a cell-based assay.
Materials:
-
Vero cells (or another susceptible cell line)
-
Flavivirus stock (e.g., ZIKV)
-
ddhC (3′-deoxy-3′,4′-didehydro-cytidine)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Method:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.
-
Infection: Infect the confluent cell monolayers with the flavivirus at a specific multiplicity of infection (MOI), for example, 1.0.[1]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add DMEM containing 2% FBS and varying concentrations of ddhC (e.g., 0 mM and 1 mM).[1]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator.
-
Overlay: After 24, 48, and 72 hours post-infection, harvest the supernatant for viral titer determination.[1] For plaque visualization, at an appropriate time post-infection, overlay the cells with a mixture of 2x DMEM and agarose or methylcellulose.
-
Plaque Development: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.
-
Titer Calculation: Calculate the viral titer (plaque-forming units per mL) for each ddhC concentration and time point. A reduction in the number and size of plaques indicates antiviral activity.
Visualizations
Caption: Viperin-mediated production of this compound and inhibition of flavivirus replication.
Caption: Experimental workflows for assessing this compound's effect on flavivirus replication.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psu.edu [psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Membrane-Associated Flavivirus Replication Complex—Its Organization and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition Mechanisms of RdRp Machinery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Pure ddhCTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP).
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No this compound Product
Q: I am performing the sequential phosphorylation of ddhC to this compound using UCK2, CMPK1, and NDK, but I am seeing very low yields or no final product. What are the possible causes and solutions?
A: Low or no yield in the chemoenzymatic synthesis of this compound from ddhC is a common issue, primarily due to the inherently lower efficiency of the kinases with the ddhC substrates compared to their natural counterparts.[1][2] Here are several potential causes and troubleshooting steps:
-
Sub-optimal Enzyme Activity: The kinases used (UCK2, CMPK1, and NDK) exhibit significantly reduced activity with ddhC and its phosphorylated derivatives.[1][2]
-
Solution: Ensure that your enzymes are active and properly purified. It is advisable to test the activity of each enzyme with its natural substrate (cytidine, CMP, and CDP, respectively) before proceeding with the ddhC reaction. Enzyme activity can be confirmed using a coupled phosphoenolpyruvate/lactate dehydrogenase assay.[1]
-
-
Insufficient Reaction Time: Due to the slow enzymatic conversions, shorter incubation times will result in incomplete reactions.
-
Solution: Increase the reaction time. For complete conversion of ddhC to this compound, a reaction time of up to 360 minutes may be necessary.[1]
-
-
ATP Depletion: ATP is the phosphate (B84403) donor in all three phosphorylation steps. If ATP is depleted, the reactions will stall.
-
Solution: Ensure an adequate concentration of ATP is present in the reaction mixture. It is recommended to use ATP in molar excess relative to the initial ddhC concentration.
-
-
Improper Reaction Conditions: Incorrect buffer composition, pH, or temperature can negatively impact enzyme activity.
-
Solution: Verify that the reaction buffer components, pH, and temperature are optimal for all three enzymes. A commonly used buffer is Tris-HCl with MgCl2, at a pH around 7.5 and a temperature of 37°C.
-
Issue 2: Incomplete Conversion and Presence of Intermediates (ddhCMP, ddhCDP)
Q: My reaction yields a mixture of ddhCMP, ddhCDP, and this compound. How can I drive the reaction to completion to obtain pure this compound?
A: The presence of intermediates is expected, especially with shorter reaction times, due to the sequential nature of the phosphorylation and the varying efficiencies of the enzymes.
-
Cause: The enzymatic phosphorylation of ddhCMP by CMPK1 and ddhCDP by NDK are less efficient than the initial phosphorylation of ddhC by UCK2.[1][2] This can lead to an accumulation of the mono- and di-phosphate intermediates.
-
Solution 1: Increase Incubation Time: As mentioned previously, extending the reaction time to 360 minutes or longer can allow for the complete conversion of intermediates to the final triphosphate product.[1]
-
Solution 2: Optimize Enzyme Ratios: While not explicitly detailed in the provided literature, you could empirically determine the optimal ratio of the three enzymes. A higher relative concentration of CMPK1 and NDK might be necessary to overcome their lower efficiency with the ddhC substrates.
-
Issue 3: Difficulty in Purifying this compound
Q: I am struggling to separate this compound from the reaction mixture, especially from the starting materials and intermediates.
A: Purification of the highly polar this compound requires specific chromatographic techniques.
-
Recommended Method: Anion exchange chromatography is the most effective method for separating ddhCMP, ddhCDP, and this compound.[1][2] The separation is based on the increasing negative charge from the monophosphate to the triphosphate.
-
Protocol: A MonoQ column with a triethylammonium (B8662869) bicarbonate (TEAB) gradient can be used. The different phosphorylated species will elute at distinct salt concentrations. For example, ddhCMP elutes at a lower TEAB concentration than ddhCDP, which in turn elutes before this compound.[1]
-
-
Challenge with Viperin-based Synthesis: When synthesizing this compound from CTP using the enzyme viperin, a significant challenge is the separation of the this compound product from the unreacted CTP starting material.[2][3][4]
-
Solution: While challenging, optimization of the anion exchange gradient may improve separation. Alternatively, chemical synthesis of this compound can be employed to circumvent the issue of CTP contamination.[4]
-
Issue 4: Apparent Inhibition of NAD+-dependent Enzymes by this compound Preparation
Q: My purified this compound appears to inhibit NAD+-dependent enzymes like GAPDH, but the literature is conflicting. Why is this happening?
A: This is a critical issue that highlights the importance of product purity.
-
Cause: The apparent inhibition is likely an artifact caused by contamination with dithionite (B78146), which is used as a reducing agent in the viperin-catalyzed reaction.[1] Dithionite can reduce NAD+ to NADH, mimicking an inhibitory effect in assays that monitor NAD+ reduction.
-
Solution: Ensure that your this compound preparation is free from dithionite. If using a viperin-based synthesis, it is crucial to remove dithionite during the purification process, for example, by using a spin concentrator with an appropriate molecular weight cutoff to separate the small molecule dithionite from the larger this compound.[1] It is recommended to use highly purified this compound for all biological assays to avoid misleading results.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enzymatic synthesis of this compound?
A1: The primary challenges include:
-
Low enzyme efficiency: The kinases used for the sequential phosphorylation of ddhC (UCK2, CMPK1, NDK) are significantly less active on ddhC and its phosphorylated derivatives compared to their natural substrates.[1][2]
-
Purification: Achieving high purity of this compound is crucial for its biological applications. Separating this compound from reaction intermediates and, in the case of viperin-based synthesis, from the starting material CTP, can be difficult.[1][2][3][4]
Q2: What is the typical yield and purity I can expect from the chemoenzymatic synthesis of this compound from ddhC?
A2: With an optimized protocol, a final yield of approximately 78% can be achieved starting from ddhC.[1] The purity of the final this compound product, as determined by LC-MS, can be greater than 98%.[1][2]
Q3: Are there alternative enzymes for the phosphorylation of ddhC?
A3: The search results primarily focus on the use of human UCK2, CMPK1, and NDK.[1] It is hypothesized that endogenous kinases in human cells are capable of these transformations, as exogenously supplied ddhC is converted to this compound in HEK293T cells.[1] While other kinases might be capable of these phosphorylations, their efficiency with ddhC substrates would need to be empirically determined.
Q4: How can I assess the purity of my this compound preparation?
A4: The most common and reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm can also be used to assess purity.[1][2]
Q5: What is the stability of this compound?
A5: While the provided search results do not contain specific data on the stability of this compound under various buffer and temperature conditions, it is generally advisable to store nucleotide triphosphates at -20°C or -80°C in a slightly alkaline buffer (pH 7.5-8.0) to minimize degradation.
Data Presentation
Table 1: Relative Activity of Kinases with ddhC Substrates Compared to Natural Substrates
| Enzyme | Substrate (Natural) | Substrate (ddhC analog) | Approximate Reduction in Activity | Reference |
| UCK2 | Cytidine | ddhC | ~130-fold | [1][2] |
| CMPK1 | CMP | ddhCMP | ~82-fold | [1][2] |
| NDK | CDP | ddhCDP | >1000-fold | [1][2] |
Experimental Protocols
Detailed Methodology for the Chemoenzymatic Synthesis of this compound from ddhC
This protocol is based on the method described by Gizzi et al.[1]
1. Enzyme Expression and Purification:
-
Human UCK2, CMPK1, and NDK genes are cloned into a pSGC-His vector for expression as N-terminal hexa-histidine tagged fusion proteins in E. coli.
-
Proteins are purified using Nickel-NTA affinity chromatography.
2. Sequential Phosphorylation Reaction:
-
Reaction Mixture:
-
ddhC (starting material)
-
ATP (phosphate donor, in molar excess)
-
UCK2, CMPK1, NDK enzymes
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
-
Incubation: The reaction is incubated at 37°C. For complete conversion to this compound, an incubation time of up to 360 minutes is recommended.[1]
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
3. This compound Purification:
-
Method: Anion exchange chromatography is used to separate ddhCMP, ddhCDP, and this compound.
-
Column: A MonoQ column is typically used.
-
Elution: A gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., 0 to 1 M) is used to elute the nucleotides. The different phosphorylated forms elute at different salt concentrations due to their varying charge.
4. Purity and Identity Confirmation:
-
The purity of the final this compound product is assessed by HPLC and LC-MS.
-
The identity of the product is confirmed by its mass-to-charge ratio (m/z) in the mass spectrum. The expected m/z for this compound is 464.1.[1][2]
Visualizations
Caption: Chemoenzymatic synthesis workflow for pure this compound from ddhC.
Caption: Key challenge in the viperin-mediated synthesis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ddhCTP for Viral Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) for effective viral inhibition. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of antiviral action?
A1: 3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a naturally occurring antiviral molecule produced in human and other mammalian cells by the interferon-inducible enzyme viperin.[1][2] Viperin converts cytidine (B196190) triphosphate (CTP) into this compound.[3][4] The primary mechanism of action for this compound is as a chain terminator of viral RNA synthesis.[3][5] It mimics the natural nucleotide CTP and is incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][2] Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, thereby terminating viral genome replication.[6] This mechanism has been demonstrated to be effective against a range of viruses, particularly those in the Flavivirus family, such as Dengue, West Nile, and Zika virus.[1][2][3] An alternative hypothesis suggests that this compound may also inhibit viral replication by depleting cellular nucleotide pools and interfering with mitochondrial metabolism.[7]
Q2: Which viruses are known to be sensitive or insensitive to this compound?
A2: this compound has shown potent antiviral activity against several members of the Flavivirus family, including Dengue virus, West Nile virus, Zika virus, and Hepatitis C virus.[1][3] Its efficacy has also been demonstrated against SARS-CoV-2.[8][9] However, some viruses, such as picornaviruses like human rhinovirus and poliovirus, are not sensitive to the chain-terminating effects of this compound.[1][3]
Q3: What is the role of the host cell's interferon pathway in this compound's antiviral activity?
A3: The host cell's interferon (IFN) pathway is crucial for the natural production of this compound. Viperin, the enzyme that synthesizes this compound, is an interferon-inducible protein.[3][4] Therefore, a functional and activated interferon signaling pathway within the host cells is necessary for the endogenous production of this compound upon viral infection.[3] When using cell lines for antiviral assays, it is important to choose those with a competent IFN system. Some cell lines, like Vero cells, are deficient in interferon production.
Q4: Can I use the nucleoside form, ddhC, in my cell-based assays?
A4: Yes, the nucleoside form, 3'-deoxy-3',4'-didehydro-cytidine (ddhC), can be used in cell-based assays. Exogenously supplied ddhC can be taken up by cells and subsequently phosphorylated by cellular kinases to the active triphosphate form, this compound.[3]
Troubleshooting Guide
Issue 1: No observable antiviral effect of this compound in my experiment.
| Potential Cause | Troubleshooting Steps |
| Virus Insensitivity | Confirm from literature whether the virus you are studying is sensitive to this compound's chain termination mechanism. Picornaviruses, for example, are known to be resistant.[1][3] |
| Suboptimal this compound Concentration | Titrate this compound across a wide range of concentrations. Refer to the data tables below for concentrations that have been effective in other studies. |
| Compound Purity and Stability | Ensure you are using highly pure this compound. Contaminants from the synthesis process, such as CTP or dithionite (B78146), can interfere with the assay.[5][10] Prepare fresh solutions and handle the compound according to the manufacturer's stability guidelines. |
| Issues with Host Cell Line | If relying on endogenous production, ensure your cell line has a functional interferon pathway. For direct treatment, verify that the cells can take up ddhC and convert it to this compound if you are using the nucleoside form. |
| Experimental Assay Problems | Review your antiviral assay protocol for any potential errors in virus titration, cell seeding density, or assay readout. |
Issue 2: High cytotoxicity observed in cells treated with this compound or ddhC.
| Potential Cause | Troubleshooting Steps |
| Compound Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50) of your compound on the specific cell line you are using. Ensure that the concentrations used in your antiviral assays are well below the CC50. |
| Impure Compound | Impurities in the this compound or ddhC preparation can contribute to cytotoxicity. Use a highly purified compound. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Always perform a cytotoxicity assay on the specific cell line used in your antiviral experiments. |
| Incorrect Interpretation of Results | Some studies have reported that apparent inhibition of certain cellular enzymes by this compound was an artifact of dithionite contamination from the synthesis process.[10] Ensure that any observed cellular effects are directly attributable to this compound. |
Data Presentation
Table 1: In Vitro Inhibition of Viral RdRp by this compound
| Virus | RdRp Assay Type | This compound Concentration (µM) | Observed Effect |
| Dengue Virus (DV) | Primer Extension | 0, 1, 10, 100, 300 | Inhibition of RdRp activity.[3] |
| West Nile Virus (WNV) | Primer Extension | 100 | Inhibition of RdRp activity.[3] |
| Zika Virus (ZV) | Primer Extension | 100 | Inhibition of RdRp activity.[3] |
| Hepatitis C Virus (HCV) | Primer Extension | 100 | Inhibition of RdRp activity.[3] |
| Human Rhinovirus (HRV-C) | Primer Extension | Up to ~10,000 | Poorly inhibited by this compound.[3] |
| Poliovirus (PV) | Primer Extension | Not specified | Poorly inhibited by this compound.[3] |
| SARS-CoV-2 | Not specified | 500 | Early termination events in replication.[8] |
Table 2: Antiviral Activity of ddhC in Cell Culture
| Virus | Cell Line | ddhC Concentration | MOI | Time Post-Infection | Observed Effect |
| Zika Virus (MR766) | Vero | 1 mM | 0.1 | 24, 48, 72 hours | Reduction in viral release.[3] |
| Zika Virus (PRVABC59) | Vero | 1 mM | 0.1 | 24, 48, 72 hours | Reduction in viral release.[3] |
| Zika Virus (R103451) | Vero | 1 mM | 0.1 | 24, 48, 72 hours | Reduction in viral release.[3] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Concentration | Assay | Result |
| ddhC | Vero | 1 mM | Not specified | Did not alter cell viability.[3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound or ddhC that is toxic to the host cells.
Materials:
-
96-well plates
-
Host cell line of interest
-
Cell culture medium
-
This compound or ddhC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your host cells at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of your this compound or ddhC compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a negative control (100% viability).
-
Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the CC50 value.
Protocol 2: Viral Plaque Assay for Titer Determination
This assay is used to quantify the concentration of infectious virus particles in a sample.
Materials:
-
6-well or 12-well plates
-
Confluent monolayer of susceptible host cells
-
Virus stock
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)
-
PBS
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial 10-fold dilutions of your virus stock in cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Infect the cells by adding a small volume of each viral dilution to the wells.
-
Incubate for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Remove the inoculum and gently add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells.
-
Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells with the fixing solution.
-
Remove the overlay and stain the cells with the staining solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in the wells that have a countable number (typically 10-100 plaques).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum).
Protocol 3: RNA-dependent RNA Polymerase (RdRp) Activity Assay (Primer Extension)
This is a generalized protocol to assess the inhibitory effect of this compound on viral RdRp activity in vitro.
Materials:
-
Purified viral RdRp enzyme
-
RNA primer and template
-
Reaction buffer (composition is enzyme-specific)
-
This compound and natural CTP
-
Other ribonucleotide triphosphates (ATP, GTP, UTP)
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Imaging system for gel visualization
Procedure:
-
Set up the primer extension reactions in tubes. Each reaction should contain the reaction buffer, a defined concentration of the RNA primer/template duplex, and the purified RdRp enzyme.
-
To test for inhibition, add varying concentrations of this compound to the reactions. Include a control with only natural CTP and a no-enzyme control.
-
Initiate the reaction by adding the mixture of all four natural rNTPs (or a mix where CTP concentration is varied for competition assays).
-
Incubate the reactions at the optimal temperature for the RdRp enzyme for a defined period.
-
Stop the reaction by adding a gel loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Denature the samples by heating.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using an appropriate imaging system. The presence of shorter RNA products in the this compound-treated lanes compared to the control indicates chain termination.
Visualizations
Caption: this compound synthesis and its antiviral mechanism of action.
Caption: General workflow for evaluating this compound antiviral efficacy.
Caption: Troubleshooting logic for lack of this compound antiviral effect.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Viral Plaque Assay [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ddhCTP on host cellular polymerases
Technical Support Center: ddC-TP Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential off-target effects of 2',3'-dideoxycytidine triphosphate (ddC-TP) on host cellular polymerases. The primary off-target effect of ddC-TP is mitochondrial toxicity, stemming from its potent inhibition of human mitochondrial DNA polymerase γ (Pol γ).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ddC-TP and what is its intended therapeutic target?
A1: ddC-TP is the active, triphosphate form of Zalcitabine (B1682364) (ddC), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.[3][4] After the cell takes up Zalcitabine, cellular enzymes phosphorylate it to ddC-TP.[5][6] The intended target of ddC-TP is the HIV reverse transcriptase enzyme. By incorporating into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl (OH) group necessary for forming the next phosphodiester bond, thereby halting viral replication.[3][5]
Q2: What is the primary off-target effect of ddC-TP in host cells?
A2: The primary off-target effect and the major cause of its clinical toxicity is the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[1][5][7] Pol γ is the only DNA polymerase found in the mitochondria and is exclusively responsible for replicating and repairing mitochondrial DNA (mtDNA).[1] Inhibition of Pol γ leads to mtDNA depletion, which can cause severe mitochondrial dysfunction, manifesting as toxic side effects like peripheral neuropathy, pancreatitis, and lactic acidosis.[8][9]
Q3: Why is mitochondrial Polymerase γ so uniquely sensitive to ddC-TP?
A3: Pol γ's high sensitivity is due to a combination of two key kinetic factors:
-
Efficient Incorporation: The structure of the Pol γ active site allows it to efficiently incorporate ddC-TP, acting as a substrate that competes with the natural deoxycytidine triphosphate (dCTP).[7][10] Kinetic data shows that ddC-TP has a very high binding affinity for Pol γ.[7]
-
Poor Excision: Unlike viral reverse transcriptase, Pol γ has a 3'-5' exonuclease (proofreading) activity that can remove incorrectly incorporated nucleotides.[2] However, once ddC-TP is incorporated, it is an extremely poor substrate for this proofreading function. The rate of its removal is nearly undetectable, effectively making it an irreversible chain terminator for mtDNA synthesis.[2][7]
Q4: Are other host cellular DNA polymerases (e.g., α, β, δ, ε) affected?
A4: The major nuclear DNA polymerases involved in replication, such as polymerase alpha (Pol α), are generally resistant to dideoxynucleotides and are not significantly affected by ddC-TP at therapeutic concentrations.[11] DNA polymerase beta (Pol β), which is involved in DNA repair, has been suggested as a minor target, but the primary toxicity is overwhelmingly attributed to the potent inhibition of Pol γ.[6][11]
Q5: What are the common observable signs of ddC-TP-induced mitochondrial toxicity in cell culture experiments?
A5: When studying the effects of Zalcitabine (ddC) in cell culture, mitochondrial toxicity can be identified by several key markers:
-
mtDNA Depletion: A quantifiable reduction in the mitochondrial DNA copy number relative to nuclear DNA.[12][13]
-
Increased Lactate (B86563) Production: A metabolic shift from oxidative phosphorylation to glycolysis for ATP production results in the accumulation of lactate in the culture medium.[9][14]
-
Reduced Oxygen Consumption: Direct measurement of the cellular oxygen consumption rate (OCR) will show a decrease, indicating impaired respiratory chain function.
-
Morphological Changes: Electron microscopy may reveal swollen mitochondria with disorganized or lost cristae.[1]
-
Decreased Cellular ATP Levels: Overall energy production is compromised, leading to lower intracellular ATP concentrations.[1]
Quantitative Data Summary
The profound inhibitory effect of ddC-TP on Polymerase γ is best understood by comparing its interaction kinetics with that of the natural substrate, dCTP. The following table summarizes key data, highlighting ddC-TP's high binding affinity and near-irreversible incorporation.
| Parameter | dCTP (Natural Substrate) | ddC-TP (Inhibitor) | Implication for Toxicity |
| Binding Affinity (Kd) | ~1.1 µM | ~41 nM | ddC-TP binds to Pol γ ~27 times more tightly than the natural substrate.[7] |
| Incorporation Efficiency | High | Only 3-fold less efficient than dCTP | Despite being an analog, it is readily incorporated into the mtDNA chain.[7] |
| Exonuclease Removal Rate | N/A | < 0.0001 s⁻¹ (Nearly Undetectable) | Once incorporated, Pol γ's proofreading mechanism cannot effectively remove it.[7] |
Troubleshooting Guides
Problem: I'm observing high levels of cytotoxicity in my cell culture after treatment with Zalcitabine (ddC), but I'm unsure if it's related to mitochondrial toxicity.
Answer: To determine if the observed cytotoxicity is due to off-target effects on mitochondria, you should perform a series of targeted assays. A logical troubleshooting workflow can help confirm the mechanism.
Caption: Troubleshooting workflow for diagnosing mitochondrial toxicity.
Problem: My in vitro assay shows that ddC-TP inhibits my purified polymerase. How can I confirm the specificity and mechanism of this inhibition?
Answer: To confirm specificity, you should test ddC-TP against a panel of polymerases (e.g., Pol γ, Pol α, and Pol β) under identical conditions. You would expect to see potent inhibition of Pol γ and significantly weaker or no inhibition of the others. To determine the mechanism (e.g., competitive inhibition), you can perform enzyme kinetic studies:
-
Vary Substrate Concentration: Set up multiple reactions with a fixed concentration of ddC-TP and varying concentrations of the natural substrate (dCTP).
-
Vary Inhibitor Concentration: Repeat the experiment with several different fixed concentrations of ddC-TP.
-
Analyze Data: Plot the reaction velocity against the substrate concentration (e.g., using a Lineweaver-Burk plot). If ddC-TP is a competitive inhibitor, you will see an increase in the apparent Km (the substrate concentration at half-maximal velocity) with no change in Vmax (the maximum reaction velocity) as the inhibitor concentration increases.
Experimental Protocols
Key Experiment: In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a general method to measure the inhibitory effect of ddC-TP on a purified DNA polymerase, such as Pol γ.
Objective: To quantify the inhibition of DNA polymerase activity by ddC-TP by measuring the incorporation of a radiolabeled nucleotide into a DNA template.
Materials:
-
Purified human DNA Polymerase γ (or other polymerase of interest)
-
Primed DNA template (e.g., a short primer annealed to a longer single-stranded DNA template)
-
Reaction Buffer (containing Tris-HCl, MgCl₂, DTT, BSA)
-
dNTP mix (dATP, dGTP, dTTP)
-
dCTP (non-radiolabeled)
-
[α-³²P]dCTP or [³H]dCTP (radiolabeled nucleotide)
-
ddC-TP stock solution (inhibitor)
-
Stop Solution (e.g., EDTA)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
Caption: Experimental workflow for a polymerase inhibition assay.
-
Reaction Setup: Prepare reaction tubes on ice. For each reaction, combine the reaction buffer, primed DNA template, dNTPs, and the radiolabeled dCTP. Add varying concentrations of ddC-TP to the experimental tubes and a vehicle control to the control tubes.
-
Initiation: Start the reaction by adding the purified polymerase enzyme to each tube.
-
Incubation: Transfer the tubes to a 37°C water bath and incubate for a set period (e.g., 20-60 minutes) to allow for DNA synthesis.
-
Termination: Stop the reactions by adding a strong chelating agent like EDTA.
-
Quantification: Spot the reaction mixture onto glass fiber filters. Precipitate the newly synthesized, radiolabeled DNA using ice-cold TCA. Wash the filters to remove unincorporated nucleotides.
-
Data Analysis: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the polymerase activity. Calculate the percent inhibition for each ddC-TP concentration relative to the control and plot the results to determine the IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%).
Signaling and Mechanism Diagrams
Caption: Mechanism of ddC-TP off-target mitochondrial toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zalcitabine - Wikipedia [en.wikipedia.org]
- 6. Zalcitabine | Oncohema Key [oncohemakey.com]
- 7. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. natap.org [natap.org]
- 10. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ddhCTP Stability and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2',3'-didehydro-2',3'-dideoxycytidine (B43274) triphosphate (ddhCTP). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2',3'-didehydro-2',3'-dideoxycytidine triphosphate) is a naturally occurring antiviral nucleotide analog produced in mammalian cells by the interferon-induced enzyme Viperin.[1][2] Its primary mechanism of action is as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[1][3] By mimicking the natural nucleotide CTP, this compound gets incorporated into the growing viral RNA strand. However, due to the absence of a 3'-hydroxyl group, it prevents the addition of the next nucleotide, thereby halting viral replication.[4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound, both in solid form and in solution, should be stored at -20°C or below.[1] Stock solutions have been reported to be stable for several months under these conditions.[1]
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in water.[1] To prepare a stock solution, reconstitute the lyophilized powder in nuclease-free water to the desired concentration. If the compound does not dissolve completely, gentle warming at 37°C for 10 minutes or brief sonication can be applied.[1] It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Q4: Is this compound stable to multiple freeze-thaw cycles?
A4: While there is limited specific data on the freeze-thaw stability of this compound, it is a general recommendation for nucleotide triphosphates to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can lead to degradation. For optimal performance, it is highly recommended to aliquot stock solutions into single-use volumes. One study involving a this compound prodrug utilized three freeze-thaw cycles during cell lysate preparation, suggesting some level of stability.[2] However, the stability of different molecules to freeze-thaw cycles can vary significantly.[6]
Q5: How critical is the purity of this compound for my experiments?
A5: The purity of this compound is extremely critical. Impurities from the synthesis process can lead to erroneous and misleading experimental results.[1] For example, contamination with dithionite, a reagent used in some enzymatic syntheses of this compound, has been shown to cause apparent inhibition of NAD+-dependent enzymes, an effect not caused by pure this compound.[1][7] Therefore, it is crucial to use highly purified this compound (>98%) for all experiments.[1]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activity in enzymatic assays (e.g., viral polymerase inhibition assays) | This compound degradation: Improper storage or multiple freeze-thaw cycles may have led to the degradation of this compound. | - Use a fresh, single-use aliquot of this compound. - Verify the storage conditions and handling procedures. - Perform a quality control check on the this compound stock (see Experimental Protocols section). |
| Inaccurate concentration of this compound stock solution: Errors in reconstitution or dilution can lead to incorrect final concentrations in the assay. | - Carefully re-prepare the stock solution from lyophilized powder. - Use calibrated pipettes and ensure complete dissolution. - Consider quantifying the concentration of the stock solution using UV spectrophotometry. | |
| Suboptimal assay conditions: General issues with the enzymatic assay, not specific to this compound, can cause inconsistent results. | - Review and optimize assay parameters such as buffer composition, pH, and incubation times and temperatures.[8] - Ensure primers and templates are of high quality and are not degraded.[9] | |
| Unexpected side effects or off-target activity observed in cell-based assays | Impurities in the this compound preparation: Contaminants from the synthesis process can have their own biological effects. | - Obtain a certificate of analysis for the this compound lot to check for purity. - Use this compound from a reputable supplier with guaranteed high purity (>98%).[1] - If synthesizing in-house, ensure a robust purification protocol is in place to remove all reactants and by-products.[1] |
| Variability between different batches of this compound | Differences in purity or composition: Different synthesis and purification batches may result in slight variations. | - Whenever possible, use the same batch of this compound for a complete set of experiments. - If switching to a new batch, perform a bridging experiment to compare its activity with the previous batch. |
Experimental Protocols
Protocol 1: Real-Time Stability Testing of this compound Solutions
This protocol allows for the assessment of this compound stability under typical laboratory storage conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in nuclease-free water. Aliquot this solution into multiple tubes for each storage condition to be tested.
-
Storage Conditions: Store the aliquots at different temperatures:
-
-80°C (Control for minimal degradation)
-
-20°C (Recommended storage)
-
4°C (Short-term storage)
-
Room temperature (~22°C)
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the purity and concentration of this compound in each sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial (time 0) sample. A decrease in the peak area indicates degradation.
Data Presentation:
The results can be summarized in a table to clearly present the stability of this compound under different conditions.
| Storage Temp. | Time Point | % this compound Remaining (relative to T=0) |
| -20°C | 24 hours | [Insert experimental data] |
| 1 week | [Insert experimental data] | |
| 1 month | [Insert experimental data] | |
| 4°C | 24 hours | [Insert experimental data] |
| 1 week | [Insert experimental data] | |
| 1 month | [Insert experimental data] | |
| Room Temp. | 4 hours | [Insert experimental data] |
| 8 hours | [Insert experimental data] | |
| 24 hours | [Insert experimental data] |
Protocol 2: Forced Degradation Study of this compound
This protocol uses harsh conditions to accelerate the degradation of this compound, helping to identify potential degradation products and pathways.[10][11][12]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in water.
-
Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by HPLC or LC-MS to identify and quantify any degradation products.
Visualizations
Enzymatic Synthesis of this compound by Viperin
The following diagram illustrates the conversion of Cytidine Triphosphate (CTP) to this compound, a reaction catalyzed by the enzyme Viperin, which is a key component of the innate immune response.[4][13][14]
Caption: Biosynthesis of this compound from CTP catalyzed by the enzyme Viperin.
Mechanism of Action: this compound as a Chain Terminator
This workflow demonstrates how this compound inhibits viral replication by acting as a chain terminator during viral RNA synthesis.[3][4][5]
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]
- 5. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mybiosource.com [mybiosource.com]
- 9. reddit.com [reddit.com]
- 10. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 11. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of ddhCTP Delivery in In Vivo Studies
Welcome to the technical support center for researchers utilizing 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of delivering this potent antiviral and immunomodulatory molecule in living organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound in vivo?
A1: The principal limitation of in vivo this compound delivery is its poor cell permeability. As a nucleoside triphosphate, this compound is highly charged and cannot efficiently cross cell membranes to reach its intracellular targets. Therefore, direct systemic administration of this compound is generally ineffective.
Q2: What is the most common strategy to overcome the poor cell permeability of this compound?
A2: The most prevalent and successful strategy is the use of prodrugs. Specifically, phosphoramidate (B1195095) ProTide technology is employed to mask the phosphate (B84403) groups of this compound's precursor, 3′-deoxy-3′,4′-didehydro-cytidine (ddhC). These ProTide prodrugs are lipophilic and can readily diffuse across cell membranes. Once inside the cell, they are metabolized by intracellular enzymes to release the active this compound.
Q3: Are there other delivery strategies being explored for this compound?
A3: Yes, nanoparticle-based delivery systems are a promising area of research for improving the in vivo delivery of this compound and its prodrugs. Encapsulating the therapeutic agent within nanoparticles, such as lipid nanoparticles (LNPs), can protect it from degradation in the bloodstream, enhance its circulation time, and potentially target it to specific tissues or cell types.
Q4: How does this compound exert its antiviral and immunomodulatory effects?
A4: this compound has a dual mechanism of action. As a chain terminator, it can be incorporated into the growing RNA chains of viral RNA-dependent RNA polymerases (RdRps), leading to the cessation of viral replication.[1] Additionally, this compound is implicated in the activation of the cGAS-STING pathway, a key component of the innate immune system that senses cytosolic DNA and triggers an antiviral response, including the production of type I interferons.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound prodrugs.
Problem 1: Low or Undetectable Intracellular this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability of Prodrug | - Optimize the route of administration (e.g., intraperitoneal vs. oral). - Assess the stability of the prodrug in simulated gastric and intestinal fluids if considering oral delivery.[2] - Consider co-administration with absorption enhancers, but with caution regarding potential toxicity. |
| Rapid Prodrug Metabolism/Clearance | - Analyze plasma samples at multiple time points post-administration to determine the pharmacokinetic profile of the prodrug.[3] - If the prodrug is cleared too rapidly, consider a different dosing regimen (e.g., more frequent administration or continuous infusion). - Investigate alternative prodrug moieties that may exhibit greater stability in plasma. |
| Inefficient Intracellular Conversion | - Confirm that the target cells express the necessary enzymes (e.g., esterases, phosphoramidases) to convert the prodrug to this compound. This can be cell-line dependent.[4] - If possible, perform in vitro studies with the target cells to confirm efficient conversion before moving to in vivo models. |
| Ineffective Tissue Penetration | - Analyze this compound concentrations in the target tissue, not just in blood or peripheral blood mononuclear cells (PBMCs). - Consider local administration routes if the target organ is accessible. - For nanoparticle formulations, modify the surface characteristics (e.g., with PEGylation) to improve circulation time and tissue accumulation. |
| Analytical Issues | - Ensure the extraction protocol for intracellular triphosphates from tissues is optimized and validated. - Use a sensitive and specific analytical method, such as HPLC-MS/MS, for quantification.[5][6] |
Problem 2: Inconsistent Antiviral Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | - Perform a dose-response study to determine the optimal dose of the prodrug. - Correlate the dosing regimen with intracellular this compound concentrations in the target tissue to ensure they reach therapeutic levels. |
| Timing of Treatment | - Initiate treatment at different time points relative to viral infection (prophylactic vs. therapeutic) to determine the optimal window for efficacy. |
| Animal Model Variability | - Ensure consistency in animal age, weight, and genetic background. - Increase the number of animals per group to improve statistical power. |
| Virus-Specific Factors | - Confirm that the RNA-dependent RNA polymerase of the virus being studied is sensitive to this compound-mediated chain termination.[1] |
Problem 3: Observed Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Off-Target Effects of Prodrug or Metabolites | - Evaluate the cytotoxicity of the prodrug and its metabolites in vitro on various cell types. - Perform comprehensive toxicology studies, including histopathology of major organs. |
| High Doses of Prodrug | - If toxicity is observed at doses required for efficacy, explore strategies to enhance delivery to the target tissue, thereby reducing the systemic dose. Nanoparticle-mediated delivery can be beneficial in this regard. |
| Formulation-Related Toxicity | - Assess the toxicity of the vehicle used for prodrug administration. - If using nanoparticles, evaluate the toxicity of the nanoparticle components themselves (e.g., lipids, polymers). |
Data Summary
Table 1: Comparative In Vivo Performance of Nucleoside Analogue Prodrugs
| Prodrug | Animal Model | Route of Administration | Key Pharmacokinetic/Efficacy Parameter | Reference |
| GS 7340 (Tenofovir Alafenamide) | Beagle Dogs | Oral | Oral Bioavailability (as tenofovir): 17% | [7] |
| AZT Phosphoramidate | Rats | Intravenous | Plasma Half-life: 10-20 fold longer than AZT | [3][8] |
| GS 4104 (Oseltamivir Phosphate) | Mice | Oral | Protected against lethal influenza virus infection | [9] |
| Alkoxyalkyl prodrugs of Cidofovir | - | - | Enhanced oral antiviral activity and reduced nephrotoxicity | [10] |
Note: Data for specific this compound prodrugs in vivo is limited in publicly available literature. The data presented here for other nucleoside analogue prodrugs serves as a reference for the types of parameters that should be evaluated.
Experimental Protocols
Protocol 1: In Vivo Antiviral Efficacy Testing of a this compound Prodrug in a Mouse Model
-
Animal Model: Select an appropriate mouse strain for the viral infection model (e.g., BALB/c or C57BL/6).
-
Prodrug Formulation:
-
For intraperitoneal (IP) injection, dissolve the this compound prodrug in a sterile, biocompatible vehicle such as saline or a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
The final concentration should be calculated based on the desired dose and a maximum injection volume of 10 mL/kg.
-
-
Administration:
-
Viral Challenge:
-
Infect mice with the virus of interest (e.g., via intranasal or intraperitoneal route) at a predetermined time relative to prodrug administration (e.g., 2 hours post-treatment).
-
-
Monitoring and Sample Collection:
-
Monitor animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At selected time points, euthanize a subset of animals and collect blood and target tissues (e.g., lungs, liver, spleen).
-
-
Analysis:
-
Determine viral titers in tissues by plaque assay or quantitative PCR.
-
Measure intracellular this compound concentrations in tissues using a validated HPLC-MS/MS method (see Protocol 2).
-
Analyze tissues for histopathological changes.
-
Assess immune responses by measuring cytokine levels (e.g., IFN-α/β) in serum or tissue homogenates.
-
Protocol 2: Quantification of Intracellular this compound by HPLC-MS/MS
-
Sample Preparation:
-
Weigh a small piece of frozen tissue (15-30 mg).
-
Homogenize the tissue in a pre-chilled extraction solution (e.g., equal volumes of methanol (B129727) and water).[5]
-
Sonicate the sample in an ice bath.[5]
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.[5]
-
Collect the supernatant for analysis.
-
-
HPLC-MS/MS Analysis:
-
Use a porous graphitic carbon chromatography column for separation.[5]
-
Employ a suitable mobile phase gradient (e.g., ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile).[5]
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Normalize the this compound concentration to the amount of tissue used for extraction.
-
Protocol 3: Formulation of ddhC ProTide in Lipid Nanoparticles (LNPs)
This is a general protocol that should be optimized for the specific ddhC ProTide.
-
Lipid Preparation:
-
Prepare a lipid mixture in ethanol (B145695). A typical formulation may include an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.[13]
-
-
Aqueous Phase Preparation:
-
Dissolve the ddhC ProTide in an aqueous buffer with a slightly acidic pH (e.g., citrate (B86180) buffer, pH 4.0) to facilitate encapsulation with ionizable lipids.
-
-
LNP Formation:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous ddhC ProTide solution. The rapid mixing leads to the self-assembly of LNPs with the prodrug encapsulated.
-
-
Purification and Characterization:
-
Remove residual ethanol and unencapsulated prodrug by dialysis or tangential flow filtration.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of prodrug inside the LNPs versus the total amount used in the formulation.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound prodrugs.
Caption: The cGAS-STING signaling pathway.
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Administration of a Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 Protects Mice and Ferrets against Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ddhCTP Chain Termination Assay Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ddhCTP chain termination assays. All recommendations are based on established principles of Sanger sequencing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound chain termination assay?
A this compound chain termination assay is a modification of the Sanger sequencing method. It relies on the enzymatic synthesis of DNA by a DNA polymerase. The reaction mixture includes the DNA template, a primer, the four standard deoxynucleoside triphosphates (dNTPs), and a fluorescently labeled 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (this compound). When the DNA polymerase incorporates a standard dNTP, the DNA strand continues to elongate. However, the incorporation of a this compound molecule, which lacks the 3'-hydroxyl group necessary for forming a phosphodiester bond, terminates the synthesis of that particular DNA strand.[1][2][3] This process results in a collection of DNA fragments of varying lengths, each ending with a fluorescently labeled this compound. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by detecting the fluorescent signal of each fragment.
Q2: What are the expected characteristics of a high-quality electropherogram?
A high-quality electropherogram from a this compound chain termination assay should exhibit the following features:
-
Strong Signal Intensity: Robust sequencing reactions typically show average signal intensities between 500 and 2000 relative fluorescence units (RFU).[4] Values below 100 RFU often indicate noisy data.[5]
-
Well-Defined, Sharp Peaks: Each peak, representing a nucleotide, should be sharp, symmetrical, and well-resolved from adjacent peaks.[6][7]
-
Even Peak Spacing: The distance between consecutive peaks should be uniform throughout the sequence.[7]
-
Low Background Noise: The baseline of the chromatogram should be clean with minimal background signal.[8]
-
High-Quality Base Calls: The base-calling software should assign bases with high confidence, reflected in high Phred quality scores (typically >20).[9][10]
Q3: How does this compound differ from a standard ddNTP like ddCTP?
Both this compound and ddCTP are chain terminators used in sequencing because they lack the 3'-hydroxyl group required for DNA chain elongation.[1][2] The primary structural difference is that this compound has a double bond between the 2' and 3' carbons of the ribose sugar, making it a didehydro-dideoxynucleotide. This structural difference may influence its incorporation efficiency by different DNA polymerases.[11] While ddCTP is a standard reagent in Sanger sequencing, this compound is a naturally occurring antiviral ribonucleotide.[12]
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal in the electropherogram is a common issue indicating a failure in the sequencing reaction.
Symptoms:
-
The electropherogram shows a flat line or very low peaks.
-
The analysis software fails to call any bases (resulting in a string of 'N's).
-
Average signal intensity is significantly below 100 RFU.[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Template DNA Concentration | This is a primary reason for reaction failure.[13] Increase the amount of template DNA in the reaction. Use fluorometric methods like Qubit for accurate quantification, as spectrophotometry can be inaccurate.[9] |
| Poor Template DNA Quality | Contaminants such as salts, ethanol (B145695), or residual PCR primers can inhibit the DNA polymerase.[13] Re-purify the DNA template using a column-based kit or ethanol precipitation. Ensure the A260/A280 ratio is ~1.8 and the A260/A230 ratio is between 1.8 and 2.2.[8] |
| Primer Issues | The primer may have a low annealing temperature, be degraded, or not have a unique binding site on the template.[13] Verify the primer design for optimal melting temperature (Tm) and GC content (around 50%).[8] Use fresh, high-quality primer. |
| Incorrect dNTP/ddhCTP Ratio | An incorrect ratio can lead to either too few termination events (if this compound is too low) or premature termination (if this compound is too high). Optimize the ratio of dNTPs to this compound in the sequencing reaction. |
Troubleshooting Workflow: Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal results.
Issue 2: Noisy Data and High Background
Noisy data appears as a "fuzzy" baseline with many small, non-specific peaks, making it difficult to distinguish the true signal.
Symptoms:
-
The electropherogram has a high baseline with numerous small peaks.
-
The primary peaks have a poor signal-to-noise ratio.
-
Base calls have low Phred scores.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination | Contamination with other DNA templates, residual PCR primers, or primer-dimers can create background noise.[14] Ensure proper purification of the template DNA. Optimize PCR conditions to minimize non-specific products and primer-dimers. |
| Low Signal Intensity | When the primary signal is weak, the background noise becomes more prominent.[14] Address the causes of weak signal as outlined in the previous section. |
| Dye Blobs | Unincorporated fluorescently labeled this compound can appear as broad, colorful peaks, often obscuring the true sequence.[6][8] Ensure efficient cleanup of the sequencing reaction to remove unincorporated terminators. Dye blobs are more common in reactions with weak signals.[8] |
| Poor Capillary Electrophoresis | Issues with the capillary electrophoresis instrument, such as old polymer or voltage fluctuations, can introduce noise. This is less likely to be user-correctable but should be considered if the issue persists across multiple runs and samples. Contact the sequencing facility for support. |
Troubleshooting Workflow: Noisy Data
Caption: Troubleshooting workflow for noisy sequencing data.
Issue 3: Premature Chain Termination
This issue is characterized by a strong signal at the beginning of the sequence that rapidly declines.
Symptoms:
-
The electropherogram shows a "ski-slope" pattern with decreasing peak heights.
-
Good quality sequence is obtained for the initial part of the read, followed by a sudden drop in signal.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Template DNA Concentration | Excessive template can lead to rapid depletion of dNTPs and/or this compound, causing the reaction to terminate prematurely.[13] Reduce the amount of template DNA in the reaction. |
| Template Secondary Structure | GC-rich regions or hairpin loops in the DNA template can cause the DNA polymerase to stall and dissociate.[15] Use sequencing additives that disrupt secondary structures (e.g., DMSO, betaine) or a polymerase with higher processivity. |
| Homopolymer Regions | Long stretches of the same nucleotide can lead to polymerase slippage and a loss of signal.[15] If possible, sequence the opposite strand. Some specialized sequencing chemistries are better at reading through homopolymer regions. |
| Suboptimal dNTP/ddhCTP Ratio | Too high a concentration of this compound relative to dCTP will lead to an increased frequency of termination, resulting in shorter fragments and a signal that drops off early. Optimize the dNTP to this compound ratio. |
Troubleshooting Workflow: Premature Termination
References
- 1. byjus.com [byjus.com]
- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotech.cornell.edu [biotech.cornell.edu]
- 5. blog.genewiz.com [blog.genewiz.com]
- 6. chromtech.com [chromtech.com]
- 7. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microsynth.com [microsynth.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 11. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MGH DNA Core [dnacore.mgh.harvard.edu]
- 14. base4.co.uk [base4.co.uk]
- 15. benchchem.com [benchchem.com]
improving the yield and purity of chemoenzymatically synthesized ddhCTP
Welcome to the technical support center for the chemoenzymatic synthesis of 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their this compound synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chemoenzymatic synthesis of this compound from ddhC.
Q1: My final this compound yield is significantly lower than the reported 78%. What are the potential causes?
A1: Low yield is a common issue that can stem from several factors related to the multi-enzyme phosphorylation cascade.
-
Enzyme Activity: The kinases used (UCK2, CMPK1, NDK) are known to be much less efficient with ddhC and its phosphorylated derivatives compared to their natural substrates.[1][2] Ensure that your purified enzymes are active and used at the recommended concentrations. Consider performing an activity assay on each enzyme batch before starting the synthesis.
-
Reaction Time: The reaction involves a sequential conversion from ddhC to ddhCMP, then ddhCDP, and finally this compound. Quenching the reaction too early will result in a mixture of all three species, reducing the final yield of this compound.[1] It is crucial to monitor the reaction's progress, for instance by LC-MS, to determine the optimal endpoint.[1]
-
ATP Regeneration System: The synthesis requires a constant supply of ATP. An inefficient ATP regeneration system (e.g., pyruvate (B1213749) kinase and PEP) can stall the phosphorylation cascade. Verify the activity and concentration of all components of this system.
-
Product Loss During Purification: Significant amounts of the product can be lost during post-reaction workup, such as protein precipitation and filtration, or during chromatography.[1] Handle the sample carefully at each step.
Q2: My purified this compound shows low purity (<95%) on HPLC/LC-MS. How can I improve it?
A2: Purity is critical for subsequent biological assays, as contaminants can lead to misleading results.[1][3]
-
Chromatographic Separation: The primary cause of low purity is often incomplete separation of this compound from its precursors, ddhCMP and ddhCDP, during anion exchange chromatography.[1] Optimize the salt gradient (e.g., Triethylammonium Bicarbonate - TEAB) to ensure baseline separation of the three nucleotide species.[1] A shallower gradient around the elution points of each species can significantly improve resolution.
-
Column Overloading: Loading too much of the reaction mixture onto the chromatography column can exceed its binding capacity, leading to poor separation. Ensure the amount of nucleotide loaded is within the recommended range for your specific column.
-
Contamination with CTP: If using a viperin-based enzymatic synthesis from CTP (as opposed to the chemoenzymatic route from ddhC), separating the final this compound product from the unreacted CTP starting material is a significant challenge.[4][5] The chemoenzymatic route starting from ddhC avoids this specific issue.[1]
-
Sample Preparation: Ensure that all precipitated proteins are completely removed by centrifugation and filtration before loading the sample onto the column.[1] Residual protein can interfere with the chromatography process.
Q3: The enzymatic reaction seems to have stalled. How can I diagnose the problem?
A3: A stalled reaction is typically due to the inactivation of one or more enzymatic components.
-
pH Shift: Monitor the pH of the reaction mixture. The production of ADP, which is then re-phosphorylated, can cause pH shifts that may move the enzymes out of their optimal activity range. Ensure your buffer has sufficient capacity.
-
Enzyme Instability: One of the kinases may be unstable under the reaction conditions. Take aliquots at different time points and analyze via LC-MS to see which intermediate (ddhCMP or ddhCDP) is accumulating. This will point to which enzyme (CMPK1 or NDK, respectively) may be failing.
-
Substrate Inhibition: While less common, high concentrations of substrates or products can sometimes inhibit enzyme activity. Ensure you are working within established concentration ranges.
Quantitative Data Summary
The following tables summarize key quantitative data from chemoenzymatic this compound synthesis experiments.
Table 1: Comparison of Synthesis Yield and Purity
| Synthesis Method | Starting Material | Final Product | Overall Yield | Final Purity | Scale | Reference |
| Chemoenzymatic | ddhC | This compound | 78% | >98% | Milligram | [1][2][3] |
| Chemical Synthesis | Protected ddhC | This compound | 60.5% | High | Gram | [1][3] |
Table 2: Relative Enzyme Efficiency on ddhC Substrates vs. Natural Substrates
| Enzyme | Substrate | Relative Substrate | Activity Reduction | Reference |
| UCK2 | ddhC | Cytidine | ~130-fold | [1][2] |
| CMPK1 | ddhCMP | CMP | ~82-fold | [1] |
| NDK | ddhCDP | CDP | >1000-fold | [1] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in this compound synthesis.
Caption: Experimental workflow for chemoenzymatic this compound synthesis.
Caption: Sequential enzymatic phosphorylation of ddhC to this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
Detailed Experimental Protocols
Protocol 1: One-Pot Chemoenzymatic Synthesis of this compound
This protocol is adapted from methodologies described in the literature for producing milligram quantities of this compound.[1]
-
Reaction Assembly:
-
In a 50 mL reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl with MgCl₂):
-
Commercially available ddhC (e.g., to a final concentration of 1 mM).
-
Purified UCK2, CMPK1, and NDK enzymes (e.g., 10 µM each).
-
ATP (e.g., 150 µM).
-
An ATP regeneration system: Phosphoenolpyruvate (PEP, e.g., 3 mM), Pyruvate Kinase (PK, e.g., 1.2 U/mL), and L-Lactate Dehydrogenase (LLDH, e.g., 1.8 U/mL).
-
-
-
Incubation and Monitoring:
-
Incubate the reaction at a suitable temperature (e.g., 37°C).
-
Monitor the formation of ddhCMP, ddhCDP, and this compound periodically by taking small aliquots and analyzing them via LC-MS.
-
-
Reaction Quenching:
-
Once the reaction has reached the desired endpoint (e.g., an approximate 1:1:1 ratio of the three nucleotides, observed around 30 minutes), quench the reaction by adding concentrated HCl to lower the pH to ~2.0.[1] This will precipitate the enzymes.
-
-
Neutralization and Clarification:
-
Neutralize the mixture by adding Tris base.
-
Centrifuge the sample at 5000 x g for 30 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Protocol 2: Purification of this compound by Anion Exchange Chromatography
-
Sample Preparation:
-
Dilute the filtered supernatant from Protocol 1 (e.g., 10-fold) with the chromatography loading buffer (Buffer A: 10 mM Triethylammonium Bicarbonate (TEAB), pH 9.5).[1]
-
-
Column Equilibration:
-
Equilibrate a strong anion exchange column (e.g., MonoQ 10/100 GL) with Buffer A.
-
-
Sample Loading and Elution:
-
Load the diluted sample onto the equilibrated column.
-
Wash the column with several column volumes of Buffer A.
-
Elute the bound nucleotides using a stepwise or linear gradient of the elution buffer (Buffer B: 1 M TEAB, pH 9.5).[1] A suggested stepwise gradient involves increasing Buffer B in 2.5% increments, holding for 2 column volumes at each step.[1]
-
Expected Elution Profile:
-
-
Fraction Analysis and Pooling:
-
Desalting and Lyophilization:
-
Remove the TEAB salt from the pooled fractions by repeated lyophilization.
-
The final product is a purified, solid form of this compound.
-
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
addressing ddhCTP insolubility or degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the insolubility and degradation of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a naturally occurring antiviral ribonucleotide produced in mammalian cells.[1] The interferon-inducible enzyme viperin catalyzes the conversion of cytidine (B196190) triphosphate (CTP) to this compound.[1][2] Its primary mechanism of action is as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[1][2] Once incorporated into a growing viral RNA strand, it prevents the addition of subsequent nucleotides, thereby halting viral genome replication.[1] This mechanism has been demonstrated against a range of viruses, including flaviviruses like Zika, Dengue, and West Nile virus.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water.[2] For preparing stock solutions, dissolve the lyophilized powder in nuclease-free water to a desired concentration, for example, 10 mM. To ensure complete dissolution, gentle vortexing is recommended. For long-term storage, it is advised to store this compound solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What is the recommended long-term storage condition for this compound?
A3: For long-term stability, this compound should be stored at -80°C.[2] Under these conditions, the integrity of the compound can be maintained for extended periods.
Q4: How many freeze-thaw cycles can this compound tolerate?
A4: While specific data on this compound is limited, repeated freeze-thaw cycles are generally detrimental to nucleotide triphosphates and can lead to degradation.[3] It is strongly recommended to aliquot this compound solutions to minimize the number of freeze-thaw cycles. If multiple uses from a single tube are necessary, thaw the vial on ice and keep it on ice during use.
Q5: What are the known degradation products of this compound?
A5: Specific degradation products of this compound under various experimental conditions are not extensively documented in the literature. However, like other nucleotide triphosphates, this compound can be susceptible to hydrolysis, leading to the formation of ddhCDP (diphosphate) and ddhCMP (monophosphate). In cellular metabolism, this compound can be converted into several analogs, including ddhC (3'-deoxy-3',4'-didehydro-cytidine), ddhU (3'-deoxy-3',4'-didehydro-uridine), and other derivatives.[1]
Troubleshooting Guide: Insolubility and Degradation
This guide provides solutions to common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dissolving | Incomplete dissolution: The compound may not have fully dissolved in the solvent. | 1. Gently vortex the solution for a longer period.2. Briefly warm the solution at 37°C and sonicate to aid dissolution, as recommended for some nucleotide analogs. |
| Low temperature of the buffer: Adding lyophilized powder to an ice-cold buffer can sometimes hinder dissolution. | 1. Allow the buffer to reach room temperature before dissolving the this compound.2. Prepare the stock solution in nuclease-free water at room temperature and then add it to the final ice-cold reaction mix. | |
| High concentration: The desired concentration may exceed the solubility limit in the specific buffer. | 1. Prepare a more dilute stock solution and adjust the final volume in your experiment accordingly.2. Consult any available solubility data for this compound in similar buffers. | |
| Precipitation in the final reaction mix | Incompatible buffer components: Certain ions or additives in the experimental buffer may cause precipitation. | 1. Review the composition of your buffer. High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes form insoluble salts with triphosphates.2. If possible, test the solubility of this compound in a small volume of the final buffer before setting up the full experiment. |
| Incorrect pH: The pH of the buffer may be outside the optimal range for this compound stability and solubility. | 1. Ensure the pH of your buffer is correctly prepared and measured.2. While specific data for this compound is scarce, most nucleotide triphosphates are stable in a pH range of 7.0-8.0. | |
| Loss of activity or inconsistent results | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Storage: Always store this compound stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.2. Handling: Thaw aliquots on ice and keep them on ice during experimental setup. Avoid leaving this compound solutions at room temperature for extended periods.3. Nuclease contamination: Ensure all solutions and equipment are nuclease-free, as phosphatases can degrade the triphosphate chain. |
| Incorrect quantification: The initial concentration of the this compound stock solution may be inaccurate. | 1. Verify the concentration of your stock solution using UV-Vis spectrophotometry (λmax ≈ 272 nm).2. Consider using HPLC for more accurate quantification if available. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound solubility and stability in various buffers, the following tables provide a summary of known properties and general recommendations based on the behavior of similar nucleotide triphosphates.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations for Dissolving |
| Water | Soluble[2] | Use nuclease-free water. Gentle vortexing is usually sufficient. For higher concentrations, brief warming (37°C) and sonication can be applied. |
| Common Biological Buffers (e.g., Tris-HCl, HEPES) | Expected to be soluble at typical working concentrations (µM to low mM range). | Prepare a concentrated stock in water first, then dilute into the final buffer. This minimizes the risk of precipitation due to buffer components. |
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Rationale |
| Long-term Storage (Lyophilized) | Store at -20°C or -80°C. | Minimizes chemical degradation over time. |
| Long-term Storage (Solution) | Store at -80°C in single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles and hydrolysis. |
| Short-term Storage (Solution) | Store on ice during experimental use. | Reduces the rate of hydrolysis and enzymatic degradation. |
| pH Range | Maintain a neutral to slightly alkaline pH (7.0-8.0) in buffers. | Nucleotide triphosphates are generally more stable in this pH range and are prone to acid-catalyzed hydrolysis at lower pH. |
| Freeze-Thaw Cycles | Avoid as much as possible. | Each cycle can contribute to the degradation of the triphosphate chain. Aliquoting is the best practice.[3] |
Experimental Protocols
Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a typical enzymatic assay to evaluate the inhibitory activity of this compound against a viral RdRp.
Materials:
-
Purified viral RdRp
-
RNA template-primer duplex
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Nucleoside triphosphates (ATP, GTP, UTP, CTP)
-
Radiolabeled or fluorescently labeled CTP (e.g., [α-³²P]CTP or Cy5-CTP)
-
This compound stock solution
-
Stop Solution (e.g., 50 mM EDTA in formamide)
-
Nuclease-free water
Procedure:
-
Reaction Mix Preparation: In a nuclease-free microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, RNA template-primer, ATP, GTP, UTP, and the labeled CTP.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound to each tube. Include a "no inhibitor" control (with vehicle, e.g., water) and a "no enzyme" control.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography (for radiolabeled CTP) or fluorescence imaging (for fluorescently labeled CTP). The inhibition of RNA elongation by this compound will result in shorter RNA products or a decrease in the full-length product.
Protocol 2: Cell-Based Antiviral Assay
This protocol describes a general workflow for assessing the antiviral efficacy of this compound or its prodrugs in a cell culture system.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or a cell-permeable prodrug (e.g., ddhC)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes, antibodies for viral antigens)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (if using a delivery agent) or its prodrug in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a "no compound" (vehicle) control.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
Incubation: Incubate the plates for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform RT-qPCR to quantify the amount of viral RNA.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
Immunofluorescence: Fix the cells and stain for a viral antigen to visualize and quantify infected cells.
-
-
Cell Viability Assay: In a parallel plate treated with the compound but not infected, assess cell viability to determine the cytotoxicity of the compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
Technical Support Center: Synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP)
Welcome to the technical support center for ddhCTP synthesis. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during the synthesis of this potent antiviral nucleotide.
Frequently Asked Questions (FAQs)
1. What are the common methods for this compound synthesis?
There are two primary methods for synthesizing this compound:
-
Chemoenzymatic Synthesis: This method typically starts from commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC) and uses a series of kinases (e.g., UCK2, CMPK1, and NDK) to sequentially phosphorylate ddhC to ddhCMP, ddhCDP, and finally this compound.[1][2][3] This approach is often more accessible for biochemistry laboratories.[1][3]
-
Chemical Synthesis: This involves multi-step organic chemistry protocols, often starting from protected cytidine (B196190) analogues.[4][5][6] While it can be scaled for gram-level production and avoids enzymatic contaminants, it requires specialized equipment and expertise.[1][4][6] Another chemical synthesis approach involves the enzymatic conversion of CTP to this compound using the enzyme viperin; however, removing the starting material CTP from the final product can be challenging.[1][4]
2. What is a typical yield and purity for this compound synthesis?
Yield and purity can vary significantly depending on the synthesis method and optimization of the protocol. The following table summarizes reported data:
| Synthesis Method | Starting Material | Reported Yield | Final Purity | Reference |
| Chemoenzymatic | ddhC | ~78% | >98% (HPLC) | [1] |
| Chemical | Protected ddhC Nucleoside | 60.5% | Not specified | [1] |
| Chemical | 4-N-benzoylcytidine | 19% (overall, 8 steps) | Not specified | [5] |
3. How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques are essential for characterizing the final product:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. Anion-exchange or reverse-phase (e.g., C18) columns can be used to separate this compound from precursors (ddhCMP, ddhCDP), starting materials (ddhC, CTP), and by-products.[1][2][7] Purity is typically determined by integrating the peak area at a specific UV wavelength (e.g., 260 or 275 nm).[1][2][7]
-
Liquid Chromatography-Mass Spectrometry (LCMS): This technique confirms the identity of the product by providing its mass-to-charge ratio (m/z). For this compound, the expected m/z is approximately 464.1.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the formation of the 3′-deoxy-3′,4′-didehydro modification.[8]
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch inconsistency in yield, purity, and activity is a common challenge. This guide addresses specific issues in a question-and-answer format.
Section 1: Raw Materials and Reagents
Q1: My this compound yield is consistently low across different batches. What could be the issue with my starting materials?
A1: The quality and handling of raw materials are critical.
-
Purity of ddhC/CTP: Ensure the starting nucleoside (ddhC) or nucleotide (CTP) is of high purity. Contaminants can inhibit enzymatic reactions or interfere with chemical synthesis steps.
-
Enzyme Activity (Chemoenzymatic Synthesis): The activity of the kinases (UCK2, CMPK1, NDK) is paramount. Enzyme activity can decrease over time due to improper storage or multiple freeze-thaw cycles. It is advisable to aliquot enzymes upon receipt and store them at -80°C. Consider verifying the activity of each enzyme in a smaller-scale reaction. The activity of these kinases is known to be significantly lower with ddhC derivatives compared to their natural substrates.[1][2][3]
-
Reagent Stability (Chemical Synthesis): Reagents used in chemical synthesis, such as phosphitylating agents or oxidizing agents, can be sensitive to moisture and air. Ensure they are stored under appropriate inert conditions and that solvents are anhydrous. Poorly reproducible steps, like certain oxidations, have been reported to cause yield variability.[4]
Section 2: Reaction Conditions
Q2: I observe a high proportion of intermediate products (ddhCMP/ddhCDP) and unreacted ddhC in my final chemoenzymatic reaction mixture. How can I drive the reaction to completion?
A2: Incomplete reactions are a major source of variability and purification difficulties.
-
Reaction Time: The phosphorylation of ddhC can be slow.[1][2] Extending the reaction time may be necessary to ensure complete conversion to the triphosphate form. One study increased the reaction time to 360 minutes to drive the conversion of all ddhC to this compound.[1]
-
ATP Regeneration System: The phosphorylation steps consume ATP. Including an ATP regeneration system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate) is crucial for maintaining a high ATP concentration and driving the kinase reactions forward.[1]
-
Enzyme Concentration: The concentration of each kinase in the cascade is important. If one enzyme is less active or rate-limiting, its corresponding substrate will accumulate. You may need to optimize the relative concentrations of UCK2, CMPK1, and NDK.
-
pH and Temperature: Ensure the reaction buffer is at the optimal pH and the incubation is performed at the optimal temperature for the enzymes. Deviations can significantly reduce enzyme activity.
Q3: My chemical synthesis yields are inconsistent, particularly during the phosphorylation step.
A3: Phosphorylation is often a challenging step in nucleotide synthesis.
-
Anhydrous Conditions: Moisture can quench the active phosphorylating agent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Choice: Different phosphorylation methods exist (e.g., Yoshikawa method with POCl₃, phosphoramidite (B1245037) chemistry).[4] If one method provides inconsistent results, exploring an alternative may be beneficial. Phosphoramidite chemistry has been shown to be effective for producing the monophosphate precursor.[4]
-
Side Reactions: The presence of unprotected hydroxyl groups can lead to undesired side products. The choice and stability of protecting groups are critical for success and can influence the final yield and purity.[5]
Section 3: Purification and Analysis
Q4: I am having difficulty separating this compound from contaminating CTP after synthesis with viperin.
A4: This is a known challenge with viperin-based enzymatic synthesis.[1][4]
-
High-Resolution Anion-Exchange Chromatography: This is the most effective method for separating nucleotides based on their charge. A shallow salt gradient (e.g., using triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate) is necessary to resolve this compound from CTP.[8][9]
-
HPLC Optimization: If using HPLC for purification, carefully optimize the gradient, flow rate, and column chemistry to maximize the resolution between the two triphosphate peaks.
Q5: My purified this compound appears pure by HPLC, but shows unexpected behavior in biological assays.
A5: A chromatographically pure product may still contain interfering contaminants.
-
Contaminating Reagents: Residual reagents from the synthesis or purification can inhibit downstream enzymes. For example, dithionite, used in some viperin-based protocols, was found to inhibit NAD+-dependent enzymes, an effect initially misattributed to this compound itself.[1] Ensure all reagents are thoroughly removed during purification.
-
Incorrect Salt Form or pH: The final product is typically a salt (e.g., triethylammonium or sodium salt). Ensure the counter-ion and final pH of the this compound solution are compatible with your biological assay.
-
Product Degradation: Nucleoside triphosphates can be susceptible to hydrolysis, especially at low pH. Store purified this compound at a neutral or slightly basic pH (7.0-8.0) at -80°C to maintain stability.[10][11]
Experimental Protocols & Visualizations
Protocol: Chemoenzymatic Synthesis of this compound
This protocol is adapted from published methods for milligram-scale synthesis and is suitable for a standard biochemistry lab.[1]
1. Materials:
-
Starting Material: 3'-deoxy-3',4'-didehydro-cytidine (ddhC)
-
Enzymes: Recombinantly expressed and purified UCK2, CMPK1, and NDK
-
Reagents: ATP, phosphoenolpyruvate (B93156) (PEP), pyruvate kinase (PK), L-lactate dehydrogenase (LLDH), KCl, MgCl₂, Tris-HCl buffer, HCl.
-
Purification: Anion-exchange chromatography column (e.g., Q-Sepharose), Triethylammonium bicarbonate (TEAB) buffer.
2. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂).
-
In a 50 mL reaction volume, combine:
-
1 mM ddhC
-
150 µM ATP
-
3 mM PEP
-
10 µM each of UCK2, CMPK1, and NDK
-
1.2 U/mL pyruvate kinase (PK)
-
1.8 U/mL L-lactate dehydrogenase (LLDH)
-
-
Incubate the reaction at 37°C.
3. Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 30 min, 60 min, 120 min, up to 360 min) and analyzing them by LCMS.
-
Once the reaction has reached completion (i.e., ddhC is fully converted to this compound), quench the reaction by adding concentrated HCl to lower the pH to 2.0.[1]
4. Purification:
-
Load the quenched reaction mixture onto a pre-equilibrated anion-exchange column.
-
Elute the bound nucleotides using a linear gradient of a high-salt buffer (e.g., 0 to 1 M TEAB, pH 7.5).
-
Collect fractions and analyze them by HPLC or LCMS to identify those containing pure this compound.
-
Pool the pure fractions and lyophilize to obtain this compound as a TEAB salt.
Diagrams
Caption: Chemoenzymatic synthesis workflow for this compound production.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 6. Chemical Synthesis of the Antiviral Nucleotide Analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines [mdpi.com]
- 11. The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity Assessment of Investigational Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cytotoxicity assessment of investigational compounds and their analogs in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value, and what does it signify?
A1: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[2] A lower IC50 value generally indicates a more potent compound.
Q2: How long should I expose cells to the compound?
A2: The exposure time can significantly impact the cytotoxicity results and typically ranges from 24 to 72 hours.[1][3][4] The optimal time depends on the cell line's doubling time and the compound's mechanism of action. It is advisable to perform time-course experiments (e.g., 24h, 48h, 72h) to determine the most appropriate endpoint.[1][4][5]
Q3: Which cytotoxicity assay should I choose?
A3: The choice of assay depends on the compound's mechanism of action and your experimental goals. Common assays include:
-
MTT/MTS Assays: Measure metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.[6]
-
ATP-based Assays: Quantify the amount of ATP in metabolically active cells.
-
Dye Exclusion Assays (e.g., Trypan Blue): Distinguish between viable and non-viable cells based on membrane integrity.
It is often recommended to use at least two different assay methods to confirm results.
Q4: How can I determine if my compound is cytotoxic or cytostatic?
A4: Cytotoxicity refers to the ability of a compound to kill cells, while cytostatic effects inhibit cell proliferation without directly causing cell death.[7] To differentiate between these effects, you can monitor the viable, dead, and total cell numbers over the course of an experiment.[8] Assays that specifically measure cell death (e.g., LDH release) can help distinguish cytotoxic effects.
Data Presentation
For clear comparison of the cytotoxic effects of an investigational compound and its analogs, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical IC50 Values (µM) of Compound X and its Analogs in Various Cell Lines
| Compound | Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| Compound X | A549 (Lung) | 85.3 ± 5.1 | 42.1 ± 3.8 | 20.7 ± 2.2 |
| MCF-7 (Breast) | > 100 | 75.4 ± 6.9 | 35.2 ± 4.1 | |
| HepG2 (Liver) | 62.5 ± 4.7 | 31.8 ± 2.9 | 15.9 ± 1.8 | |
| Analog A | A549 (Lung) | 55.1 ± 4.2 | 28.9 ± 2.5 | 12.4 ± 1.1 |
| MCF-7 (Breast) | 92.7 ± 8.1 | 50.3 ± 5.3 | 22.8 ± 2.5 | |
| HepG2 (Liver) | 40.2 ± 3.5 | 19.6 ± 1.7 | 8.1 ± 0.9 | |
| Analog B | A549 (Lung) | > 100 | > 100 | 89.6 ± 7.8 |
| MCF-7 (Breast) | > 100 | > 100 | > 100 | |
| HepG2 (Liver) | > 100 | 95.3 ± 8.4 | 78.2 ± 6.5 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a generalized protocol for an MTS-based cytotoxicity assay.
MTS Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTS Reagent Addition and Incubation:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Uneven cell seeding.
-
Troubleshooting Steps: Ensure the cell suspension is homogeneous before and during plating by gently pipetting or swirling.[10]
-
Potential Cause: Pipetting errors.
-
Troubleshooting Steps: Use calibrated pipettes and be consistent with your technique.
-
Potential Cause: "Edge effect" in the microplate.
-
Troubleshooting Steps: To minimize evaporation in the outer wells, fill them with sterile PBS or media and use the inner wells for your experiment.[8]
Issue 2: Inconsistent IC50 Values Across Experiments
-
Potential Cause: Variation in cell passage number.
-
Troubleshooting Steps: Use cells within a consistent and low passage number range for all experiments.
-
Potential Cause: Inconsistent incubation times.
-
Troubleshooting Steps: Ensure that all incubation times are precisely controlled and consistent across all experiments.
-
Potential Cause: Sub-optimal cell health.
-
Troubleshooting Steps: Only use cells that are healthy and in their logarithmic growth phase.[11]
Issue 3: Compound Does Not Appear to be Cytotoxic
-
Potential Cause: The selected cell line may be resistant.
-
Troubleshooting Steps: Test the compound on a panel of different cell lines.[11]
-
Potential Cause: Degradation or precipitation of the compound.
-
Troubleshooting Steps: Confirm the stability and solubility of the compound in your culture medium under your experimental conditions. Visually inspect the wells for any signs of precipitation.
-
Potential Cause: The chosen assay is not appropriate for the mechanism of cell death.
-
Troubleshooting Steps: If you suspect a specific mechanism, such as apoptosis, use an assay designed to detect that process.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Antiviral Efficacy: ddhCTP vs. Remdesivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of two RNA-dependent RNA polymerase (RdRp) inhibitors: 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a naturally occurring antiviral molecule, and remdesivir (B604916), a synthetic prodrug that has been clinically approved for the treatment of COVID-19. This comparison is based on available preclinical data from in vitro studies and aims to provide a comprehensive overview of their mechanisms of action, antiviral spectrum, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and remdesivir target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. They function as nucleotide analogs that, upon incorporation into the nascent viral RNA strand, disrupt the replication process. Remdesivir, administered as a prodrug, is metabolized into its active triphosphate form (RDV-TP) within the host cell. It has demonstrated broad-spectrum activity against a range of RNA viruses, most notably coronaviruses like SARS-CoV-2.[1] this compound is an endogenous antiviral nucleotide produced by the interferon-inducible enzyme viperin.[2] It has shown potent inhibitory activity against flaviviruses and has been observed to be incorporated by the SARS-CoV-2 polymerase.[3][4]
A critical distinction observed in preclinical studies is their differential impact on SARS-CoV-2 replication in cell culture. While remdesivir effectively inhibits SARS-CoV-2 replication, one study has indicated that this compound, despite being incorporated by the viral polymerase, does not appear to halt viral replication in infected cells.[5] This suggests potential differences in their detailed mechanisms of action or cellular metabolism that influence their antiviral efficacy.
Data Presentation: In Vitro Antiviral Efficacy
The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound and remdesivir. It is crucial to note that the data is collated from different studies with varying experimental conditions (e.g., cell lines, viral strains, and assay methods), which can influence the observed efficacy. A direct head-to-head comparison in the same experimental setup is not yet available in the published literature.
Table 1: Antiviral Efficacy of this compound
| Virus Family | Virus | Assay Type | Cell Line | Efficacy Metric | Value | Citation(s) |
| Flaviviridae | Dengue virus (DENV) | Polymerase Assay | - | Inhibition | Potent | [4] |
| Flaviviridae | West Nile virus (WNV) | Polymerase Assay | - | Inhibition | Potent | [4] |
| Flaviviridae | Zika virus (ZIKV) | Polymerase Assay | - | Inhibition | Potent | [4] |
| Flaviviridae | Zika virus (ZIKV) | In vivo (unspecified) | - | Inhibition | Direct | [4] |
| Coronaviridae | SARS-CoV-2 | Polymerase Assay | - | Incorporation | Efficient | [3] |
| Coronaviridae | SARS-CoV-2 | Immunofluorescence | Huh7-hACE2 | No inhibition of N protein | - | [5][6] |
Table 2: Antiviral Efficacy of Remdesivir
| Virus Family | Virus | Assay Type | Cell Line | Efficacy Metric | Value (µM) | Citation(s) |
| Coronaviridae | SARS-CoV-2 | Cell-based | Vero E6 | EC50 | 0.77 - 23.15 | [7] |
| Coronaviridae | SARS-CoV | Cell-based | HAE | EC50 | 0.07 | [7] |
| Coronaviridae | MERS-CoV | Cell-based | HAE | EC50 | 0.07 | [7] |
| Coronaviridae | HCoV-229E | Cell-based | MRC-5 | EC50 | 0.07 | [8] |
| Flaviviridae | Dengue virus 1-4 (DENV1-4) | Cell-based | Huh-7 | EC50 | 0.12 - 0.23 | [9] |
| Flaviviridae | West Nile virus (WNV) | Plaque Assay | - | EC50 | 0.05 | [9] |
| Flaviviridae | Yellow fever virus (YFV) | Cell-based | Huh-7 | EC50 | 1.06 | [9] |
| Flaviviridae | Zika virus (ZIKV) | Cell-based | Huh-7 | EC50 | Not specified | [9] |
| Flaviviridae | Multiple | Polymerase Assay | - | IC50 (RDV-TP) | 0.2 - 2.2 | [10][11] |
Mechanisms of Action
Both this compound and remdesivir function as chain terminators of viral RNA synthesis. However, the nuances of their interaction with the viral polymerase and the subsequent steps leading to the cessation of replication may differ.
This compound Signaling Pathway
The production of this compound is a part of the innate immune response triggered by viral infection. The interferon-inducible enzyme viperin catalyzes the conversion of cytidine (B196190) triphosphate (CTP) into this compound.[2][12]
Remdesivir Mechanism of Action
Remdesivir is a prodrug that needs to be metabolized into its active form, remdesivir triphosphate (RDV-TP), to exert its antiviral effect.[13]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antiviral efficacy of compounds like this compound and remdesivir.
Plaque Reduction Assay
This assay is a gold standard for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.[14][15][16]
Detailed Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound or remdesivir) in a cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution. In some protocols, the virus is pre-incubated with the compound dilutions before being added to the cells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of the antiviral compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control wells. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Viral RNA Quantification by qRT-PCR
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[10][17]
Detailed Methodology:
-
Sample Preparation: Treat virus-infected cell cultures with different concentrations of the antiviral compound. At a specified time point post-infection, collect the cell culture supernatant or lyse the cells to release viral RNA.
-
RNA Extraction: Isolate total RNA from the collected samples using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific or random primers. This can be performed as a separate step or as part of a one-step qRT-PCR protocol.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mix includes a DNA polymerase, primers specific to a viral gene, and a fluorescent probe or dye (e.g., SYBR Green) that allows for the real-time monitoring of DNA amplification.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve generated from known quantities of viral RNA is used to calculate the absolute copy number of viral RNA in the experimental samples. The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the antiviral activity of the compound.
Conclusion
Both this compound and remdesivir are promising antiviral agents that target the viral RdRp. Remdesivir has a well-documented broad-spectrum activity and has been successfully translated into clinical use for COVID-19. This compound, as a naturally occurring antiviral molecule, presents an intriguing alternative with potent activity against flaviviruses. However, its efficacy against SARS-CoV-2 in cell-based assays appears to be limited, despite its interaction with the viral polymerase. This highlights the complexity of antiviral drug action, where factors beyond direct enzyme inhibition, such as cellular uptake, metabolic activation, and potential evasion by the virus, play a critical role. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these two molecules against a broader range of viral pathogens.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 6. Antiviral metabolite 3′-deoxy-3′,4′-didehydro-cytidine is detectable in serum and identifies acute viral infections including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. uochb.cz [uochb.cz]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. clyte.tech [clyte.tech]
ddhCTP versus sofosbuvir: a comparative analysis of RdRp inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent RNA-dependent RNA polymerase (RdRp) inhibitors: 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a naturally occurring antiviral ribonucleotide, and Sofosbuvir (B1194449), a clinically approved blockbuster drug for the treatment of Hepatitis C. Both molecules function as nucleoside analogs that terminate viral RNA chain elongation, a critical step in the replication of many RNA viruses. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for relevant assays.
Mechanism of Action
Both this compound and the active triphosphate form of Sofosbuvir (GS-461203) act as competitive inhibitors of the viral RdRp enzyme. Upon incorporation into the nascent viral RNA strand, they prevent the addition of subsequent nucleotides, thereby halting replication.
This compound: This molecule is an analog of cytidine (B196190) triphosphate (CTP). The absence of a 3'-hydroxyl group on its ribose sugar makes the formation of a phosphodiester bond with the next incoming nucleotide impossible, leading to immediate chain termination.[1][2] The production of this compound in mammalian cells is catalyzed by the interferon-inducible protein viperin.[1][2]
Sofosbuvir: This is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-461203, a uridine (B1682114) nucleotide analog.[3][4] GS-461203 is then incorporated into the growing viral RNA chain by the RdRp. The presence of a 2'-fluoro and 2'-methyl group on the ribose sugar creates steric hindrance that prevents the translocation of the polymerase, thus terminating chain elongation.[5]
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the active triphosphate form of Sofosbuvir against the RdRp of various RNA viruses. It is important to note that these values were determined in different studies under varying experimental conditions, which can influence the results.
Table 1: IC50 Values for this compound against Viral RdRps
| Virus Family | Virus | RdRp Target | IC50 (µM) | Natural Substrate (CTP) Concentration (µM) | Reference |
| Flaviviridae | Dengue Virus (DV) | NS5 | 60 ± 10 | 0.1 | [6] |
| Flaviviridae | Dengue Virus (DV) | NS5 | 120 ± 20 | 1 | [6] |
| Flaviviridae | Dengue Virus (DV) | NS5 | 520 ± 90 | 10 | [6] |
| Flaviviridae | Dengue Virus (DV) | NS5 | 3900 ± 700 | 100 | [6] |
| Flaviviridae | West Nile Virus (WNV) | NS5 | 20 ± 10 | 0.1 | [6] |
| Flaviviridae | West Nile Virus (WNV) | NS5 | 70 ± 10 | 1 | [6] |
| Flaviviridae | West Nile Virus (WNV) | NS5 | 300 ± 40 | 10 | [6] |
| Flaviviridae | West Nile Virus (WNV) | NS5 | 2700 ± 300 | 100 | [6] |
| Picornaviridae | Human Rhinovirus C (HRV-C) | 3Dpol | 900 ± 300 | Not Specified | [7] |
| Picornaviridae | Human Rhinovirus C (HRV-C) | 3Dpol | ~10,000 | 0.1 | [6][7] |
| Picornaviridae | Human Rhinovirus C (HRV-C) | 3Dpol | ~20,000 | 1 | [6][7] |
Table 2: IC50 Values for Sofosbuvir Triphosphate (GS-461203) against Viral RdRps
| Virus Family | Virus | RdRp Target | IC50 (µM) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | NS5B | 0.12 | [5] |
| Flaviviridae | Kyasanur Forest Disease Virus (KFDV) | NS5 | 3.73 ± 0.033 | [5] |
| Flaviviridae | Zika Virus (ZIKV) | NS5 | 0.38 ± 0.03 | [8] |
| Flaviviridae | Zika Virus (ZIKV) | NS5 (recombinant) | 0.61 ± 0.08 | [8] |
Experimental Protocols
The determination of IC50 values for RdRp inhibitors is typically performed using an in vitro polymerase assay. The following is a generalized protocol that can be adapted for specific viral RdRps.
In Vitro RdRp Inhibition Assay
1. Objective: To determine the concentration of an inhibitor (this compound or Sofosbuvir triphosphate) required to inhibit 50% of the viral RdRp activity.
2. Materials:
- Purified recombinant viral RdRp enzyme
- RNA template and primer (e.g., poly(A) template and oligo(U) primer)
- Nucleoside triphosphates (NTPs), including a radiolabeled or fluorescently labeled nucleotide
- Test inhibitors (this compound or Sofosbuvir triphosphate)
- Reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl)
- RNase inhibitor
- Quench buffer (e.g., EDTA solution)
- Detection system (e.g., scintillation counter for radiolabeled nucleotides or fluorescence plate reader)
3. Method:
Concluding Remarks
Both this compound and Sofosbuvir are potent inhibitors of viral RdRp, acting through a chain termination mechanism. The available data indicates that Sofosbuvir's active metabolite generally exhibits lower IC50 values against its primary target, HCV RdRp, and other flaviviruses compared to the IC50 values reported for this compound against a broader range of viruses. However, direct comparative studies are limited, and the inhibitory efficacy of this compound is highly dependent on the concentration of its competing natural substrate, CTP. The provided experimental framework offers a basis for conducting such comparative analyses to further elucidate the relative potencies and therapeutic potential of these and other novel RdRp inhibitors.
References
- 1. psu.edu [psu.edu]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The clinically approved antiviral drug sofosbuvir inhibits Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
ddhCTP: A Comparative Guide to its Selective Inhibition of Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) as a selective inhibitor of viral RNA-dependent RNA polymerases (RdRps). We present a compilation of experimental data, detailed methodologies for key validation assays, and a comparative overview with other nucleotide analog inhibitors.
Mechanism of Action: A Potent Chain Terminator
This compound is a naturally occurring antiviral ribonucleotide produced in human cells by the interferon-inducible enzyme viperin.[1] Viperin catalyzes the conversion of cytidine (B196190) triphosphate (CTP) into this compound.[1] The key to this compound's antiviral activity lies in its molecular structure; it lacks the 3'-hydroxyl group found in natural nucleotides.[2] This structural modification allows it to be incorporated into the growing viral RNA chain by the viral polymerase, but once incorporated, it prevents the addition of the next nucleotide, effectively terminating viral RNA synthesis.[3] This mechanism of "chain termination" is a well-established strategy for antiviral drugs.[3]
Data Presentation: Comparative Inhibitory Activity of this compound
The selectivity of this compound for viral polymerases over host cellular polymerases is a critical aspect of its therapeutic potential. The following tables summarize the quantitative data on the inhibitory activity of this compound against various viral and human polymerases.
Table 1: Inhibition of Viral RNA-Dependent RNA Polymerases by this compound
| Virus Family | Virus | Polymerase | Assay Type | IC50 (µM) | Competing Nucleotide (CTP) Concentration (µM) | Reference |
| Flaviviridae | Dengue Virus (DV) | RdRp | Primer Extension | 20 ± 10 | 0.1 | [3] |
| 70 ± 10 | 1 | [3] | ||||
| 300 ± 40 | 10 | [3] | ||||
| 2700 ± 300 | 100 | [3] | ||||
| Flaviviridae | West Nile Virus (WNV) | RdRp | Primer Extension | 60 ± 10 | 0.1 | [3] |
| 120 ± 20 | 1 | [3] | ||||
| 520 ± 90 | 10 | [3] | ||||
| 3900 ± 700 | 100 | [3] | ||||
| Flaviviridae | Zika Virus (ZIKV) | RdRp | Primer Extension | Inhibition Observed | - | [3] |
| Flaviviridae | Hepatitis C Virus (HCV) | RdRp | Primer Extension | Inhibition Observed | - | [3] |
| Picornaviridae | Human Rhinovirus C (HRV-C) | RdRp | Primer Extension | ~10,000 | 0.1 | [3] |
| ~20,000 | 1 | [3] | ||||
| Coronaviridae | SARS-CoV-2 | RdRp | Magnetic Tweezers | - | - | [2] |
Table 2: Selectivity Profile of this compound against Human Polymerases
| Polymerase | Activity | Observation | Reference |
| Human RNA Polymerases | Not significantly inhibited | Host RNA/DNA polymerases are not negatively impacted by this compound. | [3] |
| Human DNA Polymerases | Not significantly inhibited | Cells have developed protective mechanisms to exclude or excise this compound during nucleic acid synthesis. | [3] |
Comparative Analysis with Other Nucleotide Analog Inhibitors
This compound's mechanism of action is shared by other clinically important antiviral drugs. A direct comparison of inhibitory concentrations across different studies can be challenging due to variations in experimental conditions. However, available data provides valuable insights.
Table 3: Comparison of this compound with Sofosbuvir-TP
| Inhibitor | Virus | Polymerase | Assay Type | Observation | Reference |
| This compound | SARS-CoV-2 | RdRp | Magnetic Tweezers | Early termination events observed at 500 µM. | [2] |
| Sofosbuvir-TP | SARS-CoV-2 | RdRp | Magnetic Tweezers | No significant effect on replication at 500 µM. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound.
Viral RNA-Dependent RNA Polymerase (RdRp) Primer Extension Assay
This assay is used to assess the ability of a viral polymerase to incorporate nucleotides and to test the inhibitory effect of compounds like this compound.
a. Materials:
-
Purified viral RdRp
-
RNA template-primer duplex
-
Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP)
-
Unlabeled ribonucleotides (ATP, CTP, UTP)
-
This compound or other inhibitors
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
b. Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, RNA template-primer, and viral RdRp.
-
Initiate the reaction by adding the mixture of ribonucleotides, including the labeled nucleotide and the inhibitor (this compound) at various concentrations. A control reaction without the inhibitor should be run in parallel.
-
Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results using autoradiography or phosphorimaging. The presence of shorter RNA products in the inhibitor-treated lanes compared to the control lane indicates chain termination.
Cellular Uptake and Phosphorylation of ddhC to this compound
This protocol outlines the methodology to assess the conversion of the nucleoside precursor ddhC to its active triphosphate form within cells.
a. Materials:
-
Cell line (e.g., HEK293T, Vero)
-
Cell culture medium and supplements
-
ddhC (3'-deoxy-3',4'-didehydro-cytidine)
-
Cell lysis buffer
-
Method for nucleotide extraction (e.g., methanol (B129727) extraction)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
b. Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ddhC for different time points.
-
At each time point, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the intracellular nucleotides from the cell lysate.
-
Analyze the nucleotide extracts by HPLC-MS to quantify the intracellular concentrations of ddhC, ddhCMP, ddhCDP, and this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of ddhC to this compound and its mechanism of action.
Caption: Experimental workflow for a primer extension-based polymerase inhibition assay.
References
Comparative Efficacy of ddhCTP Against Diverse Viral Serotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) against various viral serotypes. The information presented is collated from preclinical studies and aims to offer a comprehensive overview supported by experimental data to inform further research and development.
This compound, a naturally occurring ribonucleotide analog produced by the interferon-inducible enzyme viperin, has emerged as a promising broad-spectrum antiviral agent.[1][2] Its primary mechanism of action involves the termination of viral RNA synthesis by acting as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[1][2] This guide delves into the comparative activity of this compound across different viral families and serotypes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of this compound Activity
The antiviral efficacy of this compound varies across different viral families, with a pronounced inhibitory effect observed against members of the Flaviviridae family. In contrast, its activity against other viral families, such as Picornaviridae, is significantly lower.
In Vitro Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp)
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against the RdRp of various viruses. It is important to note that the IC50 values are dependent on the concentration of the natural substrate, cytidine (B196190) triphosphate (CTP).
| Viral Family | Virus | Target Enzyme | CTP Concentration (μM) | This compound IC50 (μM) | Reference |
| Flaviviridae | Dengue Virus (DV) | RdRp | 0.1 | 60 ± 10 | [1] |
| 1 | 120 ± 20 | [1] | |||
| 10 | 520 ± 90 | [1] | |||
| 100 | 3900 ± 700 | [1] | |||
| West Nile Virus (WNV) | RdRp | 0.1 | 20 ± 10 | [1] | |
| 1 | 70 ± 10 | [1] | |||
| 10 | 300 ± 40 | [1] | |||
| 100 | 2700 ± 300 | [1] | |||
| Zika Virus (ZIKV) | RdRp | - | Susceptible | [3] | |
| Hepatitis C Virus (HCV) | RdRp | - | Susceptible | [4][5] | |
| Picornaviridae | Human Rhinovirus C (HRV-C) | RdRp | 0.1 | ~10,000 | [1] |
| 1 | ~20,000 | [1] |
Note: While studies indicate that Zika Virus (ZIKV) and Hepatitis C Virus (HCV) RdRps are susceptible to this compound, specific IC50 values from direct enzymatic assays were not available in the reviewed literature. The susceptibility is inferred from broader antiviral activity and mechanism of action studies.[3][4][5] The IC50 values for HRV-C are estimated to be approximately three orders of magnitude higher than those for DV and WNV RdRps, indicating a significantly lower sensitivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of this compound.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template/primer duplex
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, UTP, CTP)
-
[α-³²P]-GTP or other labeled nucleotide
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Quenching solution (e.g., 50 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, unlabeled rNTPs (excluding GTP), and the labeled nucleotide.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified RdRp enzyme.
-
Incubate the reaction at the optimal temperature for the specific RdRp (typically 30-37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Spot the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Cell-Based Antiviral Assay: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Susceptible host cell line (e.g., Vero cells for flaviviruses)
-
Virus stock with a known titer
-
This compound or its cell-permeable prodrug (ddhC)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of this compound or its prodrug. Include a no-drug control.
-
Incubate the plates for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control and determine the IC50 value.[6][7]
Cell-Based Antiviral Assay: Quantitative RT-PCR (qRT-PCR)
This assay measures the reduction in viral RNA levels in infected cells treated with an antiviral compound.[8]
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound or its cell-permeable prodrug
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)
-
qRT-PCR instrument
Procedure:
-
Seed host cells in multi-well plates.
-
Treat the cells with serial dilutions of the antiviral compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-48 hours).
-
Lyse the cells and extract the total RNA.
-
Perform qRT-PCR using primers and probes specific to the viral genome to quantify the amount of viral RNA.
-
Normalize the viral RNA levels to a housekeeping gene.
-
Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration relative to the untreated control and determine the IC50 value.[9][]
Mandatory Visualization
Viperin-Mediated this compound Synthesis and Antiviral Mechanism
The following diagram illustrates the signaling pathway leading to the production of this compound and its subsequent inhibition of viral replication.
Caption: Viperin-mediated synthesis of this compound and its role in terminating viral RNA replication.
Experimental Workflow for In Vitro RdRp Inhibition Assay
This diagram outlines the key steps involved in assessing the inhibitory activity of this compound on viral RdRp in a laboratory setting.
Caption: Workflow for determining the IC50 of this compound against viral RNA-dependent RNA polymerase.
General Workflow for Cell-Based Antiviral Assay
This diagram provides a high-level overview of the process for evaluating the antiviral efficacy of a compound within a cellular context.
Caption: General workflow for evaluating the antiviral activity and cytotoxicity of a compound.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. med.unc.edu [med.unc.edu]
Unveiling the Double-Edged Sword: Cross-Reactivity of ddhCTP with Human Mitochondrial RNA Polymerase
For researchers, scientists, and drug development professionals, understanding the selectivity of antiviral compounds is paramount. This guide provides a comparative analysis of the inhibitory effects of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a broad-spectrum antiviral nucleotide analog, on its intended viral targets versus the human mitochondrial RNA polymerase (POLRMT). Off-target effects on POLRMT can lead to mitochondrial toxicity, a significant hurdle in drug development.
The antiviral activity of this compound stems from its ability to act as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), effectively halting viral replication.[1][2] However, the structural similarity between viral RdRps and human POLRMT raises concerns about potential cross-reactivity, which can disrupt mitochondrial transcription and lead to cellular dysfunction.[3][4]
Recent studies have confirmed that this compound is indeed a substrate for POLRMT and acts as a chain-terminating inhibitor of mitochondrial transcription.[3][5] This off-target activity provides a molecular-level explanation for the downregulation of mitochondrially-encoded genes observed in response to interferon-stimulated viperin expression, the enzyme responsible for endogenous this compound synthesis.[3][5]
Comparative Efficacy: Viral Polymerases vs. Human POLRMT
Experimental data reveals that while this compound can be incorporated by POLRMT, several viral RdRps exhibit a significantly higher susceptibility to its chain-terminating effects. A key metric for this comparison is the discrimination factor (D), which quantifies how much better the polymerase incorporates the natural nucleotide (CTP) over the analog (this compound). A higher discrimination factor indicates greater selectivity for the natural substrate and thus, lower susceptibility to the inhibitor.
| Polymerase | Organism/Virus | Discrimination Factor (D) for CTP over this compound | Reference |
| POLRMT | Homo sapiens (Human) | ~10 | [5] |
| RdRp | Dengue Virus (DENV) | 135 | [5] |
| RdRp | West Nile Virus (WNV) | 59 | [5] |
| RdRp | Human Rhinovirus C (HRV-C) | >1000 (estimated) | [1] |
As the table illustrates, POLRMT shows a significantly lower discrimination factor compared to the Dengue and West Nile virus RdRps, indicating that it is more prone to incorporating this compound.[5] Conversely, the RdRp from Human Rhinovirus C is substantially less sensitive to this compound.[1] This highlights the variable selectivity of this compound across different viral and host polymerases.
Mechanism of Action and Experimental Workflow
The primary mechanism of this compound's inhibitory action on both viral RdRps and POLRMT is through chain termination. Lacking a 3'-hydroxyl group, the incorporation of this compound into a growing RNA chain prevents the addition of the next nucleotide, thereby halting transcription.[1][3]
The following diagram illustrates the experimental workflow typically employed to assess the cross-reactivity of this compound.
Detailed Experimental Protocols
Expression and Purification of Recombinant Human POLRMT
A detailed protocol for the expression and purification of recombinant human POLRMT from E. coli is essential for in vitro assays. Such protocols typically involve affinity chromatography (e.g., Ni-NTA) followed by further purification steps like heparin column chromatography to yield high-purity, active enzyme.
In Vitro Transcription Read-Through Assay
This assay is critical for determining the inhibitory activity and incorporation efficiency of this compound.
-
Reaction Setup: A typical reaction mixture contains purified recombinant human POLRMT, a pre-annealed fluorescently labeled RNA primer and a DNA template, the natural nucleotide CTP, and varying concentrations of this compound in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/ml BSA).
-
Initiation and Elongation: The reaction is initiated by the addition of the nucleotides and incubated at 37°C to allow for RNA synthesis.
-
Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled RNA products are visualized using a suitable imager.
-
Quantification: The intensities of the bands corresponding to the full-length product (from CTP incorporation) and the terminated product (from this compound incorporation) are quantified. This data is then used to calculate the discrimination factor (D), which is the ratio of the efficiency of CTP incorporation to this compound incorporation ([kpol/Kd]CTP / [kpol/Kd]this compound).[5]
Conclusion
The available data clearly demonstrates that this compound exhibits cross-reactivity with human mitochondrial RNA polymerase, acting as a chain-terminating inhibitor. While it shows greater potency against certain viral RNA-dependent RNA polymerases, its activity against POLRMT is a critical consideration for drug development. The variable selectivity across different polymerases underscores the need for thorough in vitro and in cellulo evaluation of any this compound-based antiviral candidates to assess their therapeutic window and potential for mitochondrial toxicity. Further research to identify or engineer nucleotide analogs with higher selectivity for viral polymerases over POLRMT is a promising avenue for developing safer and more effective broad-spectrum antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Human mitochondrial RNA polymerase: structure-function, mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of ddC-TP with Other Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapy, particularly for chronic infections like HIV, has been revolutionized by the advent of combination drug regimens. The strategic use of multiple antiviral agents can lead to enhanced efficacy, reduced drug dosages, and a higher barrier to the development of drug-resistant viral strains. A cornerstone of this strategy is the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative analysis of the synergistic potential of 2',3'-dideoxycytidine triphosphate (ddC-TP), the active form of the nucleoside reverse transcriptase inhibitor (NRTI) zalcitabine (B1682364) (ddC), with other classes of antiviral agents.
Mechanism of Action: A Foundation for Synergy
ddC-TP exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT) enzyme. As a nucleoside analog, it is incorporated into the growing viral DNA chain during reverse transcription. However, lacking a 3'-hydroxyl group, it acts as a chain terminator, prematurely halting DNA synthesis and thus viral replication.[1][2] This mechanism provides a clear rationale for combining ddC-TP with antiviral agents that target different stages of the HIV life cycle, a common strategy for achieving synergistic outcomes.
Two notable examples of synergistic partners for zalcitabine (the prodrug of ddC-TP) are zidovudine (B1683550) (AZT), another NRTI, and saquinavir (B1662171), a protease inhibitor (PI).
-
Zidovudine (AZT): Like ddC, AZT is a nucleoside analog that, in its triphosphate form (AZT-TP), also inhibits reverse transcriptase and causes DNA chain termination.[3][4] While they share the same target, their synergistic to additive interaction is thought to arise from differences in their resistance profiles and potentially their interaction with the RT enzyme.[3]
-
Saquinavir: This agent belongs to the protease inhibitor class, which acts at a later stage of the viral life cycle. HIV protease is essential for cleaving viral polyproteins into functional enzymes and structural proteins, a necessary step for the maturation of new, infectious virions.[5][6] By inhibiting this enzyme, saquinavir prevents the production of mature viral particles.[5][6] The combination of a reverse transcriptase inhibitor like ddC and a protease inhibitor like saquinavir targets two distinct and critical steps in HIV replication, leading to a potent synergistic effect.
Quantitative Analysis of Synergism
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the Chou-Talalay combination index (CI).[7][8] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Virus | Observed Effect | Supporting Data |
| Zalcitabine (ddC) + Zidovudine (AZT) | HIV-1 | Additive to Synergistic | In-vitro studies have shown additive or synergistic activities.[3] Clinical trials have demonstrated that this combination is more effective than monotherapy in delaying HIV disease progression.[3] |
| Zalcitabine (ddC) + Saquinavir | HIV-1 | Synergistic | In cell culture, saquinavir demonstrated additive to synergistic effects with zalcitabine without enhanced cytotoxicity. Triple therapy with saquinavir, zidovudine, and zalcitabine has been shown to be more effective than double-drug regimens in reducing HIV-1 replication and increasing CD4+ cell counts.[9][10] |
| Zalcitabine (ddC) + Didanosine (B1670492) (ddI) | HIV-1 | Additive to Synergistic | Clinical studies have shown that the combination of ddC with other nucleoside reverse transcriptase inhibitors can delay disease progression.[3] |
| Zalcitabine (ddC) + Interferon-alpha | HIV-1 | Synergistic | In-vitro studies have shown synergistic interactions. |
Experimental Protocols
The evaluation of synergistic effects of antiviral agents is typically conducted through in-vitro cell-based assays. A common method involves infecting a susceptible cell line with the virus and then treating the cells with a range of concentrations of the individual drugs and their combinations. The antiviral activity is then measured by quantifying a viral marker, such as the p24 antigen for HIV-1.
In-Vitro Anti-HIV Drug Combination Assay Protocol (Example)
1. Cell Culture and Virus Preparation:
- Maintain a susceptible human T-lymphoblastoid cell line (e.g., MT-2) in appropriate culture medium.
- Prepare a stock of HIV-1 with a known infectivity titer.
2. Drug Preparation:
- Prepare stock solutions of zalcitabine, zidovudine, and saquinavir in a suitable solvent (e.g., DMSO).
- Create a series of dilutions for each drug to be tested.
3. Combination Assay Setup:
- Seed the MT-2 cells into a 96-well microtiter plate.
- Add the diluted individual drugs and their combinations in a checkerboard pattern to the wells.
- Infect the cells with a standardized amount of HIV-1.
- Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
4. Incubation:
- Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication (e.g., 7 days).
5. Measurement of Antiviral Activity:
- After incubation, collect the cell culture supernatants.
- Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.[1] The p24 antigen is a core viral protein, and its concentration is a reliable indicator of the extent of viral replication.[1]
6. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
- Analyze the data using a synergy quantification method, such as the Chou-Talalay Combination Index (CI) method, to determine if the drug interactions are synergistic, additive, or antagonistic.[7][8]
Visualizing Synergistic Mechanisms and Workflows
To better understand the interplay of these antiviral agents and the experimental process, the following diagrams are provided.
Caption: Mechanism of synergistic action of ddC-TP, AZT-TP, and Saquinavir on the HIV lifecycle.
Caption: Workflow for in-vitro anti-HIV drug combination synergy assay.
Conclusion
The combination of ddC-TP, the active metabolite of zalcitabine, with other antiretroviral agents, particularly those with different mechanisms of action such as protease inhibitors, represents a powerful strategy to combat HIV-1. The synergistic or additive effects observed in these combinations underscore the importance of multi-targeted approaches in antiviral drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued evaluation of novel antiviral combinations, which is essential for optimizing treatment regimens and overcoming the challenge of drug resistance.
References
- 1. ablinc.com [ablinc.com]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of zidovudine in combination with didanosine and zalcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zalcitabine | Oncohema Key [oncohemakey.com]
- 5. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. longdom.org [longdom.org]
- 8. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Treatment of human immunodeficiency virus infection with saquinavir, zidovudine, and zalcitabine. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical experience with saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Controversy: A Comparative Analysis of ddhCTP's Interaction with NAD+-Dependent Enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) on NAD+-dependent enzymes. It delves into the conflicting findings, presents supporting experimental data, and details the methodologies employed in the key studies.
The Core Controversy: Inhibition or Artifact?
A 2020 study by Ebrahimi et al. first reported that this compound, produced by the viperin-like enzyme from Thielavia terrestris (TtVip), acted as an inhibitor of several NAD+-dependent enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), lactate (B86563) dehydrogenase (LLDH), and malate (B86768) dehydrogenase (MDH)[1][2]. This finding suggested a broad role for this compound in modulating cellular metabolism.
However, a subsequent 2023 study by Corriden et al. using highly purified this compound, synthesized both chemoenzymatically and fully chemically, failed to replicate these inhibitory effects[3]. Their research strongly indicated that the apparent inhibition observed in the earlier study was an artifact caused by contamination with sodium dithionite (B78146), a reducing agent used in the enzymatic synthesis of this compound[3]. Dithionite can directly reduce NAD+ to NADH, thus appearing to inhibit the enzyme's activity in assays that monitor NADH production[3].
Quantitative Data Comparison
The following tables summarize the quantitative data from the two key studies, highlighting the conflicting results.
Table 1: Reported Inhibition of GAPDH by this compound
| Study | This compound Preparation | Concentration | Observed Inhibition of GAPDH | IC50 Value |
| Ebrahimi et al. (2020)[1] | Enzymatically produced by TtVip | ~180–200 μM | ~3-fold reduction in activity | 55.8 ± 0.2 μM |
| Corriden et al. (2023)[3] | Chemoenzymatically & chemically synthesized (highly purified) | Up to 1.0 mM | No statistically significant inhibition | Not applicable |
Table 2: Reported Inhibition of LLDH and MDH by this compound
| Study | This compound Preparation | Enzyme | Observed Inhibition |
| Ebrahimi et al. (2020) | Enzymatically produced by TtVip | LLDH | ~5-fold reduction in activity |
| Ebrahimi et al. (2020) | Enzymatically produced by TtVip | MDH | ~4-fold reduction in activity |
| Corriden et al. (2023)[3] | Chemoenzymatically & chemically synthesized (highly purified) | LLDH | No inhibition observed up to 1.0 mM |
| Corriden et al. (2023)[3] | Chemoenzymatically & chemically synthesized (highly purified) | MDH | No inhibition observed up to 1.0 mM |
Experimental Protocols
Detailed methodologies are crucial for interpreting these divergent findings. Below are representative protocols for assessing the activity of key NAD+-dependent enzymes.
Protocol 1: Spectrophotometric Assay for GAPDH Activity
This protocol is based on the principle of monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NAD+, and G3P.
-
Add the test compound (e.g., purified this compound) or a vehicle control to the respective wells.
-
Initiate the reaction by adding the GAPDH enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Compare the reaction rates in the presence of the test compound to the vehicle control to determine the percentage of inhibition.
Protocol 2: Fluorometric Assay for Sirtuin (e.g., SIRT1) Activity
This protocol measures the deacetylation of a fluorogenic substrate by sirtuins.
Materials:
-
Sirtuin enzyme (e.g., recombinant human SIRT1)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorometer
Procedure:
-
In a 96-well black microplate, add the assay buffer, fluorogenic substrate, and NAD+.
-
Add the test compound or a vehicle control.
-
Initiate the reaction by adding the sirtuin enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control.
Protocol 3: Colorimetric Assay for PARP Activity
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
PARP enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP activity)
-
Assay Buffer
-
This compound or other test compounds
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
To the histone-coated wells, add the assay buffer, activated DNA, and biotinylated NAD+.
-
Add the test compound or a vehicle control.
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose.
-
Wash the plate again.
-
Add the colorimetric HRP substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Determine the percentage of inhibition by comparing the absorbance of the test compound wells to the control wells.
Visualizing the Concepts
To further clarify the experimental workflow and the central controversy, the following diagrams are provided.
Caption: Experimental workflow for testing this compound's effect on NAD+-dependent enzymes.
Caption: Logical diagram illustrating the conflicting findings on this compound's inhibitory activity.
Caption: Simplified reaction scheme for a generic NAD+-dependent enzyme.
Alternatives to this compound in Studying NAD+-Dependent Enzymes
Given the controversy surrounding this compound, researchers have a variety of other molecules at their disposal to probe the function of NAD+-dependent enzymes.
Table 3: Comparison of this compound with Other NAD+ Analogs and Modulators
| Molecule/Class | Mechanism of Action | Primary Use in Research | Advantages | Disadvantages |
| This compound | Initially proposed as a competitive inhibitor; now considered non-inhibitory of NAD+-dependent enzymes. | Antiviral research (chain terminator for viral RNA polymerases). | Specific antiviral activity. | Does not modulate NAD+-dependent enzymes as previously thought. |
| NAD+ Precursors (e.g., Nicotinamide Riboside, Nicotinamide Mononucleotide) | Increase intracellular NAD+ levels, thereby modulating the activity of NAD+-dependent enzymes. | Studying the effects of elevated NAD+ on metabolism, aging, and disease. | Can be administered in vivo. | Indirect modulation of enzyme activity; can have broad cellular effects. |
| Carbocyclic NAD+ Analogs | Mimic the structure of NAD+ and can act as inhibitors or substrates for some NAD+-dependent enzymes. | Probing the active site and mechanism of NAD+-dependent enzymes. | Can provide insights into enzyme-substrate interactions. | Synthesis can be complex; specificity may vary between enzymes. |
| Fluorescent NAD+ Analogs | NAD+ molecules with a fluorescent tag. | Real-time monitoring of NAD+-dependent enzyme activity. | Allows for continuous and high-throughput screening. | The fluorescent tag may alter the interaction with the enzyme. |
| Nicotinamide (NAM) | A product of NAD+-consuming reactions and a feedback inhibitor of sirtuins and PARPs. | Used as an inhibitor in in vitro assays to study sirtuin and PARP function. | Readily available and well-characterized inhibitor. | Can have off-target effects at high concentrations. |
Conclusion
The current body of evidence strongly suggests that highly purified this compound does not inhibit NAD+-dependent enzymes such as GAPDH, LLDH, and MDH. The initial reports of inhibition are likely attributable to dithionite contamination in the this compound preparations. This highlights the critical importance of using highly pure reagents in biochemical assays.
For researchers investigating the roles of NAD+-dependent enzymes, a variety of well-established tools, including NAD+ precursors, synthetic NAD+ analogs, and known inhibitors like nicotinamide, remain the methods of choice. While this compound is a potent antiviral agent, its role as a direct modulator of this class of metabolic enzymes is not supported by the latest findings. This guide serves to provide clarity on this topic and to aid researchers in selecting the appropriate tools and methodologies for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound produced by the radical-SAM activity of RSAD2 (viperin) inhibits the NAD+ -dependent activity of enzymes to modulate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
ddhCTP: A Comparative Guide to its Inhibition of Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) and its inhibitory effects on viral polymerases. This compound is a naturally occurring antiviral nucleotide analog produced in mammalian cells by the interferon-inducible enzyme viperin.[1] Its primary mechanism of action is as a chain terminator of viral RNA synthesis, effectively halting viral replication.[1][2] This document summarizes the available experimental data, details relevant experimental protocols, and presents signaling pathways and experimental workflows for context.
Comparative Analysis of Inhibitory Effects
This compound has shown potent inhibitory activity against the RNA-dependent RNA polymerases (RdRp) of several viruses, most notably flaviviruses and coronaviruses. However, its efficacy against other viral families and particularly against drug-resistant mutant polymerases is an area of ongoing research.
SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)
This compound is a recognized inhibitor of the SARS-CoV-2 RdRp.[3][4] It acts as a chain terminator, where its incorporation into the nascent viral RNA strand prevents the addition of subsequent nucleotides.[2] While it is well-incorporated by the wild-type polymerase, studies have shown that SARS-CoV-2 can evade the antiviral effects of endogenously produced this compound in cell-based assays.[3][5]
Quantitative Comparison of Inhibitors against Wild-Type SARS-CoV-2 RdRp
| Compound | Target | Assay Type | IC50 / Efficacy Metric | Reference |
| This compound | SARS-CoV-2 RdRp | Single-Molecule Magnetic Tweezers | Early termination events observed at 500 µM | [3][5] |
| Remdesivir-TP | SARS-CoV-2 RdRp | Single-Molecule Magnetic Tweezers | Induces long-lived backtrack pausing | [3][5] |
| Sofosbuvir-TP | SARS-CoV-2 RdRp | Single-Molecule Magnetic Tweezers | Poorly incorporated | [3] |
| 3'-dCTP | SARS-CoV-2 RdRp | Single-Molecule Magnetic Tweezers | Efficiently terminates RNA synthesis | [5] |
Note: There is currently a lack of published experimental data on the inhibitory effects of this compound against mutant SARS-CoV-2 polymerases, including those with resistance to other nucleotide analogs like remdesivir. Computational modeling studies have explored the interaction of this compound with the wild-type SARS-CoV-2 RdRp active site, suggesting a similar interaction network to the natural substrate CTP.[4] Mutations in the active site that confer resistance to other nucleotide analogs could potentially impact the binding and incorporation of this compound, but this requires experimental validation.
Flavivirus RNA-Dependent RNA Polymerase (RdRp)
This compound has demonstrated significant inhibitory activity against the RdRps of multiple members of the Flaviviridae family.[1][6]
Quantitative Comparison of this compound Inhibition against Flavivirus RdRps
| Virus | Assay Type | IC50 / Efficacy Metric | Reference |
| Dengue Virus (DV) | Primer Extension Assay | Chain termination observed | [1] |
| West Nile Virus (WNV) | Primer Extension Assay | Chain termination observed | [1] |
| Zika Virus (ZIKV) | Primer Extension Assay & Cell-based Assay | Chain termination and inhibition of in vivo replication | [1] |
| Hepatitis C Virus (HCV) | Primer Extension Assay | Susceptible to inhibition | [1] |
Influenza Virus and HIV-1
There is a notable absence of published studies investigating the inhibitory effects of this compound on influenza virus polymerase and Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase, both wild-type and mutant forms. While the general mechanism of chain termination by nucleotide analogs is a key strategy against these viruses, the specific activity of this compound has not been reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the inhibitory effects of this compound and other nucleotide analogs.
Single-Molecule Magnetic Tweezers Assay for Polymerase Inhibition
This high-throughput technique allows for the real-time observation of single polymerase molecules as they synthesize RNA.
Experimental Workflow:
-
Construct Preparation: A DNA template containing the viral polymerase recognition site is tethered between a glass surface and a magnetic bead.
-
Polymerase Assembly: The viral polymerase complex is introduced and allowed to assemble on the DNA template.
-
Initiation of RNA Synthesis: A mixture of nucleotides (NTPs), including the inhibitor (e.g., this compound), is added to initiate transcription.
-
Data Acquisition: The movement of the magnetic bead is tracked with high precision. As the polymerase transcribes the DNA into RNA, the length of the tether changes, which is detected as a change in the bead's position.
-
Data Analysis: The real-time traces of bead position are analyzed to determine the rate of RNA synthesis, pausing events, and termination events caused by the incorporation of the inhibitor.
Diagram of the Single-Molecule Magnetic Tweezers Experimental Workflow
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 4. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Viral Resistance to ddhCTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant viral strains poses a significant threat to global health. 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a naturally occurring nucleoside analog produced by the human viperin enzyme, has demonstrated broad-spectrum antiviral activity, particularly against flaviviruses.[1][2][3] Its mechanism of action as a chain terminator for viral RNA-dependent RNA polymerase (RdRp) makes it a promising antiviral candidate.[2][3] This guide provides a comparative assessment of the potential for viral resistance to this compound, alongside established antiviral agents Remdesivir (B604916) and Favipiravir. We present available quantitative data, detailed experimental protocols for resistance assessment, and visualizations of key pathways and workflows to aid researchers in the development of novel antiviral strategies.
Mechanism of Action and Resistance: A Comparative Overview
This compound, like many nucleoside analog antivirals, functions by mimicking natural nucleotides and being incorporated into the growing viral RNA chain by the viral RdRp. The absence of a 3'-hydroxyl group in this compound prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[2][3]
Table 1: Comparison of Antiviral Mechanisms and Known Resistance
| Antiviral Agent | Mechanism of Action | Known Mechanisms of Viral Resistance | Key Viral Targets |
| This compound | Chain termination of viral RNA synthesis by inhibiting RdRp.[2][3] | Theoretically, mutations in the viral RdRp that decrease the incorporation of this compound or increase its excision. No specific resistance mutations have been clinically identified to date. | Flaviviruses (e.g., Dengue, West Nile, Zika).[1][2] Picornaviruses are notably insensitive.[4] |
| Remdesivir | Delayed chain termination of viral RNA synthesis. | Mutations in the viral RdRp (e.g., in nsp12 of SARS-CoV-2) that reduce the incorporation of the drug or decrease its inhibitory effect.[5] | Coronaviruses (e.g., SARS-CoV-2), Ebola virus. |
| Favipiravir | Induces lethal mutagenesis by causing an accumulation of mutations in the viral genome. Can also act as a chain terminator. | Mutations in the viral RdRp that increase the fidelity of the polymerase, thereby counteracting the mutagenic effect.[6] | Influenza virus, and other RNA viruses. |
Quantitative Assessment of Antiviral Activity
The following table summarizes the available data on the in vitro efficacy and cytotoxicity of this compound and its precursor, ddhC.
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound and ddhC
| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Dengue Virus (DV) RdRp | Biochemical | - | IC50: 60 ± 10 µM (at 0.1 µM CTP) | Not Applicable | Not Applicable | [4] |
| This compound | West Nile Virus (WNV) RdRp | Biochemical | - | IC50: 20 ± 10 µM (at 0.1 µM CTP) | Not Applicable | Not Applicable | [4] |
| ddhC | Zika Virus (ZIKV) | Plaque Reduction | Vero | Not explicitly stated, but 1mM ddhC significantly inhibits viral replication. | > 1 mM | Not explicitly calculated | [4] |
| ddhC | Zika Virus (ZIKV) | Plaque Assay | 293T | Not explicitly stated, but significant inhibition observed. | Not explicitly stated | Not explicitly calculated | [7] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values for this compound against whole viruses in cell culture are not yet widely published. The available data primarily focuses on its inhibitory activity in biochemical assays against the viral polymerase. The cytotoxicity (CC50) of this compound itself is also not extensively reported, as it is generated intracellularly. The data for ddhC, its cell-permeable precursor, suggests low cytotoxicity.
Experimental Protocols for Assessing Viral Resistance
In Vitro Selection of Resistant Viruses
This protocol outlines the process of generating antiviral-resistant viral strains in a controlled laboratory setting.
Workflow for In Vitro Selection of this compound-Resistant Viruses
Caption: Workflow for selecting this compound-resistant viruses in vitro.
Methodology:
-
Cell Culture and Virus Propagation:
-
Culture a susceptible cell line (e.g., Vero cells for flaviviruses) to confluence.
-
Prepare a high-titer stock of the wild-type virus.
-
-
Serial Passage with Increasing Drug Concentration:
-
Infect cells with the virus at a low multiplicity of infection (MOI).
-
Treat the infected cells with a sub-inhibitory concentration of ddhC (the cell-permeable precursor of this compound).
-
Incubate the culture until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the progeny virus.
-
Use this supernatant to infect fresh cells, and gradually increase the concentration of ddhC in subsequent passages.
-
Continue this process for multiple passages, monitoring for a decrease in the antiviral efficacy of ddhC.
-
-
Isolation and Characterization of Resistant Virus:
-
Once resistance is observed, isolate individual viral clones by plaque purification.
-
Amplify the resistant clones and determine their EC50 value for ddhC using a plaque reduction assay (see below).
-
Sequence the genome of the resistant clones, paying close attention to the gene encoding the RdRp, to identify potential resistance mutations.
-
Assess the fitness of the resistant virus compared to the wild-type by performing growth kinetics assays.
-
Plaque Reduction Assay for EC50 Determination
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits viral replication by 50%.[1][8]
Workflow for Plaque Reduction Assay
Caption: Experimental workflow for the plaque reduction assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line into multi-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound (e.g., ddhC) in culture medium.
-
Infection: Infect the confluent cell monolayers with a standardized amount of virus.
-
Overlay: After a brief incubation period for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the antiviral compound.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Biochemical Assay for RdRp Activity and Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the viral RdRp.
Workflow for Biochemical RdRp Inhibition Assay
Caption: Workflow for the biochemical RdRp inhibition assay.
Methodology:
-
Enzyme and Template Preparation: Purify recombinant viral RdRp. Prepare a suitable RNA template and primer.
-
Reaction Setup: Set up reaction mixtures containing the RNA template/primer, a mixture of natural ribonucleoside triphosphates (NTPs, including a radiolabeled or fluorescently labeled one for detection), and varying concentrations of this compound.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the purified RdRp and incubate at the optimal temperature for the enzyme.
-
Product Analysis: Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Quantify the amount of full-length and terminated RNA products. The IC50 value can be determined by plotting the percentage of inhibition of full-length product synthesis against the concentration of this compound.
Signaling Pathway of Endogenous this compound Production
The production of this compound is a key component of the innate immune response to viral infection.
Viperin-Mediated this compound Synthesis Pathway
Caption: Signaling pathway of viperin-mediated this compound production and antiviral action.
Conclusion and Future Directions
This compound represents a promising endogenous antiviral with a mechanism of action that is effective against a range of clinically relevant viruses. While the potential for viral resistance exists, as with any antiviral, the high barrier to resistance for some nucleoside analogs provides optimism. Further research is critically needed to:
-
Generate and characterize this compound-resistant viral mutants to understand the specific genetic determinants of resistance.
-
Conduct head-to-head comparative studies to evaluate the resistance profile of this compound against that of other antivirals like Remdesivir and Favipiravir.
-
Determine the EC50 and CC50 values of this compound and its precursors against a broader panel of viruses and in various cell lines to establish a comprehensive therapeutic window.
By addressing these knowledge gaps, the scientific community can better assess the clinical potential of this compound and develop strategies to mitigate the emergence of resistance, ultimately contributing to the development of more robust and effective antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very low levels of remdesivir resistance in SARS-COV-2 genomes after 18 months of massive usage during the COVID19 pandemic: A GISAID exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 7. Viperin triggers ribosome collision-dependent translation inhibition to restrict viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of ddhCTP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of all laboratory reagents, including novel antiviral nucleotide analogs like 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), are paramount. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Key Chemical and Safety Data
Understanding the fundamental properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C9H14N3O12P3 (as the triphosphate) |
| Appearance | Typically a solution in water; can be a colorless solid.[5][6] |
| Storage Temperature | -20°C or below.[5] |
| Known Hazards | As a nucleotide analog, it should be handled with care, assuming potential biological activity. Specific toxicological properties are not well-documented in publicly available sources. |
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.[1][2]
-
Small Spills: For minor spills of this compound solution, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1][2]
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Collection: Carefully collect the absorbent material into a designated, labeled hazardous waste container.[1][2]
-
Decontamination: Thoroughly clean the spill area with a suitable disinfectant or cleaning agent, followed by rinsing with water.[1]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound and any materials that have come into contact with it must be managed as hazardous chemical and potentially biohazardous waste.
-
Classification: Unused or expired this compound solutions are to be treated as hazardous chemical waste.[1][2]
-
Containment: Collect all unwanted this compound solutions in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name (3'-deoxy-3',4'-didehydro-cytidine triphosphate), the concentration, and the date of accumulation.[1]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, awaiting collection by your institution's Environmental Health and Safety (EHS) department.[1]
-
Disposal: Arrange for pickup by your institution's EHS department for disposal, likely via incineration at a licensed hazardous waste facility. Do not pour this compound solutions down the drain. [2]
Labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be treated as contaminated waste.[1]
-
Segregation: Keep contaminated solid waste separate from regular laboratory trash.[1]
-
Decontamination: If institutional protocols for recombinant or synthetic nucleic acid waste apply, decontamination via autoclaving or chemical disinfection (e.g., with a 10% bleach solution) may be required before final disposal.[7][8][9]
-
Containment: Place decontaminated or non-decontaminated (based on institutional policy) solid waste into a designated biohazard bag or a container labeled for hazardous chemical waste.[4]
-
Disposal: The contained waste should be collected by your institution's EHS for appropriate disposal, which is typically incineration.[8]
Experimental Protocols: Chemical Deactivation
For some nucleotide analogs, chemical deactivation may be an option prior to disposal. While a specific protocol for this compound is not available, a procedure for 8-Azaadenosine involves deamination.[2] A similar principle could potentially be adapted by qualified personnel, but this should only be done with EHS approval and a validated protocol for this compound.
A general conceptual workflow for such a process would involve:
-
Reaction with an acid and a nitrite (B80452) source to deaminate the cytosine base.
-
Neutralization of the resulting solution.
-
Collection of the neutralized solution as hazardous waste.
Note: This is a generalized example and has not been validated for this compound. Unauthorized chemical treatment of waste is not recommended.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. med.nyu.edu [med.nyu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Essential Safety and Handling Guide for 2',3'-Dideoxycytidine Triphosphate (ddCTP)
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2',3'-Dideoxycytidine triphosphate (ddCTP). Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental outcomes. While ddCTP is not classified as a hazardous substance, standard laboratory best practices for chemical handling must be strictly followed.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Always inspect gloves for tears or holes before use. For prolonged contact, consider double-gloving. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields to protect against splashes. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and personal clothing. Ensure it is fully buttoned. |
| Respiratory Protection | Facemask/Respirator | Generally not required for handling solutions of ddCTP. If there is a risk of aerosol generation, a risk assessment should be performed to determine if a respirator is needed. |
Experimental Protocols
Strict adherence to established protocols is essential for both safety and experimental reproducibility. The following sections provide step-by-step guidance for key procedures involving ddCTP.
Preparation of a 1 mM ddCTP Working Solution
This protocol outlines the dilution of a 100 mM ddCTP stock solution to a 1 mM working concentration, a common step for applications like Sanger sequencing.[1]
Materials:
-
100 mM ddCTP stock solution
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Thaw: Thaw the 100 mM ddCTP stock solution and the nuclease-free water or TE buffer on ice.
-
Centrifuge: Briefly centrifuge the ddCTP stock tube to ensure the entire volume is collected at the bottom.
-
Calculation: To prepare 100 µL of a 1 mM working solution, use the dilution formula (M1V1 = M2V2): (100 mM) * V1 = (1 mM) * (100 µL) V1 = 1 µL
-
Dilution: In a sterile microcentrifuge tube, pipette 99 µL of nuclease-free water or TE buffer.
-
Add ddCTP: Carefully add 1 µL of the 100 mM ddCTP stock solution to the diluent.
-
Mix: Mix the solution thoroughly by gentle vortexing or by pipetting up and down.
-
Storage: Clearly label the tube "1 mM ddCTP" and store it at -20°C for future use.[1]
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands by washing with soap and water for at least 20 seconds.
-
Lab Coat/Gown: Put on a properly fitting lab coat or gown and fasten it completely.
-
Mask or Respirator (if required): Secure the ties or loops of the mask or respirator.
-
Eye Protection: Put on safety glasses or a face shield.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat/Gown: Remove the lab coat by folding it inward on itself and avoiding contact with the exterior.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye Protection: Remove safety glasses or face shield from the back.
-
Mask or Respirator (if used): Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands again with soap and water.
Operational and Disposal Plans
Spill Cleanup Procedure
In the event of a small spill of a ddCTP solution, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Cover the spill with an absorbent material (e.g., paper towels or a commercial absorbent pad) to prevent it from spreading.
-
Decontamination: Gently pour a suitable laboratory disinfectant or a 10% bleach solution over the absorbent material. Allow a contact time of at least 15-20 minutes.
-
Cleanup: Wearing appropriate PPE (lab coat, safety glasses, and double gloves), carefully collect the absorbent material and any contaminated debris.
-
Waste Disposal: Place all contaminated materials into a designated hazardous waste container.
-
Final Cleaning: Wipe the spill area with fresh disinfectant, followed by water.
Waste Disposal Plan
All materials that have come into contact with ddCTP, including unused solutions, contaminated labware (pipette tips, tubes), and PPE, must be disposed of as chemical waste.
-
Liquid Waste: Collect all aqueous solutions containing ddCTP in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and tubes, in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name (2',3'-Dideoxycytidine triphosphate), the concentration, and the date.
-
Storage and Pickup: Store the waste container in a designated, secure area away from incompatible materials. Follow your institution's procedures for scheduling a hazardous waste pickup.
Visual Workflow for Safe Handling of ddCTP
The following diagram illustrates the logical workflow for the safe handling of ddCTP, from preparation to disposal.
Workflow for the safe handling of ddCTP from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
